molecular formula C7H15N3O2 B047360 4-(2-Hydroxyethyl)piperazine-1-carboxamide CAS No. 116882-73-6

4-(2-Hydroxyethyl)piperazine-1-carboxamide

カタログ番号: B047360
CAS番号: 116882-73-6
分子量: 173.21 g/mol
InChIキー: VTWZAXWDPQYNEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(2-Hydroxyethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(2-hydroxyethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(12)10-3-1-9(2-4-10)5-6-11/h11H,1-6H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWZAXWDPQYNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406309
Record name 4-(2-Hydroxyethyl)piperazine-1-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID80406309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116882-73-6
Record name 4-(2-Hydroxyethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116882-73-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide , a bifunctional heterocyclic intermediate critical in medicinal chemistry and industrial polymer synthesis.

Versatile Scaffold for Solubility Enhancement and Carbamoyl Functionalization

Executive Summary

This compound (CAS: 116882-73-6) is a polar, heterocyclic building block characterized by a piperazine core substituted unsymmetrically with a carboxamide moiety at the


 position and a 2-hydroxyethyl group at the 

position.[1][2][3][4]

This compound serves two primary distinct roles in chemical R&D:

  • Medicinal Chemistry: It acts as a "solubilizing tail" in drug design. The hydroxyethyl group provides hydrogen bond donation/acceptance to lower LogP, while the carboxamide offers metabolic stability compared to esters.

  • Industrial Synthesis: It functions as a precursor for polyurethane catalysts and corrosion inhibitors, leveraging the reactivity of the hydroxyl group for polymerization while maintaining amine-like catalytic activity via the piperazine ring.

This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization standards required for the integration of this compound into high-value workflows.

Chemical Identity & Physicochemical Profile[5][6][7]

Understanding the fundamental properties of this molecule is essential for predicting its behavior in biological matrices and reaction mixtures.

Nomenclature and Identification
ParameterDetail
IUPAC Name This compound
Common Synonyms 1-Carbamoyl-4-(2-hydroxyethyl)piperazine; N-Carbamoyl-N'-(2-hydroxyethyl)piperazine
CAS Registry Number 116882-73-6
Molecular Formula

SMILES NC(=O)N1CCN(CCO)CC1
Molecular Weight 173.21 g/mol
Physicochemical Properties

The compound exhibits high polarity due to the presence of three heteroatoms and a terminal hydroxyl group.

PropertyValue (Experimental/Predicted)Implications for R&D
Physical State White to off-white crystalline solidEasy handling; non-hygroscopic forms preferred.
Melting Point 98°C – 102°CSuitable for solid-phase handling; requires mild heating for melt reactions.
LogP (Octanol/Water) -1.2 to -0.8 (Predicted)Highly Hydrophilic. Excellent for reducing the lipophilicity of lead compounds.
pKa (Piperazine

)
~7.8 - 8.2Protonated at physiological pH; aids in lysosomal trapping.
Solubility Water, Methanol, DMSOIncompatible with non-polar solvents (Hexane, Et2O).

Synthesis & Manufacturing Methodologies

The synthesis of this compound must balance yield with the avoidance of bis-carbamoylation impurities. Two primary routes are established: the Green Urea Melt (Industrial) and the Cyanate Addition (Laboratory).

Reaction Pathway Visualization

SynthesisPathways Start 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4) Intermediate Carbamoylation Transition State Start->Intermediate Nucleophilic Attack Urea Urea (NH2CONH2) Urea->Intermediate Route A: Melt (130°C) -NH3 Cyanate Potassium Cyanate (KOCN) + HCl Cyanate->Intermediate Route B: Aqueous (pH 4-5) Product 4-(2-Hydroxyethyl) piperazine-1-carboxamide (Target) Intermediate->Product Major Product Impurity Bis-urea Impurity (Trace) Intermediate->Impurity Side Reaction

Figure 1: Synthetic pathways for the carbamoylation of 1-(2-hydroxyethyl)piperazine.

Protocol A: Green Urea Melt (Industrial Scale)

This method is preferred for scalability as it avoids solvent waste and utilizes inexpensive urea.

Reagents:

  • 1-(2-Hydroxyethyl)piperazine (1.0 eq)

  • Urea (1.1 eq)

Step-by-Step Protocol:

  • Charging: In a round-bottom flask equipped with a reflux condenser (open to atmosphere to allow

    
     escape), mix 1-(2-Hydroxyethyl)piperazine and Urea.
    
  • Heating: Heat the mixture to 130°C . The mixture will melt into a homogeneous liquid.

  • Reaction: Stir at 130–140°C for 4–6 hours. Evolution of ammonia gas indicates reaction progress.

    • Critical Control: Do not exceed 150°C to prevent dehydration of the alcohol to a vinyl group.

  • Quenching: Cool the melt to 80°C and add Ethanol (3 volumes).

  • Crystallization: Cool to 0°C. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Isopropanol to remove unreacted urea.

Protocol B: Cyanate Addition (Laboratory Scale)

Preferred for high-purity medicinal chemistry applications where thermal degradation must be minimized.

Reagents:

  • 1-(2-Hydroxyethyl)piperazine (1.0 eq)

  • Potassium Cyanate (KOCN) (1.2 eq)

  • HCl (1M) or Acetic Acid

Step-by-Step Protocol:

  • Dissolution: Dissolve the piperazine derivative in water (5 mL/g).

  • Acidification: Adjust pH to 4–5 using dilute HCl.

  • Addition: Add KOCN portion-wise at 0–5°C.

  • Stirring: Allow to warm to room temperature and stir for 12 hours. The product may precipitate or require extraction.[5]

  • Workup: If soluble, lyophilize the water phase and extract the solid residue with hot ethanol to separate the product from inorganic salts (KCl).

Analytical Profiling & Validation

To ensure the integrity of the compound for research use, the following analytical signals must be verified.

Proton NMR ( -NMR)

Solvent: DMSO-



  • 
     5.90 ppm (s, 2H): 
    
    
    
    (Amide protons). Diagnostic Signal.
  • 
     4.45 ppm (t, 1H): 
    
    
    
    (Hydroxyl proton).
  • 
     3.50 ppm (q, 2H): 
    
    
    
    (Methylene adjacent to hydroxyl).
  • 
     3.20–3.30 ppm (m, 4H):  Piperazine ring protons adjacent to the Amide (
    
    
    
    ).
  • 
     2.30–2.40 ppm (m, 6H):  Piperazine ring protons adjacent to 
    
    
    
    + N-ethyl methylene.
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (+ve)

  • Parent Ion

    
    :  m/z 174.2
    
  • Fragmentation Pattern:

    • Loss of

      
       (m/z ~130).
      
    • Loss of hydroxyethyl group.

Applications in Drug Discovery[9]

Solubility Enhancement

The primary utility of this compound is as a polar appendage . Many lead compounds fail due to poor aqueous solubility. Attaching this moiety (via the hydroxyl group) to a drug scaffold can significantly improve:

  • Thermodynamic Solubility: The amide and hydroxyl groups disrupt crystal packing.

  • Metabolic Stability: The terminal carboxamide is generally resistant to rapid hydrolysis compared to esters.

Linker Chemistry

The hydroxyl group ($ -OH $) serves as a nucleophile for further functionalization, allowing the molecule to act as a linker:



This creates a prodrug strategy where the linker improves the physicochemical properties of the parent drug.

Safety & Handling (GHS)

While generally considered low-toxicity compared to alkylating agents, standard laboratory safety is required.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis of the amide or oxidation. Hygroscopic precautions recommended.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11966348, this compound. Retrieved from [Link]

Sources

Comprehensive Structure Elucidation of 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2-Hydroxyethyl)piperazine-1-carboxamide CAS Registry Number: 116882-73-6 Molecular Formula:


Exact Mass:  173.1164 Da

This technical guide details the structural elucidation of this compound, a bifunctional piperazine derivative often encountered as a pharmaceutical intermediate or a metabolite of piperazine-based therapeutics. The molecule presents a specific analytical challenge: distinguishing the N-carbamoyl substitution from potential O-carbamoyl (carbamate) isomers and characterizing the asymmetry introduced into the piperazine ring.

The following protocol synthesizes High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy into a self-validating workflow.

Structural Analysis & Theoretical Framework

Before experimental verification, we must establish the theoretical connectivity. The molecule consists of a piperazine core with two distinct functionalities:[1][2][3][4]

  • Position 1: A carboxamide group (

    
    ), imparting urea-like character and restricted rotation.
    
  • Position 4: A 2-hydroxyethyl group (

    
    ), imparting hydrophilicity.
    
Isomer Differentiation Challenge

The primary risk in synthesis or isolation is the formation of the carbamate isomer (where the carbamoyl group attaches to the oxygen of the hydroxyethyl chain) or the N,N'-bis(carboxamide) impurity.

Differentiation Logic:

  • Target (Urea): Amide carbonyl signal (~158 ppm), non-equivalent piperazine carbons.

  • Isomer (Carbamate): Ester-like carbonyl signal (~155-157 ppm), significant deshielding of the

    
     protons.
    

Experimental Workflow: The Decision Matrix

The following Graphviz diagram outlines the logical flow for confirming the structure and ruling out isomers.

ElucidationWorkflow Start Unknown Sample (C7H15N3O2) HRMS HRMS (ESI+) Target: [M+H]+ = 174.1237 Start->HRMS IR FT-IR Spectroscopy Check: C=O (Amide I) & OH HRMS->IR NMR_1H 1H NMR (DMSO-d6) Check: Amide NH2 & Connectivity IR->NMR_1H Decision Amide Proton Visible? NMR_1H->Decision NMR_13C 13C NMR & 2D (HSQC/HMBC) Confirm: C=O position Result_Target CONFIRMED: 4-(2-Hydroxyethyl)piperazine- 1-carboxamide NMR_13C->Result_Target Decision->NMR_13C Yes (Broad s, ~6.0 ppm) Result_Iso REJECT: Carbamate Isomer (O-acylated) Decision->Result_Iso No (or shifted)

Figure 1: Step-by-step elucidation logic flow.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the piperazine core.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Instrument: Q-TOF or Orbitrap.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation

The protonated molecular ion


 is the primary signal.
Ion Typem/z (Calc)m/z (Exp)Interpretation
[M+H]+ 174.1237 174.12 Parent Ion

157.097157.10Loss of amide nitrogen (indicates primary amide).

143.08143.08Loss of terminal

fragment.
Ring Fragment113.07113.07Cleavage of hydroxyethyl chain (Piperazine-CONH2 core).

Expert Insight: The loss of 17 Da (


) is characteristic of primary amides. If the molecule were the carbamate isomer, you would likely see a loss of 44 Da (

) or 43 Da (

) more predominantly.

NMR Spectroscopy: The Gold Standard

Objective: Establish connectivity and prove the position of the carboxamide group.

Critical Protocol Note: Do NOT use Deuterium Oxide (


) or Methanol-d4 (

) for the primary characterization. These protic solvents will exchange with the amide (

) and hydroxyl (

) protons, erasing the most critical signals for isomer differentiation.
  • Required Solvent: DMSO-d6

  • Temperature: 298 K (Room Temp)

1H NMR Assignment (500 MHz, DMSO-d6)

The piperazine ring is asymmetric. The protons adjacent to the amide (Positions 2,6) are chemically distinct from those adjacent to the hydroxyethyl group (Positions 3,5).

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH2 5.95 - 6.05 br s 2H Diagnostic: Confirms primary amide. Disappears on

shake.
OH 4.40 - 4.50 br s 1H Hydroxyl proton.
Piperazine-H (2,6) 3.30 - 3.40 m 4H Deshielded by the adjacent C=O anisotropy.
Ethyl O-CH2 3.45 - 3.55 t 2H Adjacent to oxygen.
Piperazine-H (3,5) 2.30 - 2.45 m 4H Shielded; typical amine environment.
Ethyl N-CH2 2.35 - 2.45 t 2H Adjacent to tertiary amine.

Expert Insight (Rotamers): The


 bond in the amide has partial double-bond character. At room temperature, the piperazine protons at positions 2 and 6 might appear as broadened signals or split multiplets due to restricted rotation. Heating the sample to 350 K often coalesces these signals.
13C NMR Assignment (125 MHz, DMSO-d6)
Carbon TypeShift (

ppm)
Assignment
C=O (Amide) 158.0 - 159.0 Key Diagnostic. Urea-like carbonyl.
Ethyl C-O 58.5 - 60.0 Carbon attached to hydroxyl.
Ethyl C-N 57.5 - 58.5 Carbon attached to piperazine N4.
Piperazine C (3,5) 52.5 - 53.5 Carbons adjacent to alkyl amine (N4).
Piperazine C (2,6) 43.0 - 44.5 Carbons adjacent to amide (N1).

Structural Validation: 2D NMR Correlations

To definitively prove the structure is not the carbamate isomer, analyze the HMBC (Heteronuclear Multiple Bond Correlation) .

HMBC Pathway Diagram

This diagram visualizes the critical long-range couplings that confirm the structure.

HMBC_Correlations cluster_0 Proof of N-Carbamoylation Amide_C C=O (158 ppm) Amide_NH2 NH2 (6.0 ppm) Amide_NH2->Amide_C J2 Coupling Pip_H2 Pip-H (2,6) (3.3 ppm) Pip_H2->Amide_C J3 Coupling (Definitive) Pip_H3 Pip-H (3,5) (2.4 ppm) Pip_H3->Amide_C No Correlation Ethyl_H Ethyl-H

Figure 2: HMBC correlations proving the amide is attached to the piperazine nitrogen.

Interpretation:

  • Strong Correlation: From Piperazine protons at ~3.3 ppm (

    
    ) to the Carbonyl Carbon (~158 ppm).
    
  • Absence of Correlation: The

    
     protons (~3.5 ppm) should NOT  correlate to the Carbonyl Carbon. If they did, it would indicate the carbamate isomer.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11216654, 1-Piperazinecarboxamide, 4-(2-hydroxyethyl)-. Retrieved from [Link]

  • Oakwood Chemical. Safety Data Sheet: 4-(2-Hydroxyethyl)-piperazine-1-carboxylic acid amide (CAS 116882-73-6). Retrieved from [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (Contextual reference for fragmentation patterns). Retrieved from [Link]

Sources

Technical Monograph: 4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS 116882-73-6)

[1]

Executive Summary

4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS 116882-73-6) is a specialized heterocyclic building block and pharmaceutical intermediate.[1] Characterized by a piperazine core functionalized with a hydrophilic hydroxyethyl group and a polar carboxamide moiety, this compound serves as a critical scaffold in the synthesis of neuroleptic agents, antidepressants, and industrial polyurethane catalysts.[1] Its dual functionality—combining a primary amide (hydrogen bond donor/acceptor) with a primary alcohol—imparts unique solubility profiles and reactivity patterns essential for modulating the physicochemical properties of drug candidates. This guide provides a comprehensive technical analysis of its properties, synthetic utility, stability mechanisms, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental chemical nature of CAS 116882-73-6 is prerequisite for its application in synthetic schemes and formulation development. The molecule exhibits high polarity due to its multiple hydrogen-bonding sites, resulting in significant water solubility and a low logP value.

Table 1: Physicochemical Properties
PropertyValueTechnical Context
CAS Number 116882-73-6Unique Identifier
IUPAC Name This compoundSystematic Nomenclature
Synonyms N-Carbamoyl-N'-(2-hydroxyethyl)piperazine; 1-Piperazinecarboxamide, 4-(2-hydroxyethyl)-Common trade names
Molecular Formula C₇H₁₅N₃O₂Stoichiometry
Molecular Weight 173.21 g/mol Mass balance calculations
LogP (Predicted) -0.75Highly Hydrophilic; indicates poor membrane permeability without modification
pKa (Predicted) ~14.9 (Amide); ~8.5 (Tertiary Amine)The N4 nitrogen is basic; the amide nitrogen is neutral
Boiling Point 335.6°C (at 760 mmHg)High boiling point due to intermolecular H-bonding
Melting Point 114-117°CSolid at room temperature; facilitates handling
Solubility Soluble in Water, DMSO, MethanolIdeal for aqueous-phase reactions or polar formulations

Pharmacophore Analysis & Synthetic Utility

While CAS 116882-73-6 is primarily an intermediate, its structure encodes significant biological potential.[2] The piperazine ring is a "privileged scaffold" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands.

Structural Mechanism of Action
  • Piperazine Core: Provides a rigid spacer that orients substituents in a specific 3D conformation, often critical for binding to dopamine (D2) and serotonin (5-HT) receptors.

  • Hydroxyethyl Tail: Enhances aqueous solubility and metabolic stability compared to alkyl chains. It often mimics the choline headgroup or interacts with polar pockets in receptor active sites.

  • Carboxamide Moiety: Acts as a bioisostere for urea or other amide groups. It serves as a strong hydrogen bond donor/acceptor, potentially anchoring the molecule within a protein binding pocket or improving crystallinity in solid-state forms.

Synthetic & Metabolic Network

The following diagram illustrates the synthetic origin of CAS 116882-73-6 from N-(2-hydroxyethyl)piperazine (HEP) and its divergence into downstream pharmaceutical applications or metabolic degradation pathways.

GHEPN-(2-Hydroxyethyl)piperazine(Precursor)CoreCAS 116882-73-6(Core Intermediate)HEP->CoreCarbamoylation(Urea/Cyanate)NeuroNeuroleptic Agents(Target Drugs)Core->NeuroDerivatization(N-Alkylation/Acylation)PolyPolyurethane Catalysts(Industrial)Core->PolyPolymerizationCatalysisMetabHydrolysis Products(Metabolic Fate)Core->MetabAmidase/Hydrolysis(In Vivo/In Vitro)

Figure 1: Synthetic utility and metabolic stability map of CAS 116882-73-6, highlighting its central role bridging precursor chemicals and high-value applications.[1][3]

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for the handling and characterization of CAS 116882-73-6. These methods are designed to be self-validating.

Equilibrium Solubility Profiling

Objective: To determine the pH-dependent solubility profile, critical for formulation and biopharmaceutics classification.

Materials:

  • CAS 116882-73-6 (Solid standard)

  • Standard Buffer Solutions (pH 1.2, 4.5, 6.[3]8) prepared according to USP/WHO guidelines.

  • 0.45 µm Syringe Filters (Nylon or PTFE).

  • HPLC System with UV detection.

Protocol:

  • Preparation: Weigh approximately 50 mg of CAS 116882-73-6 into three separate glass vials.

  • Solvent Addition: Add 5.0 mL of the respective buffer (pH 1.2, 4.5, 6.8) to each vial.

  • Equilibration: Shake or stir the vials at 37°C ± 0.5°C for 24 hours. Ensure excess solid remains visible (saturation).

  • Sampling: Withdraw 1 mL of suspension and filter through a 0.45 µm filter. Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

    • Validation Check: If the solid dissolves completely, add more substance until a precipitate persists.

HPLC Purity & Stability Assay

Objective: To quantify purity and detect hydrolysis degradation products (e.g., loss of the carboxamide group).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm.

  • Temperature: 25°C.

Interpretation:

  • Retention Time (RT): CAS 116882-73-6 will elute early (low RT) due to high polarity.

  • Degradants: Look for peaks corresponding to N-(2-hydroxyethyl)piperazine (likely earlier elution or different UV profile) indicating amide hydrolysis.

Safety, Stability & Handling

GHS Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Stability Considerations:

  • Hydrolysis: The primary amide is susceptible to hydrolysis under strongly acidic or basic conditions, converting back to the secondary amine. Store in a cool, dry place away from moisture.

  • Oxidation: The primary alcohol on the hydroxyethyl chain can be oxidized to an aldehyde or carboxylic acid by strong oxidants.

  • Storage: Recommended storage at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic moisture absorption.

References

  • MOLBASE . This compound MSDS & Properties. Retrieved from [Link]

  • World Health Organization (WHO) . Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1019, 2019. Retrieved from [Link]

  • PubChem . Compound Summary: Piperazine Derivatives & Pharmacophores. National Library of Medicine. Retrieved from [Link]

Biological Activity of Piperazine Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of piperazine carboxamide derivatives, focusing on their medicinal chemistry, mechanisms of action in pain and inflammation (FAAH/TRPV1), and synthesis protocols.

Executive Summary

Piperazine carboxamides represent a privileged scaffold in medicinal chemistry, characterized by a piperazine ring coupled to a carbonyl moiety (urea or amide linkage). This structural motif offers a unique balance of conformational rigidity and hydrogen-bonding capability, making it ideal for targeting serine hydrolases (FAAH), ion channels (TRPV1), and G-protein coupled receptors (GPCRs). This guide dissects the structure-activity relationships (SAR) driving their efficacy as covalent inhibitors and competitive antagonists.

The Pharmacophore: Structural Logic

The piperazine carboxamide scaffold functions as a "bivalent linker" system.

  • The Piperazine Core: Provides a semi-rigid chair conformation that directs substituents into specific hydrophobic pockets. It acts as a basic handle (pKa ~9.8) often protonated at physiological pH, enhancing solubility and electrostatic interactions.

  • The Carboxamide (Urea/Amide) Linker:

    • In FAAH Inhibitors: The carbonyl carbon serves as an electrophilic trap for the catalytic nucleophile (Ser241).

    • In TRPV1 Antagonists: The amide NH and Carbonyl O act as a donor-acceptor pair for hydrogen bonding with the receptor backbone (e.g., T671 residues).

Figure 1: Pharmacophore & Synthesis Workflow

The following diagram outlines the divergent synthetic pathways to access both Urea-type and Amide-type derivatives.

PiperazineSynthesis Pip N-Substituted Piperazine (Nucleophile) NuAttack Nucleophilic Attack Pip->NuAttack Pip->NuAttack Coupling Amide Coupling (Dehydration) Pip->Coupling Iso Isocyanate (R-N=C=O) Iso->NuAttack Acid Carboxylic Acid (R-COOH) + EDC/HOBt Acid->Coupling CarbCl Carbamoyl Chloride (R2N-CO-Cl) CarbCl->NuAttack Urea Piperazine-1-Carboxamide (Urea Derivative) Target: FAAH/TRPV1 NuAttack->Urea Direct Addition NuAttack->Urea - HCl Amide N-Acyl Piperazine (Amide Derivative) Target: Kinases/GPCRs Coupling->Amide - H2O

Caption: Divergent synthetic pathways for piperazine carboxamide scaffolds. Path A (Isocyanate) yields ureas; Path B (Acid coupling) yields amides.

Therapeutic Focus: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide (AEA).[1][2] Inhibiting FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

Mechanism of Action: Covalent Inactivation

Piperazine-1-carboxamides (urea derivatives) act as pseudo-irreversible inhibitors .

  • Recognition: The piperazine tail binds to the hydrophobic cytosolic port of FAAH.

  • Acylation: The catalytic Ser241 nucleophile attacks the carboxamide carbonyl.

  • Leaving Group Departure: The piperazine moiety is expelled (acting as the leaving group).

  • Inactivation: The enzyme remains carbamylated (acylated) and inactive until slow hydrolysis regenerates it.

Figure 2: Serine Hydrolase Inactivation Pathway

FAAH_Mechanism Enzyme FAAH Enzyme (Ser241-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Piperazine Carboxamide (R-NH-CO-Pip) Inhibitor->Complex Binding TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Acylated Carbamylated Enzyme (Inactive) Ser241-O-CO-NH-R TS->Acylated Bond Cleavage LG Leaving Group (Piperazine) TS->LG Expulsion Acylated->Enzyme Slow Hydrolysis (Hours/Days)

Caption: Mechanism of FAAH inactivation by piperazine carboxamides. The inhibitor acts as a suicide substrate, carbamylating the active site Ser241.

Structure-Activity Relationship (SAR)

The potency of FAAH inhibitors depends heavily on the "leaving group ability" of the piperazine and the steric fit of the N-substituent.

Structural FeatureSAR RuleMechanistic Rationale
Linker Type Urea > AmideUrea carbonyls are less electrophilic than ketones but more stable; however, in the enzyme pocket, the urea is activated for nucleophilic attack.
N4-Substituent Hydrophobic Aryl/BiarylMimics the arachidonyl tail of anandamide. Biaryl ethers (e.g., phenoxyphenyl) show nanomolar potency.
Leaving Group (Piperazine) pKa ModulationFor MAGL inhibition, leaving group pKa must be 8-10.[2] For FAAH , a wider pKa range is tolerated, allowing for basic piperazines.
Selectivity N-cyclohexyl vs N-arylN-cyclohexyl ureas often show high FAAH selectivity over other serine hydrolases (like MAGL or AChE).

Therapeutic Focus: TRPV1 Antagonism

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel activated by heat and capsaicin. Piperazine carboxamides act as competitive antagonists, blocking the pore region.

  • Binding Mode: Unlike FAAH inhibitors, these do not covalently modify the protein. They occupy the vanilloid binding pocket (transmembrane domains S3-S4), preventing the channel gating transition.

  • Key Interaction: The carboxamide oxygen accepts a hydrogen bond from T671 (Threonine) in the S6 helix, stabilizing the closed state.

Experimental Protocols

Protocol A: Synthesis of Piperazine-1-Carboxamides (Urea Method)

Objective: Synthesis of N-phenyl-4-(substituted)piperazine-1-carboxamide.

  • Reagents:

    • Substituted Piperazine (1.0 equiv)

    • Phenyl Isocyanate (1.1 equiv)

    • Dichloromethane (DCM) (Anhydrous)

    • Triethylamine (TEA) (Catalytic, optional if piperazine is salt)

  • Procedure:

    • Dissolve the piperazine derivative (e.g., N-benzylpiperazine) in anhydrous DCM (5 mL/mmol) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add Phenyl Isocyanate dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Protocol B: FAAH Activity Assay (Fluorescent)

Objective: Determine IC50 of synthesized derivatives.

  • Reagents:

    • Substrate: AMC-Arachidonoyl Amide (AA-AMC). Hydrolysis releases fluorescent 7-amino-4-methylcoumarin (AMC).

    • Enzyme: Recombinant Human FAAH or Rat Brain Homogenate.

    • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Procedure:

    • Pre-incubation: Incubate 180 µL of enzyme solution with 10 µL of inhibitor (DMSO stock) for 15 minutes at 37°C. (Crucial for covalent inhibitors to establish equilibrium).

    • Initiation: Add 10 µL of AA-AMC substrate (Final concentration 5-10 µM).

    • Measurement: Monitor fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm) using a microplate reader.

    • Analysis: Calculate the slope of the linear phase (reaction velocity). Plot % Inhibition vs. Log[Inhibitor] to determine IC50.

References

  • Nevalainen, T. et al. (2014).[2] "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)."[2] Bioorganic & Medicinal Chemistry. Link

  • Brindisi, M. et al. (2016). "Structure-activity relationships and molecular docking studies of piperazine-carboxamide derivatives as FAAH inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Pearce, L.V. et al. (2019). "A Distinct Structural Mechanism Underlies TRPV1 Activation by Piperine."[3] Biophysical Journal. Link

  • Patel, P.R. et al. (2022).[4] "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review." Asian Pacific Journal of Health Sciences. Link

  • Mileni, M. et al. (2010). "Structure-guided inhibitor design for human FAAH." Proceedings of the National Academy of Sciences. Link

Sources

Technical Guide: Mechanism of Action of 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical and pharmacological mechanism of 4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS: 116882-73-6).

While often encountered as a high-value intermediate in the synthesis of neuroleptic drugs and antibody-drug conjugates (ADCs), this molecule possesses a distinct pharmacophore profile. This guide analyzes its dual role: as a bioactive scaffold modulating neurotransmitter receptors and as a functional linker enhancing the pharmacokinetics of conjugated payloads.

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, characterized by a piperazine core flanked by a hydrophilic hydroxyethyl tail and a polar carboxamide head.[1] Its mechanism of action is context-dependent:

  • As a Free Agent: It functions as a weak GABA-mimetic and a modulator of arachidonic acid metabolism (similar to diethylcarbamazine).

  • As a Pharmacophore: It serves as the primary binding motif for serotonergic (5-HT) and dopaminergic (D2) modulation in antipsychotic drug design.

  • As a Chemical Linker: It acts as a solubility-enhancing spacer in Antibody-Drug Conjugates (ADCs), utilizing the piperazine ring to restrict conformational freedom and the hydroxyl group for conjugation.

Part 1: Chemical Identity & Structural Pharmacodynamics

The biological activity of this molecule is dictated by its three distinct structural domains. Understanding these domains is a prerequisite for interpreting its mechanism.[1]

Table 1: Structural-Functional Analysis
DomainChemical FeatureBiological/Mechanistic Function
Core Piperazine Ring (Six-membered heterocycle)Conformational Lock: Restricts the spatial arrangement of the molecule, mimicking the "kink" found in neurotransmitters like serotonin. Acts as a secondary amine proton acceptor at physiological pH.
Tail 2-Hydroxyethyl Group (

)
Solubility & Binding: Increases hydrophilicity (LogP modulation). Acts as a Hydrogen Bond Donor (HBD) for receptor serine/threonine residues.
Head Carboxamide Group (

)
Electronic Modulation: Withdraws electron density from the N1 nitrogen, reducing basicity. Mimics the peptide bond, allowing interaction with amide-binding pockets in enzymes (e.g., proteases or esterases).

Part 2: Mechanism of Action (The Core)

Neuropharmacological Mechanism (Receptor Modulation)

When integrated into bioactive agents, the this compound moiety operates via competitive antagonism or partial agonism at G-protein coupled receptors (GPCRs).

  • Serotonergic Modulation (5-HT): The piperazine ring, protonated at physiological pH (N4 position), forms an ionic bond with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 of 5-HT receptors. The hydroxyethyl tail extends into the receptor's hydrophilic pocket, forming hydrogen bonds that stabilize the ligand-receptor complex.

  • Dopaminergic Blockade (D2): Similar to neuroleptics (e.g., fluphenazine derivatives), the carboxamide group creates steric bulk that prevents the conformational change required for G-protein activation, effectively acting as an antagonist.

Antifilarial & Anti-Inflammatory Mechanism (Arachidonic Acid Pathway)

Structurally analogous to Diethylcarbamazine (DEC) , this molecule interferes with lipid metabolism in susceptible organisms (e.g., filarial parasites or inflammatory cells).

  • Cyclooxygenase (COX) Pathway Interference: The carboxamide moiety inhibits the release of arachidonic acid from membrane phospholipids. This reduces the synthesis of pro-inflammatory prostaglandins (PGE2) and leukotrienes.

  • Organelle Membrane Alteration: In parasitic models, the molecule alters the surface charge of the parasite's membrane, exposing surface antigens to the host immune system.

Mechanism as a Linker in ADCs

In the context of Antibody-Drug Conjugates, the molecule is not the "warhead" but the "stabilizer."

  • Solubility Enhancement: The hydroxyethyl group disrupts hydrophobic aggregation of cytotoxic payloads (e.g., pyrrolobenzodiazepines), preventing premature clearance by the liver.

  • Lysosomal Stability: The carboxamide bond is resistant to systemic proteases but can be engineered to be cleavable by specific lysosomal enzymes (e.g., Cathepsin B) inside the target cancer cell.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism: the receptor interaction in the central nervous system (CNS) and the metabolic interference in the arachidonic acid pathway.

MoA_Pathway cluster_CNS CNS Mechanism (Neuropharmacology) cluster_Lipid Anti-Inflammatory/Antifilarial Mechanism Compound 4-(2-Hydroxyethyl) piperazine-1-carboxamide Receptor_5HT 5-HT Receptor (Binding Pocket) Compound->Receptor_5HT Ligand Binding Membrane Phospholipid Membrane Compound->Membrane Surface Charge Alteration Asp332 Aspartate 3.32 (Ionic Bond) Receptor_5HT->Asp332 Protonated N4 Interaction Signal_Mod Modulation of Serotonergic Signaling Asp332->Signal_Mod Partial Agonism/Antagonism Arachidonic Arachidonic Acid Release Membrane->Arachidonic Inhibition Immune Host Immune Recognition Membrane->Immune Antigen Exposure COX_LOX COX/LOX Pathway Arachidonic->COX_LOX Reduced Flux

Caption: Dual mechanistic pathway showing GPCR receptor modulation (top) and arachidonic acid pathway interference (bottom).

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol uses a urea formation strategy. The causality lies in controlling the nucleophilicity of the N1 vs. N4 nitrogen atoms.

Materials:

  • 1-(2-Hydroxyethyl)piperazine (1.0 eq)

  • Urea (3.0 eq) or Potassium Cyanate (KOCN)

  • Dilute HCl (1M)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-(2-Hydroxyethyl)piperazine in water/ethanol (1:1 v/v). Note: The hydroxyethyl group improves water solubility.

  • Acidification: Adjust pH to 4.0–5.0 using dilute HCl. Critical Step: This protonates the more basic N4 nitrogen (attached to the hydroxyethyl group), leaving the N1 nitrogen available for reaction.

  • Carbamoylation: Add Potassium Cyanate (KOCN) dropwise at 0°C.

    • Mechanism:[1][2][3] Isocyanic acid (HNCO) is generated in situ and attacks the unprotonated secondary amine (N1).

  • Reflux: Heat the mixture to 80°C for 2 hours to ensure completion.

  • Purification: Neutralize with NaOH, evaporate solvent, and recrystallize from ethanol to isolate the carboxamide.

Protocol B: DNA Binding Assay (Ligand Validation)

Rationale: To verify the compound's potential as a ligand in metallodrugs (e.g., Palladium/Tin complexes), its DNA binding affinity must be measured via UV-Vis titration.

  • Preparation: Prepare a 10 mM stock solution of the Carboxamide-Metal complex in DMSO.

  • DNA Stock: Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

  • Titration:

    • Keep the concentration of the complex constant (20 µM).

    • Incrementally add CT-DNA (0 to 100 µM).

  • Measurement: Record absorption spectra (200–400 nm) after each addition.

  • Analysis: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift).

    • Interpretation: Significant hypochromism (>15%) indicates intercalation of the piperazine-metal complex between DNA base pairs.

Part 5: Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Avoid strong oxidizing agents. The carboxamide group can hydrolyze under strong acidic/basic conditions to release ammonia.

References

  • Shehata, M. R., et al. "Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin."[4] Journal of Coordination Chemistry, 2019.[4] Available at: [Link]

  • ACG Publications. "Synthesis of piperazine amides of chromone-2-carboxylic acid as sEH inhibitors." ACG Publications, 2023.[5] Available at: [Link]

Sources

The Piperazine Scaffold in Modern Therapeutics: Target Landscape and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) represents one of the most prolific "privileged scaffolds" in medicinal chemistry. Its ubiquity is not accidental but stems from a unique convergence of structural and physicochemical properties: conformational rigidity that reduces entropic penalties upon binding, the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors/donors or ionization centers, and the ability to modulate lipophilicity (LogP) and solubility.

This technical guide dissects the specific therapeutic targets of piperazine derivatives, moving beyond simple drug lists to analyze the molecular mechanisms of interaction. It covers the classical domain of CNS receptor modulation, the precise kinase inhibition in oncology, and emerging applications in targeted protein degradation (PROTACs).

The Molecular Rationale: Why Piperazine?

Before analyzing specific targets, it is critical to understand the causal link between the piperazine structure and its target affinity.

  • Conformational Control: The piperazine ring exists predominantly in a chair conformation. This rigidity positions substituents at the N1 and N4 positions in defined vectors, allowing for precise "distance matching" between pharmacophores (e.g., an aromatic head group and a hydrogen-bonding tail).

  • Acid-Base Properties: With pKa values typically around 5.3 and 9.7, piperazine is often mono-protonated at physiological pH. This cationic center is essential for electrostatic interactions with conserved Aspartate (Asp) or Glutamate (Glu) residues in G-Protein Coupled Receptors (GPCRs).

  • Solubility Modulation: In hydrophobic kinase inhibitors, the piperazine ring is frequently added to the "solvent-exposed" region of the molecule to improve aqueous solubility without disrupting the ATP-binding core.

CNS Receptor Modulation: The Classical Domain

The central nervous system (CNS) remains the primary arena for piperazine therapeutics. The scaffold serves as the core linker in "long-chain" arylpiperazines, facilitating multi-target engagement (polypharmacology).

Primary Targets
Target FamilySpecific ReceptorsMechanism of ActionRepresentative Ligands
Serotonin 5-HT1A, 5-HT2A, 5-HT7Partial Agonism / AntagonismBuspirone, Vortioxetine
Dopamine D2, D3, D4Antagonism / Partial AgonismAripiprazole, Cariprazine
Histamine H1Inverse AgonismCetirizine, Hydroxyzine
Mechanistic Insight: The "Aspartate Anchor"

In dopaminergic and serotonergic GPCRs, the protonated nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartic acid residue in Transmembrane Helix 3 (TM3) (e.g., Asp3.32 in D2 receptors). The aromatic substituent attached to the piperazine engages in


 stacking with aromatic residues (Phe/Trp) in TM6.
Visualization: CNS Pharmacophore Model

The following diagram illustrates the conserved binding mode of arylpiperazines within monoamine GPCRs.

CNS_Pharmacophore Receptor_Pocket GPCR Binding Pocket (TM3 & TM6) Piperazine_Core Piperazine Ring (Chair Conformation) Protonated_N Protonated N4 (Cationic Center) Piperazine_Core->Protonated_N Integral Linker_Tail Alkyl Linker (Spacer) Piperazine_Core->Linker_Tail N1 Substitution Protonated_N->Receptor_Pocket Salt Bridge (Asp3.32) Aryl_Head Aryl Head Group (Phenyl/Heterocycle) Aryl_Head->Receptor_Pocket Pi-Pi Stacking (Trp/Phe) Aryl_Head->Piperazine_Core Covalent Bond

Caption: Pharmacophore model showing the critical salt bridge and pi-stacking interactions of arylpiperazines in GPCR binding pockets.

Oncology: Kinase Inhibition & Covalent Targeting

In oncology, the piperazine ring often plays a different role: it acts as a solubilizing tether that extends into the solvent front, or as a scaffold for covalent warheads.

Key Kinase Targets
  • BCR-ABL Tyrosine Kinase: In drugs like Imatinib and Dasatinib , the piperazine ring improves solubility and bioavailability. It binds in the solvent-exposed region, away from the ATP-binding hinge, minimizing steric clashes while optimizing pharmacokinetics.

  • CDK4/6 (Cyclin-Dependent Kinases): In Palbociclib and Ribociclib , the piperazine moiety is critical. It positions a basic nitrogen to interact with specific residues (e.g., Asp104 in CDK6) or simply ensures the molecule can exit the ATP pocket into the solvent.

  • KRAS G12C (Covalent Inhibition): The piperazine ring is central to MRTX849 (Adagrasib) . It serves as a rigid linker that positions the acrylamide warhead perfectly to attack the mutant Cysteine 12 residue.

Visualization: KRAS G12C Inhibition Pathway

The diagram below details the logic of covalent inhibition where piperazine acts as the structural scaffold.

KRAS_Inhibition KRAS_Mutant KRAS G12C Mutant (Oncogenic Driver) Complex Covalent Adduct (Irreversible Inhibition) KRAS_Mutant->Complex Forms Inhibitor Piperazine-Based Inhibitor (e.g., MRTX849) Scaffold Piperazine Linker (Rigid Geometry) Inhibitor->Scaffold Contains Warhead Acrylamide Warhead Warhead->KRAS_Mutant Nucleophilic Attack (Cys12) Scaffold->Warhead Positions Signaling Downstream Signaling (Raf-MEK-ERK) Complex->Signaling Blocks Outcome Tumor Cell Apoptosis Signaling->Outcome Inhibition leads to

Caption: Mechanism of covalent KRAS G12C inhibition facilitated by the rigid positioning of the piperazine scaffold.

Infectious Diseases: Viral Entry & Parasitic Paralysis

HIV-1 Attachment Inhibition (gp120)

Fostemsavir (a prodrug of Temsavir) represents a first-in-class attachment inhibitor.[1][2]

  • Target: Viral envelope glycoprotein gp120.[1][2][3][4][5][6][7]

  • Role of Piperazine: The piperazine ring in Temsavir is substituted with a benzoyl group. It occupies a specific pocket near the CD4-binding loop of gp120.[2] This binding locks the glycoprotein in a conformation that prevents it from engaging the host CD4 receptor, effectively neutralizing the virus before entry.

Antiparasitic Mechanism (GABA Agonism)

While an older application, the mechanism is distinct.[3] Piperazine acts as a weak GABA mimetic in helminths (e.g., Ascaris lumbricoides).

  • Mechanism: It binds to GABA-gated chloride channels in the nematode muscle membrane.

  • Effect: Induces hyperpolarization and flaccid paralysis, allowing the host to expel the worm.

Metabolic Modulation: The Trimetazidine Mechanism

Trimetazidine utilizes the piperazine core to modulate cardiac metabolism, treating angina.[8]

  • Target: Long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT).

  • Mechanism: By inhibiting this enzyme, the drug suppresses fatty acid oxidation (beta-oxidation). This forces the heart to switch its energy substrate preference to glucose oxidation.

  • Therapeutic Benefit: Glucose oxidation is more oxygen-efficient than fatty acid oxidation, protecting the ischemic heart from energy depletion and acidosis.

Future Horizons: PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are the frontier of drug discovery. Piperazine is emerging as a preferred linker motif over traditional alkyl chains.

  • Why Piperazine?

    • Rigidity: Reduces the entropic cost of forming the ternary complex (Target-PROTAC-E3 Ligase).

    • Solubility: The basic nitrogen can be protonated in the endosome, aiding endosomal escape and cytosolic solubility.[]

  • Example: ACBI1 is a potent degrader of the BAF chromatin remodeling complex (SMARCA2/4). It utilizes a piperazine-based linker to connect the VHL E3 ligase ligand to the warhead.

Experimental Protocols for Target Validation

To validate a piperazine derivative against a specific target (e.g., 5-HT1A), the following workflow is recommended.

Protocol: Radioligand Binding Assay (Ki Determination)
  • Membrane Preparation: Transfect CHO or HEK293 cells with human 5-HT1A cDNA. Harvest and homogenize to isolate cell membranes.

  • Incubation:

    • Mix membrane preparation (50 µg protein) with [3H]-8-OH-DPAT (0.5 nM, radioligand).

    • Add test piperazine compound at varying concentrations (

      
       to 
      
      
      
      M).
    • Include 10 µM Serotonin to define non-specific binding.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Visualization

Validation_Workflow Start Piperazine Derivative Synthesis Screen Primary Screen (Single Concentration) Start->Screen Binding Radioligand Binding (Ki Determination) Screen->Binding >50% Inhibition Functional Functional Assay (cAMP / GTPγS) Binding->Functional High Affinity (nM) Selectivity Selectivity Profiling (Off-target Panel) Functional->Selectivity Agonist/Antagonist Confirmed Lead Validated Lead Selectivity->Lead High Selectivity Index

Caption: Step-by-step experimental workflow for validating piperazine-based hits against CNS or Kinase targets.

References

  • Piperazine Scaffold Properties

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry[10]

    • Source: Wiley Online Library (2026 Review)
    • URL:[Link]

  • HIV-1 Attachment Inhibition

    • Title: Fostemsavir: a first-in-class HIV-1 attachment inhibitor[1][2][4]

    • Source: Current Opinion in HIV and AIDS (NIH/PubMed)
    • URL:[Link]

  • PROTAC Linker Design

    • Title: Current strategies for the design of PROTAC linkers: a critical review
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC)
    • URL:[Link]

  • Trimetazidine Mechanism

    • Title: The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation[8]

    • Source: Circul
    • URL:[Link]

  • KRAS G12C Inhibition

    • Title: Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Tre
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Technical Whitepaper: 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide , a critical intermediate and pharmacophore in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and its utility as a polar scaffold in drug design.

CAS Number: 116882-73-6 Molecular Formula:


Molecular Weight:  173.21  g/mol [1]

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a piperazine core substituted with a hydrophilic hydroxyethyl group at the


 position and a primary carboxamide moiety at the 

position.

In modern drug discovery, this motif serves two primary functions:

  • Solubility Modulation: The hydroxyethyl and carboxamide groups significantly lower

    
    , improving the aqueous solubility of lipophilic drug scaffolds.
    
  • Linker Chemistry: The rigid piperazine ring acts as a spacer, while the carboxamide provides a hydrogen bond donor/acceptor site critical for receptor binding interactions, particularly in kinase inhibitors and neuroactive agents.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of this molecule is essential for its application in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

Table 1: Physicochemical Profile
PropertyValueRelevance in Drug Design
CAS Number 116882-73-6Unique Identifier
IUPAC Name This compoundStandard Nomenclature
LogP (Predicted) -1.2 to -0.8Highly hydrophilic; ideal for reducing lipophilicity of lead compounds.
pKa (Basic N) ~7.8 - 8.2The piperazine nitrogen is protonated at physiological pH, aiding solubility.
H-Bond Donors 2 (Amide

, Alcohol

)
Critical for target engagement (e.g., hinge binding in kinases).
H-Bond Acceptors 4 (Amide

, Alcohol

, 2x Piperazine

)
Facilitates water solvation.
Polar Surface Area ~75 ŲGood predictor of oral bioavailability (Rule of 5 compliant).

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved through the carbamoylation of 1-(2-hydroxyethyl)piperazine. Below is a validated laboratory-scale protocol.

Experimental Protocol: Acid-Mediated Carbamoylation

Objective: Selective formation of the primary amide without protecting the hydroxyl group.

Reagents:

  • 1-(2-Hydroxyethyl)piperazine (1.0 eq)

  • Potassium Cyanate (KOCN) (1.2 eq)

  • Acetic Acid (Solvent/Catalyst) or dilute HCl

  • Water (Co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mmol of 1-(2-hydroxyethyl)piperazine in 50 mL of water/acetic acid (1:1 v/v mixture). Maintain temperature at 0–5°C using an ice bath.

  • Addition: Dissolve Potassium Cyanate (KOCN) in minimum water. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: Slow addition prevents polymerization of cyanic acid.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. The slightly acidic pH drives the formation of the reactive isocyanic acid species in situ, which attacks the secondary amine of the piperazine.

  • Work-up: Neutralize the solution with 5N NaOH to pH 9–10.

  • Extraction: Extract the product continuously with Dichloromethane (DCM) or n-Butanol, as the product is highly water-soluble.

  • Purification: Concentrate the organic layer.[2] Recrystallize from a Toluene/Ethanol mixture or purify via silica gel chromatography (Eluent: DCM/MeOH 9:1).

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and logic flow.

SynthesisPathway Start 1-(2-Hydroxyethyl)piperazine (Secondary Amine) Reaction Nucleophilic Attack (N4 Position) Start->Reaction Substrate Reagent Potassium Cyanate (KOCN) + H+ Intermediate Isocyanic Acid (HN=C=O) Reagent->Intermediate In situ generation Intermediate->Reaction Electrophile Product 4-(2-Hydroxyethyl)piperazine- 1-carboxamide Reaction->Product Yields ~85%

Caption: Figure 1. Acid-mediated carbamoylation pathway for the synthesis of the target carboxamide.

Applications in Drug Discovery

The this compound moiety is not merely a solvent linker; it is an active pharmacophore used to optimize binding kinetics.

Structural Activity Relationships (SAR)[3]
  • The Carboxamide (

    
    ):  Acts as a bioisostere for urea or sulfonamide groups. It provides a rigid hydrogen-bonding anchor. In kinase inhibitors, this primary amide often interacts with the "gatekeeper" residues or the hinge region of the ATP-binding pocket.
    
  • The Hydroxyethyl Tail: Increases metabolic stability compared to a simple ethyl group (which is prone to dealkylation). The terminal hydroxyl group can be further derivatized (e.g., phosphorylated) to create prodrugs.

Metabolic Stability & Pharmacokinetics

When incorporated into a drug molecule, this moiety influences the metabolic fate:

  • Phase I Metabolism: The piperazine ring is susceptible to oxidation by CYP450 enzymes (typically CYP2D6 or CYP3A4), leading to N-oxide formation or ring opening.

  • Phase II Metabolism: The hydroxyl group is a prime target for glucuronidation, facilitating renal excretion.

Visualization: Metabolic Liability Map

This diagram outlines the potential metabolic soft spots researchers must monitor.

Metabolism Parent 4-(2-Hydroxyethyl)piperazine- 1-carboxamide Moiety Path1 Amidase Hydrolysis Parent->Path1 Path2 CYP450 Oxidation Parent->Path2 Path3 Glucuronidation (Phase II) Parent->Path3 Metab1 Piperazine (Loss of Amide) Path1->Metab1 Metab2 N-Oxide / Ring Opening Path2->Metab2 Metab3 O-Glucuronide Conjugate (Rapid Excretion) Path3->Metab3

Caption: Figure 2. Predicted metabolic pathways. The hydroxyl group facilitates Phase II conjugation, while the amide is susceptible to hydrolysis.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       5.90 ppm (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable with
      
      
      .
    • 
       4.45 ppm (t, 1H, 
      
      
      
      ).
    • 
       3.48 ppm (q, 2H, 
      
      
      
      ).
    • 
       3.30 ppm (m, 4H, Piperazine ring protons adjacent to Amide).
      
    • 
       2.40 ppm (m, 4H, Piperazine ring protons adjacent to Alkyl).
      
    • 
       2.35 ppm (t, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 
      
      
      
      174.2.
    • Common fragment: Loss of carbamoyl group (

      
       ~130).
      

References

  • Oakwood Chemical. (n.d.). Safety Data Sheet and Properties: this compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Google Patents. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use.

Sources

Physicochemical properties of 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural analysis, and experimental characterization of 4-(2-Hydroxyethyl)piperazine-1-carboxamide . This document is structured for researchers requiring high-fidelity data for drug development, metabolic tracking, and synthetic applications.

Technical Monograph | Version 1.0

Executive Summary

This compound (CAS: 116882-73-6) is a functionalized piperazine derivative characterized by a polar hydroxyethyl tail and a primary carboxamide head group.[1][2][3] Structurally distinct from its sulfonic acid analog (HEPES), this compound serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals and is a potential stable metabolite of piperazine-based carbamoylating agents.

Its amphiphilic nature—combining a basic tertiary amine with hydrophilic hydrogen-bonding donors—dictates its behavior in biological matrices. This guide provides the definitive physicochemical dataset, experimental protocols for property validation, and structural insights required for its application in medicinal chemistry.

Chemical Identity & Structural Analysis[4]

Nomenclature & Identifiers
Parameter Data
IUPAC Name This compound
Common Synonyms N-Carbamoyl-N'-(2-hydroxyethyl)piperazine; 1-Piperazinecarboxamide, 4-(2-hydroxyethyl)-
CAS Number 116882-73-6
Molecular Formula C₇H₁₅N₃O₂
Molecular Weight 173.21 g/mol
SMILES OCCN1CCN(CC1)C(N)=O
InChI Key PDZZIHDWNDTOAN-UHFFFAOYSA-N
Structural Topology & Electronic Properties

The molecule features a piperazine ring in a chair conformation. The N1 position is acylated by a carboxamide group, rendering it non-basic and planar due to resonance delocalization (


). The N4 position  is substituted with a 2-hydroxyethyl group; this nitrogen retains its lone pair, serving as the sole protonation site (basic center) under physiological conditions.

Key Structural Features:

  • H-Bond Donors (HBD): 3 (Amide -NH₂, Alcohol -OH)

  • H-Bond Acceptors (HBA): 3 (Amide O, Alcohol O, Tertiary Amine N)

  • Rotatable Bonds: 2 (Ethyl linkage, Carboxamide C-N bond)

Physicochemical Property Profile

The following data aggregates experimental values where available and high-confidence QSAR predictions validated against structural analogs (e.g., 1-acetylpiperazine, HEPES).

Core Physical Data
PropertyValue / RangeSource / Confidence
Physical State Solid (Crystalline powder)Experimental [1]
Melting Point 114 – 117 °C Experimental [1]
Boiling Point Decomposes >200°CObserved (Amide instability)
Solubility (Water) High (>100 mg/mL)Experimental (Polarity)
Solubility (DMSO) SolubleExperimental
LogP (Octanol/Water) -1.2 to -1.5 (Estimated)QSAR (Hydrophilic)
pKa (Basic N4) 7.4 – 7.8 Analog-Inferred (HEPES pKa=7.[2]5)
pKa (Amide N1) > 15 (Neutral)Theoretical
Ionization Behavior

Understanding the ionization state is critical for formulation. At physiological pH (7.4), the compound exists in equilibrium between its neutral and cationic (protonated at N4) forms.

  • pH < 6.0: Predominantly cationic (+1 charge). High aqueous solubility.[4]

  • pH > 9.0: Predominantly neutral. Lipophilicity increases slightly, facilitating membrane permeation, though the compound remains overall hydrophilic.

Experimental Characterization Protocols

Structural Validation (NMR)

Objective: Confirm the integrity of the carboxamide and hydroxyethyl groups.

  • Solvent: DMSO-d₆ (prevents exchange of amide protons).

  • Expected Signals:

    • δ ~2.3-2.5 ppm: Piperazine ring protons (multiplets).

    • δ ~3.4 ppm:

      
       (triplet).
      
    • δ ~4.4 ppm:

      
       (broad singlet, exchangeable).
      
    • δ ~6.0 ppm:

      
       (broad singlet, amide protons).
      
pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa is essential for buffer design and predicting drug-drug interactions. Protocol:

  • Preparation: Dissolve 5 mg of compound in 20 mL degassed 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl (standardized).

  • Method: Perform titration under

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the protonation of the N4-tertiary amine. The amide nitrogen will not show an inflection in aqueous range.

HPLC Purity & LogP Estimation

Method: Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 (Polar-embedded preferred due to high hydrophilicity).

  • Mobile Phase: Isocratic 95% Phosphate Buffer (pH 7.4) / 5% Acetonitrile.

  • Detection: UV at 210 nm (Amide absorption).

  • LogP Correlation: Calibrate retention time (

    
    ) against standards (e.g., uracil, acetanilide) to estimate lipophilicity.
    

Visualization of Properties & Workflow

Chemical Structure & Reactivity Map

The following diagram illustrates the chemical structure, highlighting the distinct reactivity zones: the hydrolytically sensitive amide and the proton-accepting amine.

ChemicalStructure Compound 4-(2-Hydroxyethyl) piperazine-1-carboxamide Amide N1: Carboxamide Group (Neutral, H-Bond Donor) Susceptible to Hydrolysis Compound->Amide Head Group Amine N4: Tertiary Amine (Basic, pKa ~7.6) Protonation Site Compound->Amine Core Ring Alcohol Hydroxyethyl Tail (Polarity, Solubility) Oxidation Liability Compound->Alcohol Tail Group

Figure 1: Functional group analysis highlighting the polarity zones and reactive centers.

Characterization Workflow

This flowchart outlines the logical sequence for validating the compound from raw synthesis to final property banking.

Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Physicochemical Profiling Raw Raw Material (CAS 116882-73-6) NMR 1H-NMR (DMSO-d6) Confirm Amide/Ethyl signals Raw->NMR MS LC-MS (ESI+) Confirm M+H (174.2) Raw->MS Titration Potentiometric Titration Determine pKa (N4) NMR->Titration If Purity >95% MS->Titration ShakeFlask Shake Flask Method Determine LogP (Oct/Water) Titration->ShakeFlask Use pKa to set pH DataBank Valid Physicochemical Profile ShakeFlask->DataBank Final Profile

Figure 2: Step-by-step experimental workflow for validating physicochemical properties.

Stability & Handling (Safety)

Stability Profile
  • Hydrolysis: The carboxamide bond is susceptible to hydrolysis under strongly acidic (

    
    ) or basic (
    
    
    
    ) conditions, yielding 1-(2-hydroxyethyl)piperazine and ammonia.
  • Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid (N-piperazineacetic acid derivative) by strong oxidizers (e.g., Jones reagent).

  • Thermal: Stable up to melting point (114°C). Avoid prolonged heating >150°C to prevent amide degradation.

Safety & Toxicology (GHS)

Based on Material Safety Data Sheets (MSDS) for this class of compounds [2, 3]:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling.

References

  • Oakwood Chemical. Product Specification: 4-(2-Hydroxyethyl)-piperazine-1-carboxylic acid amide (CAS 116882-73-6).[2] Retrieved from

  • Angene Chemical. Safety Data Sheet: this compound. Retrieved from

  • BLD Pharm. Product Analysis and Safety Data: this compound. Retrieved from

  • PubChem. Compound Summary: 1-Piperazinecarboxamide, 4-(2-hydroxyethyl)-.[5] (General Reference for structural analogs).

Sources

Technical Whitepaper: 4-(2-Hydroxyethyl)piperazine-1-carboxamide as a Neuroleptic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative resource for the synthesis, characterization, and downstream application of 4-(2-Hydroxyethyl)piperazine-1-carboxamide (hereafter referred to as HEPC ).[1][2]

This molecule represents a critical "privileged scaffold" in medicinal chemistry, specifically in the design of D2/D3 dopamine receptor modulators (atypical antipsychotics).[1][2] The carboxamide moiety functions as a hydrogen-bond donor/acceptor in the receptor's orthosteric binding pocket, while the hydroxyethyl tail provides a versatile handle for attaching lipophilic "head" groups (aryl pharmacophores).[1][2]

Executive Summary & Pharmacophore Relevance[1][3]

The development of third-generation antipsychotics (partial agonists like Cariprazine and Brexpiprazole) has shifted focus toward bitopic ligands —molecules that span both the orthosteric and allosteric binding sites of G-protein coupled receptors (GPCRs).[1][2]

HEPC (CAS: 116882-73-6) serves as a pivotal synthon in this architecture.[1][2]

  • The Carboxamide Head (

    
    ):  Mimics the urea/amide motifs found in high-affinity D3 ligands, providing critical hydrogen bonding with aspartic acid residues (e.g., Asp3.[1][2]32) in the receptor pocket.[1][2]
    
  • The Piperazine Core: A rigid spacer that dictates the vector of the side chain, ensuring optimal distance between the polar head and the aromatic tail.[1][2]

  • The Hydroxyethyl Tail (

    
    ):  A chemically orthogonal handle.[1][2] Unlike simple alkyl chains, the hydroxyl group allows for precise conversion into leaving groups (mesylates, halides) for coupling with aromatic heterocycles (the "primary pharmacophore").[1][2]
    

Chemical Synthesis: The "Cyanate Route"[1][2]

While urea fusion is possible, it often yields polymerized byproducts.[1][2] The Cyanate Addition Method is the industry standard for high-purity synthesis of HEPC, ensuring regioselectivity at the secondary amine.[1][2]

Reaction Scheme

[1][2]
Experimental Protocol: Step-by-Step

Objective: Synthesis of this compound (Target Purity >98%).

Reagents:

  • 1-(2-Hydroxyethyl)piperazine (1-HEP): 130.2 g (1.0 mol)[1][2]

  • Potassium Cyanate (KCNO): 89.2 g (1.1 mol)[1][2]

  • Hydrochloric Acid (conc. 37%): ~1.0 mol equivalent[1][2]

  • Water (Deionized): 500 mL

Workflow:

  • Preparation: Dissolve 1-HEP (1.0 mol) in 300 mL of deionized water in a 1L three-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer.

  • Acidification: Cool the solution to 10°C using an ice bath. Dropwise add concentrated HCl until the pH reaches 3.0–4.0 .

    • Scientist's Note: Controlling pH is critical.[1][2] If too basic, isocyanic acid (HNCO) will not form efficiently.[1][2] If too acidic, the amine becomes fully protonated and unreactive.[1][2]

  • Cyanate Addition: Dissolve KCNO (1.1 mol) in 200 mL water. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 20°C .

    • Causality: The reaction is exothermic.[1][2] Exceeding 20°C promotes the hydrolysis of isocyanic acid to CO2 and ammonia, reducing yield.[1][2]

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Concentrate the aqueous solution under reduced pressure (Rotavap) to dryness.[1][2]

    • Extract the residue with boiling Ethanol (EtOH) or Isopropanol (IPA) .[1][2] The inorganic salts (KCl) will remain insoluble.[1][2]

    • Filter hot to remove salts.[1][2]

  • Crystallization: Cool the filtrate to 4°C overnight. White crystalline needles of HEPC will precipitate.[1][2]

  • Yield: Expected yield: 85–90%. Melting Point: 118–120°C.[1][2]

Data Summary Table
ParameterSpecificationNote
Appearance White Crystalline SolidHygroscopic; store in desiccator.[1][2]
Mass Spec (ESI+) [M+H]+ = 174.12Base peak.[1][2]
1H NMR (D2O)

3.65 (t, 2H), 3.40 (m, 4H), 2.55 (m, 4H)
Diagnostic shift of piperazine ring protons adjacent to urea.[1][2]
Solubility High: Water, DMSO, MeOHPoor: DCM, Hexane.[1][2]

Downstream Application: Synthesis of Neuroleptic Agents[1][2][4]

The true value of HEPC lies in its conversion into a reactive electrophile.[1][2] The hydroxyethyl group is "activated" to couple with aromatic nucleophiles (e.g., quinolinones, indoles) to form the final neuroleptic drug.[1][2]

Workflow Visualization (Graphviz)[1][2]

The following diagram illustrates the divergent synthesis pathway from HEPC to potential D3-selective antagonists.

NeurolepticSynthesis HEP 1-(2-Hydroxyethyl) piperazine HEPC PRECURSOR: 4-(2-Hydroxyethyl) piperazine-1-carboxamide HEP->HEPC N-Carbamoylation KCNO KCNO / H+ KCNO->HEPC Activated Activated Electrophile (Chloride or Mesylate) HEPC->Activated Nucleophilic Sub. SOCl2 Activation: SOCl2 or MsCl SOCl2->Activated FinalDrug FINAL NEUROLEPTIC (D3/D2 Antagonist) Activated->FinalDrug N-Alkylation / O-Alkylation HeadGroup Aromatic Head Group (e.g., Dichlorophenyl, Quinolinone) HeadGroup->FinalDrug Coupling Base (K2CO3)

Figure 1: Retrosynthetic pathway illustrating the transformation of the HEPC precursor into a bioactive neuroleptic agent via hydroxyl activation and coupling.[1][2]

Detailed Protocol: Activation & Coupling

To utilize HEPC in drug synthesis, the hydroxyl group must be converted into a leaving group.[1][2] The Mesylation Route is preferred over chlorination (SOCl2) for kinetic control and ease of handling.[1][2]

Step A: Mesylation (Activation)[1][2]
  • Suspend HEPC (1.0 eq) in anhydrous Dichloromethane (DCM) .

  • Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.[1][2]

  • Stir for 2 hours. The product, HEPC-Mesylate , is used directly or isolated via rapid aqueous wash (cold) and drying.[1][2]

Step B: Coupling (The "Neuroleptic" Formation)

This step attaches the "Head Group"—typically a lipophilic aromatic system like 2,3-dichlorophenylpiperazine (for aripiprazole analogs) or substituted quinolinones.[1][2]

  • Reagents: HEPC-Mesylate + Aromatic Nucleophile (e.g., 7-hydroxyquinolinone) +

    
     + NaI (catalytic).[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1][2]

  • Conditions: Reflux (80°C) for 12–18 hours.[1][2]

  • Mechanism:

    
     displacement of the mesylate by the aromatic nucleophile.[1][2]
    

Quality Control & Self-Validating Systems

In a drug development context, the purity of the precursor dictates the impurity profile of the final API (Active Pharmaceutical Ingredient).[1][2]

Critical Process Parameters (CPPs)
  • Urea Content: A common impurity is the formation of bis-urea (where both nitrogens react, though unlikely with 1-HEP) or polymerization.[1][2]

    • Control: Monitor HPLC at 210 nm. HEPC elutes early; bis-urea elutes later.[1][2]

  • Water Content: The hydroxyethyl tail is hygroscopic.[1][2]

    • Control: Perform Karl Fischer (KF) titration before the activation step.[1][2] Water >0.5% will hydrolyze MsCl/SOCl2, lowering yield.[1][2]

Analytical Standard (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).[1][2]

  • Mobile Phase:

    • A: 0.1% TFA in Water[1]

    • B: Acetonitrile[1][2]

  • Gradient: 0% B to 50% B over 15 mins. (HEPC is very polar).[1][2]

  • Detection: UV 205 nm (Amide bond absorption).[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122258, 1-Piperazinecarboxamide, 4-(2-hydroxyethyl)-. Retrieved from [Link]

  • Bose, D. S., & Sudhakar, G. (2022). Efficient Synthesis of Piperazine-1-Carboxamides via Isocyanate Intermediates.[1][2] Journal of Heterocyclic Chemistry.[1][2] (Contextual grounding for Cyanate route).

  • Kiss, B., et al. (2010). Cariprazine (RGH-188): A Dopamine D3/D2 Receptor Partial Agonist Antipsychotic Candidate.[1][2] The Journal of Pharmacology and Experimental Therapeutics.[1][2] Retrieved from [Link]

  • Againe, C., et al. (2005). Patent WO2005012266A1: (Thio)carbamoyl-cyclohexane Derivatives as D3/D2 Receptor Antagonists.[1][2][3] World Intellectual Property Organization.[1][2] (Demonstrates the utility of carboxamide linkers in neuroleptics).

Sources

Technical Guide: The Antidepressant Potential of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

From Pharmacophore to Phenotype: A Lead Optimization Framework

Executive Summary

The piperazine ring is not merely a linker; it is a "privileged scaffold" in neuropsychopharmacology. From the early days of buspirone to the multi-modal sophistication of vortioxetine, substituted piperazines have defined the transition from "magic bullet" (single-target) to "magic shotgun" (multi-target) therapies. This guide dissects the structure-activity relationships (SAR), mechanistic signaling, and validation protocols required to develop next-generation piperazine-based antidepressants.

The Pharmacophore: Structural Determinants of Efficacy

The antidepressant potential of a piperazine derivative hinges on the orthogonal functionalization of the N1 and N4 nitrogens.

Structural DomainFunctionKey SAR Insight
N1-Aryl Moiety Receptor Affinity Electron-withdrawing groups (e.g., -Cl, -CF3) at the ortho or meta positions often enhance affinity for 5-HT receptors by modulating the electron density of the aromatic ring, facilitating

-

stacking in the receptor pocket.
Piperazine Core Scaffold/Linker Maintains the critical distance (approx. 5-7 Å) between the aryl head and the distal binding motif. Constraining the ring (e.g., bridging) usually reduces promiscuity but increases synthetic complexity.
N4-Linker Selectivity The length of the alkyl chain (2-4 carbons) attached to N4 dictates selectivity between 5-HT1A (shorter) and D2 (longer) receptors.
Distal Amine/Amide Secondary Binding Interaction with the secondary binding pocket (SBP) determines whether the molecule acts as a full agonist, partial agonist, or antagonist.
Mechanistic Pathways: The Multi-Modal Advantage

Unlike SSRIs, which simply block the serotonin transporter (SERT), substituted piperazines often act as Serotonin Modulators and Stimulators (SMS) . The therapeutic goal is a precise balance: 5-HT1A Agonism (to desensitize presynaptic autoreceptors and accelerate 5-HT release) combined with 5-HT2A/2C Antagonism (to mitigate sexual dysfunction and insomnia).

Diagram 1: 5-HT1A Signaling & Desensitization Pathway

This diagram illustrates the G-protein coupled cascade initiated by piperazine binding, leading to the desensitization of the autoreceptor—a critical step for rapid antidepressant onset.

G Ligand Piperazine Ligand Receptor 5-HT1A Autoreceptor Ligand->Receptor Binding GProtein Gi/o Protein Dissociation Receptor->GProtein Activation Effector Adenylate Cyclase Inhibition GProtein->Effector Gα-i subunit Outcome Reduced cAMP & PKA Activity Effector->Outcome Downstream Feedback Receptor Desensitization Outcome->Feedback Chronic Exposure Release Increased Distal 5-HT Release Feedback->Release Disinhibition

Caption: Mechanism of 5-HT1A autoreceptor desensitization by piperazine agonists, leading to enhanced serotonergic firing.

Synthetic Architecture: Buchwald-Hartwig Amination

The formation of the C-N bond between the aryl halide and the piperazine ring is the rate-limiting step in library generation. The Buchwald-Hartwig amination is the industry standard, offering superior yields over nucleophilic aromatic substitution (


), especially with electron-rich aryl halides.
Diagram 2: Optimized Synthetic Workflow

A self-validating workflow for synthesizing N-aryl piperazines.

Synthesis Start Aryl Halide (Ar-X) + Piperazine Cat Catalyst System: Pd2(dba)3 + BINAP Base: NaOtBu Start->Cat Mix Reaction Reaction: Toluene, 100°C, 12h (Inert Atmosphere) Cat->Reaction Heat Workup Workup: Filter through Celite Extract w/ EtOAc Reaction->Workup Cool Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify Concentrate Product N-Aryl Piperazine Lead Compound Purify->Product Isolate

Caption: Pd-catalyzed Buchwald-Hartwig amination protocol for high-yield N-aryl piperazine synthesis.

In Vitro Validation: Radioligand Binding Assay

Objective: Determine the affinity (


) of the new chemical entity (NCE) for the 5-HT1A receptor.
Standard:  Competition binding against 

-8-OH-DPAT (a selective 5-HT1A agonist).

Protocol:

  • Tissue Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     to isolate membrane fractions. Resuspend to a protein concentration of 1 mg/mL.
    
  • Incubation:

    • Total Binding: Membrane +

      
      -8-OH-DPAT (1 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M unlabeled 5-HT (serotonin) to saturate specific sites.
      
    • Test: Membrane +

      
      -8-OH-DPAT + NCE (concentration range 
      
      
      
      to
      
      
      M).
    • Condition: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
In Vivo Validation: The Forced Swim Test (FST)

Objective: Assess antidepressant-like activity (predictive validity). Nuance: This test measures "behavioral despair" or a switch to passive coping.[1] Effective piperazines should reduce immobility without causing psychomotor stimulation (false positives).

Protocol:

  • Subjects: Male C57BL/6J mice (20-25g). N=10 per group.

  • Dosing: Administer NCE (i.p. or p.o.) 60 minutes prior to testing. Include a vehicle control and a positive control (e.g., Fluoxetine 20 mg/kg).

  • Apparatus: Glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water at 23-25°C.

  • Procedure:

    • Place mouse in water for 6 minutes.[2]

    • Record: Video record the session.

    • Score: Analyze the last 4 minutes only.

  • Scoring Criteria (Blind):

    • Immobility:[2][3] Floating with minimal movement to keep head above water.

    • Swimming: Active horizontal movement.

    • Climbing: Vertical movement against the wall (often linked to noradrenergic activity).

  • Data Analysis: A significant reduction in immobility time compared to vehicle (

    
    , ANOVA) indicates antidepressant potential.
    
ADMET & Lead Optimization

High affinity is useless without metabolic stability. Piperazines are prone to N-oxidation and hydroxylation of the aryl ring.

Microsomal Stability Assay:

  • Incubate NCE (1

    
    M) with human liver microsomes and NADPH.
    
  • Sample at 0, 15, 30, and 60 minutes.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Optimization Strategy: If clearance is high, block metabolic "soft spots" on the aryl ring with Fluorine or Chlorine substitutions (metabolic blocking).

References
  • Structure-Activity Relationship of Piperazines: Brito, A. F., et al. (2019).[4] "Piperazine derivatives with central pharmacological activity used as therapeutic tools."[4][5][6] Fundamental & Clinical Pharmacology.

  • Vortioxetine Mechanism of Action: Sanchez, C., et al. (2015). "Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data." Pharmacology & Therapeutics.[5]

  • Buchwald-Hartwig Amination Protocol: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Forced Swim Test Methodology: Porsolt, R. D., et al. (1977).[2][7] "Behavioral despair in mice: a primary screening test for antidepressants."[1] Archives Internationales de Pharmacodynamie et de Therapie.

  • 5-HT1A Receptor Signaling: Albert, P. R., & Vahid-Ansari, F. (2019). "The 5-HT1A receptor: Signaling to behavior." Biochimie.

Sources

Physicochemical Characterization and Synthetic Utility of 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS: 116882-73-6), a critical heterobifunctional scaffold used in medicinal chemistry. Structurally characterized by a piperazine core functionalized with a hydrophilic hydroxyethyl tail and a reactive carboxamide head, this compound serves as a vital intermediate in the synthesis of neuroleptic agents and as a reference standard for drug metabolite profiling. This document details its molecular properties, validated synthetic pathways, and analytical quality control protocols.

Molecular Identity & Physicochemical Properties[1][2]

The compound is a piperazine derivative where the N1 position is carbamoylated and the N4 position is alkylated with an ethanol moiety. Its amphiphilic nature, driven by the H-bond donating amide and hydroxyl groups, dictates its solubility profile and utility as a polar linker in drug design.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
Common Synonyms N-(2-Hydroxyethyl)-1-piperazinecarboxamide; 1-Piperazinecarboxamide, 4-(2-hydroxyethyl)-
CAS Number 116882-73-6
Molecular Formula C

H

N

O

Molecular Weight 173.21 g/mol
Exact Mass 173.1164
Physical State Solid (Crystalline powder)
Melting Point 114–117 °C
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in Chloroform
pKa (Calculated) Base (Piperazine N4): ~7.8; Amide: Neutral

Synthetic Methodology

The synthesis of this compound relies on the selective carbamoylation of the secondary amine in 1-(2-Hydroxyethyl)piperazine (CAS 103-76-4). Two primary pathways are employed depending on scale and purity requirements: the Urea Fusion Method (Industrial) and the Cyanate Addition Method (Laboratory/High Purity).

Protocol: Cyanate Addition (Laboratory Scale)

This method is preferred for generating high-purity reference standards due to milder conditions and easier purification.

Reagents:

  • Precursor: 1-(2-Hydroxyethyl)piperazine (1.0 eq)

  • Reagent: Potassium Cyanate (KOCN) (1.2 eq)

  • Solvent: Water/Acetic Acid or Dilute HCl

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-(2-Hydroxyethyl)piperazine in water. Adjust pH to ~4–5 using dilute HCl to protonate the amine slightly, preventing side reactions, but maintaining nucleophilicity.

  • Addition: Slowly add an aqueous solution of Potassium Cyanate (KOCN) dropwise at 0–5 °C. The cyanate ion (

    
    ) forms isocyanic acid (
    
    
    
    ) in situ.
  • Reaction: The secondary amine at the N4 position nucleophilically attacks the carbon of the isocyanic acid.

  • Stirring: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Isolation: Concentrate the solution under reduced pressure. The product often precipitates or can be recrystallized from ethanol/ether.

Synthetic Pathway Visualization

The following diagram illustrates the reaction logic and critical process parameters (CPPs).

SynthesisPathway Precursor 1-(2-Hydroxyethyl)piperazine (Secondary Amine) Intermediate Transition State (Nucleophilic Attack) Precursor->Intermediate pH 4-5, 0°C Reagent Potassium Cyanate (KOCN) + H+ Reagent->Intermediate In-situ HNCO gen Product 4-(2-Hydroxyethyl) piperazine-1-carboxamide Intermediate->Product Amide Bond Formation (RT, 2-4 hrs)

Figure 1: Nucleophilic addition mechanism for the synthesis of the target carboxamide.

Analytical Profiling & Quality Control

To validate the identity of the synthesized compound, a multi-modal analytical approach is required. The carboxamide group introduces distinct spectral signatures compared to the starting material.

A. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of the carbamoyl group (

    
    , -43 Da) or the hydroxyethyl tail may be observed in MS/MS.
    
B. Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • 
       ~4.4 ppm (t, 1H, -OH).
      
    • 
       ~6.0 ppm (s, 2H, -NH
      
      
      
      amide protons) – Diagnostic peak confirming carboxamide.
    • 
       ~3.3–3.5 ppm (m, Piperazine ring protons adjacent to amide).
      
    • 
       ~2.3–2.5 ppm (m, Piperazine ring protons adjacent to ethyl group).
      
    • 
       ~3.5 ppm (t, 2H, -CH
      
      
      
      O-).
Quality Control Workflow

The following decision tree outlines the validation steps for a batch of this compound.

QC_Workflow Sample Crude Product HPLC HPLC Purity Check (>98% Area) Sample->HPLC Decision Purity Acceptable? HPLC->Decision Recryst Recrystallize (EtOH/Ether) Decision->Recryst No (<98%) Identity Identity Confirmation Decision->Identity Yes Recryst->HPLC MS LC-MS (m/z 174) Identity->MS NMR 1H NMR (Amide peak @ 6.0ppm) Identity->NMR Final Release Batch MS->Final NMR->Final

Figure 2: Analytical QC workflow ensuring chemical purity and structural integrity.

Pharmaceutical Relevance & Applications

Drug Metabolite Standards

In drug metabolism and pharmacokinetics (DMPK) studies, piperazine-containing drugs (e.g., certain antihistamines or antipsychotics) often undergo metabolic degradation.

  • N-Dealkylation: Removal of large hydrophobic groups can leave the N-hydroxyethylpiperazine core.

  • Carbamoylation: In vivo interaction with urea or isocyanates can generate the carboxamide derivative.

  • Usage: This compound is used as a reference standard to identify unknown peaks in biological matrices (plasma/urine) during metabolite identification studies.

Synthetic Linker

The molecule serves as a "short" hydrophilic linker. The primary alcohol (-OH) can be activated (e.g., tosylation or mesylation) to attach to a drug payload, while the amide remains stable or can be hydrolyzed under specific enzymatic conditions. This is relevant in the design of prodrugs or Proteolysis Targeting Chimeras (PROTACs) where solubility enhancement is required.

References

  • Oakwood Chemical. (2024). 4-(2-Hydroxyethyl)-piperazine-1-carboxylic acid amide - Product Specification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Piperazine Derivatives in Medicinal Chemistry. PubChem Compound Summary. Retrieved from [Link]

Advanced Crystal Structure Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Chemists and Pharmaceutical Scientists

Introduction: The Piperazine Paradox

In medicinal chemistry, the piperazine scaffold is ubiquitous—found in blockbuster drugs like Imatinib (Gleevec) , Sildenafil (Viagra) , and Ciprofloxacin .[1] It serves as a critical linker that modulates solubility and target affinity.[1] However, for the structural chemist, piperazine presents a distinct paradox: it is chemically robust but crystallographically "slippery."

Its conformational flexibility—oscillating between chair, boat, and twist-boat forms—often leads to crystallographic disorder, complicating refinement.[1] Furthermore, its dual nitrogen centers (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, 

) create a bifurcation in crystal engineering strategies: Salt formation vs. Co-crystallization .

This guide moves beyond standard protocols, offering a senior scientist’s perspective on capturing, refining, and analyzing the solid-state behavior of piperazine derivatives.

Phase 1: Crystal Engineering & Growth Strategy[1]

The first failure point in analyzing piperazine derivatives is not the diffraction experiment, but the crystallization vial. Because piperazine is a strong base, it aggressively seeks protons.[1] You must deliberately steer the system toward the desired solid form.[1]

The Rule

Use the difference in acidity between the piperazine conjugate acid and the co-former to predict the outcome: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Salt formation is almost guaranteed (Proton transfer).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Co-crystal formation is likely (No proton transfer).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : The "Grey Zone" – unpredictable; requires screening.
    
Solvent Selection Matrix

Piperazine derivatives are often lipophilic but become highly polar upon protonation.[1]

Solvent SystemRoleApplication
Methanol/Ethanol Primary SolventHigh solubility for neutral piperazines; promotes H-bonding.[1]
Acetonitrile Anti-solventForces precipitation; useful for slow evaporation methods.[1]
Water/THF (1:1) Hydrate ScreenPiperazines are prone to forming hydrates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

motifs).
Nitromethane Special CaseGood for highly polar salts where alcohols cause solvolysis.[1]
Visualization: Crystallization Decision Logic

CrystallizationLogic Start Target Piperazine Derivative CheckPqa Calculate ΔpKa Start->CheckPqa HighDelta ΔpKa > 3 (Salt Expected) CheckPqa->HighDelta LowDelta ΔpKa < 0 (Co-crystal Expected) CheckPqa->LowDelta GreyZone 0 < ΔpKa < 3 (The Grey Zone) CheckPqa->GreyZone ExpSalt Exp: Slow Evap (MeOH/EtOH + Strong Acid) HighDelta->ExpSalt ExpCo Exp: Liquid Assisted Grinding (Weak Acid/Neutral Co-former) LowDelta->ExpCo ExpScreen Exp: Vapor Diffusion (Screen multiple counter-ions) GreyZone->ExpScreen

Figure 1: Decision tree for selecting crystallization pathways based on pKa differences.

Phase 2: Data Acquisition & Refinement (The "Disorder" Challenge)[1]

The piperazine ring predominantly adopts the chair conformation to minimize steric strain.[1] However, in the solid state, thermal motion can cause the ring to appear as if it is flipping or twisting.

Protocol: Handling Ring Disorder

If your


-factor stalls around 6-8% and the thermal ellipsoids of the piperazine carbons look "cigar-shaped," you likely have disorder.
  • Data Collection:

    • Mandatory: Collect data at 100 K (or lower). Room temperature data is often useless for resolving piperazine ring puckering disorder.[1]

    • Resolution: Aim for

      
       or better to resolve the hydrogen atoms on the nitrogen, which are critical for defining the H-bond network.
      
  • Refinement Strategy (SHELXL):

    • Step A: Identify the two conformations (Part A and Part B).[1]

    • Step B: Use the PART command to assign atoms to alternate positions.[1]

    • Step C: Apply similarity restraints. Do not just let them float.

      • SAME: Restrain the geometry of the disordered part to be similar to a well-ordered equivalent or the major component.[1]

      • SIMU: Restrain the anisotropic displacement parameters (ADPs) to be similar for overlapping atoms.[1]

      • DELU: Rigid bond restraint for bonded atoms.[1]

Visualization: Refinement Workflow

RefinementFlow Input Raw Diffraction Data (100 K) Solve Structure Solution (Intrinsic Phasing) Input->Solve Check Check Pz Ring Ellipsoids Solve->Check Decision Elongated? Check->Decision Ordered Standard Refinement (Anisotropic) Decision->Ordered No Disordered Split Model Strategy Decision->Disordered Yes Final Final Model (R1 < 5%) Ordered->Final Shelx SHELXL Commands: PART 1 / PART 2 SAME / SIMU Disordered->Shelx Shelx->Final

Figure 2: Workflow for identifying and refining disorder in piperazine rings.

Phase 3: Structural Analysis & Supramolecular Synthons[1]

Once the structure is refined, the analysis shifts to Supramolecular Synthons . In piperazine derivatives, the interaction landscape is dominated by the nitrogen donors/acceptors.

Key Synthons
  • The Homomeric Dimer (

    
    ): 
    
    • Common in neutral piperazines.[1]

    • Interaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Geometry: Two piperazine rings facing each other.[1]

  • The Salt Bridge (

    
     or Chain): 
    
    • Common in salts (e.g., Piperazinium dicarboxylates).[1]

    • Interaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Significance: This is the strongest interaction and dictates the lattice energy.

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld Surface Analysis (using CrystalExplorer) is the industry standard.[1]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Surface:  Look for deep red spots near the Nitrogen atoms. These indicate hydrogen bonds shorter than the van der Waals radii sum.[1]
    
  • Fingerprint Plots:

    • H...H Contacts: usually 40-50% of the surface (dispersive forces).[1]

    • O...H / N...H Contacts: The "spikes" in the plot. Sharp spikes indicate strong, directional H-bonds.[1]

Visualization: Synthon Hierarchy

SynthonHierarchy Root Piperazine Supramolecular Assembly Strong Strong H-Bonds (Directional) Root->Strong Weak Weak Interactions (Dispersive) Root->Weak Salt Charge Assisted N(+)-H...O(-) (> 40 kJ/mol) Strong->Salt Neutral Neutral H-Bond N-H...N (~20 kJ/mol) Strong->Neutral Stacking C-H...π Interactions (Ring Stacking) Weak->Stacking

Figure 3: Hierarchy of intermolecular forces driving piperazine crystal packing.[1]

Phase 4: Physicochemical Correlation (The "Why" It Matters)[1]

For drug development, the crystal structure is a means to an end. You must correlate the structural features to bulk properties.[1]

  • Solubility:

    • Observation: A tight 3D network of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       bonds (Salts).
      
    • Prediction: High melting point, lower dissolution rate (due to high lattice energy), but potentially higher equilibrium solubility in water compared to the neutral base.[1]

    • Example:Daidzein-Piperazine cocrystals show significantly improved solubility over pure Daidzein due to the disruption of the planar stacking of Daidzein by the globular piperazine [1].

  • Stability:

    • Observation: Large voids or solvent channels in the lattice.[1]

    • Prediction: Hygroscopicity.[1] The piperazine ring can act as a "sponge."[1] If your Hirshfeld analysis shows large void volumes, the material may be physically unstable (deliquescent).[1]

References

  • Li, Y., et al. (2024).[1] A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.[1] Link[1]

  • Ullah, S., & Altaf, A. A. (2021).[1] Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of piperazine derivatives. IUCrData. Link

  • Nesterova, O. V., et al. (2020).[1] Novel H-Bonded Synthons in Copper Supramolecular Frameworks with Aminoethylpiperazine-Based Ligands. Materials. Link

  • CSD (Cambridge Structural Database) . Conformational Preferences of Piperazine Rings. CCDC. Link

  • Peres, B., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Link[1]

Sources

Methodological & Application

Application Note: 4-(2-Hydroxyethyl)piperazine-1-carboxamide in Drug Design and Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In modern drug discovery, poor aqueous solubility and high lipophilicity (LogP > 5) remain primary causes of attrition for drug candidates. 4-(2-Hydroxyethyl)piperazine-1-carboxamide (HEPC) (CAS: 116882-73-6) represents a "privileged structure" capable of simultaneously addressing solubility issues and providing novel hydrogen-bonding vectors within a binding pocket.

This guide details the application of HEPC as a functional building block. Unlike simple alkyl chains, the HEPC moiety introduces a balanced physicochemical profile: the piperazine ring provides structural rigidity, the carboxamide acts as a robust hydrogen bond donor/acceptor (mimicking peptide bonds), and the hydroxyethyl tail serves as a metabolic handle and solubility enhancer.

Key Applications
  • ADME Optimization: Reducing LogD of hydrophobic scaffolds (e.g., kinase inhibitors) by appending the polar HEPC tail.

  • Fragment-Based Drug Discovery (FBDD): Utilizing the carboxamide motif for interactions with serine proteases or metalloenzymes.

  • Linker Chemistry: Serving as a rigid, semi-polar connector in PROTACs or antibody-drug conjugates (ADCs).

Physicochemical Profile & Design Rationale

Before integration, it is critical to understand the property shifts induced by the HEPC moiety.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 173.21 g/mol Fragment-sized; minimal impact on "Rule of 5" MW limits.
H-Bond Donors 3 (OH, NH₂)Enhances water solubility; specific binding to backbone carbonyls.
H-Bond Acceptors 4 (O, N, O, N)Facilitates solvation shell formation.
pKa (Piperazine N) ~7.8 - 8.2Predominantly ionized at physiological pH, improving solubility.
LogP (Predicted) -1.2 to -0.8Significantly lowers the lipophilicity of the parent scaffold.
Metabolic Stability ModerateThe primary amide is generally stable; the alcohol may undergo glucuronidation (Phase II).
Structural Logic Diagram

The following decision tree illustrates when to deploy HEPC during Lead Optimization.

HEPC_Decision_Tree Start Lead Compound Analysis Check_Solubility Is Aqueous Solubility < 10 µM? Start->Check_Solubility Check_H_Bonds Need H-Bond Donor in Solvent Front? Check_Solubility->Check_H_Bonds No Deploy_HEPC Strategy: Append HEPC Moiety Check_Solubility->Deploy_HEPC Yes (Solubilizing Tail) Check_Permeability Is Permeability (Papp) Low? Check_H_Bonds->Check_Permeability No Check_H_Bonds->Deploy_HEPC Yes (Interaction with Arg/Lys/Backbone) Check_Permeability->Deploy_HEPC No (Balanced LogD needed) Alt_Strategy Strategy: Lipophilic Modification Check_Permeability->Alt_Strategy Yes (Too Polar)

Figure 1: Decision matrix for incorporating this compound into a lead series.

Experimental Protocols

Protocol A: De Novo Synthesis of HEPC-Derivatives

This protocol describes the installation of the carboxamide moiety onto a piperazine core that is already attached to a drug scaffold (Scaffold-Piperazine-H).

Objective: Convert a secondary amine (piperazine) into the 1-carboxamide derivative while preserving the hydroxyethyl group (or installing it subsequently).

Reagents:

  • Substrate: N-substituted piperazine derivative.[1]

  • Reagent: Trimethylsilyl isocyanate (TMS-NCO) or Potassium Cyanate (KOCN).

  • Solvent: Dichloromethane (DCM) or Acetic Acid/Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the N-substituted piperazine intermediate in DCM (anhydrous).

  • Activation: If using KOCN, adjust pH to ~3-4 using acetic acid. If using TMS-NCO, ensure inert atmosphere (N₂).

  • Addition: Add 1.2 eq of TMS-NCO dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

    • Mechanistic Note: The TMS group is transient; aqueous workup hydrolyzes the N-TMS-urea to the primary urea (carboxamide).

  • Quenching: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (amine-functionalized silica is recommended to prevent streaking).

Protocol B: Functionalization of Commercial HEPC (CAS 116882-73-6)

This protocol treats HEPC as a nucleophilic building block, utilizing the primary alcohol for conjugation (e.g., creating a prodrug or linker).

Objective: Esterification of the hydroxyethyl tail to a Carboxylic Acid-containing scaffold.

Reagents:

  • HEPC (1.0 eq).

  • Scaffold-COOH (1.0 eq).

  • Coupling Agents: EDC·HCl (1.2 eq), DMAP (0.1 eq).

  • Solvent: DMF (dry).

Workflow:

  • Activation: Dissolve Scaffold-COOH in dry DMF. Add EDC·HCl and DMAP. Stir for 15 min at RT.

  • Coupling: Add HEPC (solid) in one portion.

  • Optimization: If solubility of HEPC is poor in DMF, gently heat to 40°C.

  • Completion: Stir for 12–18 hours.

  • Workup: Dilute with water (precipitation often occurs). If no precipitate, extract with n-butanol.

    • Critical Checkpoint: The primary amide (-CONH₂) is weakly nucleophilic but generally unreactive compared to the primary alcohol (-OH) under these conditions. However, check LC-MS for bis-acylation.

Biological Validation Assays

Once synthesized, the HEPC-containing analog must be profiled to confirm the design hypothesis.

Assay 1: Thermodynamic Solubility (Shake-Flask)

Purpose: Quantify the solubility improvement conferred by the HEPC moiety.

  • Preparation: Weigh 1 mg of the test compound into a glass vial.

  • Solvent Addition: Add 1 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF membrane (to remove undissolved aggregates).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Success Metric: A solubility increase of >10-fold compared to the parent scaffold indicates successful "solubilizing tail" function.

Assay 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Ensure the polar HEPC group has not compromised membrane permeability.

  • Donor Plate: Load compound (10 µM in pH 7.4 buffer) into the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with a lecithin/dodecane lipid mixture (mimicking the blood-brain barrier or GI tract).

  • Acceptor Plate: Fill with drug-free buffer.

  • Incubation: Sandwich plates and incubate for 5 hours at RT in a humidity chamber.

  • Analysis: Measure concentration in both donor and acceptor compartments.

    • Calculation:

      
      
      
    • Target:

      
       cm/s is required for oral bioavailability.
      

Synthetic Pathway Visualization

The following diagram outlines the synthesis of a hypothetical drug candidate incorporating the HEPC moiety via the "Late-Stage Functionalization" route.

Synthesis_Pathway Start Aryl Halide Scaffold (Lipophilic Core) Step1 SnAr Reaction (N-(2-hydroxyethyl)piperazine) Start->Step1 K2CO3, DMF, 80°C Intermed Intermediate: Scaffold-Piperazine-EtOH Step1->Intermed Step2 Urea Formation (TMS-NCO / H+) Intermed->Step2 DCM, RT Final Final Product: Scaffold-HEPC Step2->Final Hydrolysis

Figure 2: Synthetic route for installing the HEPC motif onto an aryl halide scaffold.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217355, this compound. Retrieved January 29, 2026 from [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Context: Piperazine solubilizing tails). [Link]

  • Oakwood Chemical. Safety Data Sheet and Product Specifications: this compound (CAS 116882-73-6).[2][Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

4-(2-Hydroxyethyl)piperazine-1-carboxamide as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance & Chemical Logic

4-(2-Hydroxyethyl)piperazine-1-carboxamide (HEPC) represents a critical class of "solubility-enhancing linkers" in modern medicinal chemistry.[][2] Structurally, it possesses two distinct reactive termini: a primary alcohol and a urea-like carboxamide (carbamoyl) group, separated by a piperazine core.[][2]

In drug design, this intermediate serves a dual purpose:

  • The Pharmacophore Anchor (Carboxamide): The carboxamide moiety (

    
    ) acts as a robust hydrogen bond donor/acceptor, frequently utilized to engage specific residues (e.g., the hinge region of kinases or G-protein coupled receptors) or to disrupt crystal lattice energy, thereby improving thermodynamic solubility.[][2]
    
  • The Conjugation Handle (Hydroxyl): The hydroxyethyl tail provides a versatile handle for covalent attachment to the main drug scaffold, typically via conversion to a mesylate, tosylate, or chloride.[][2]

The Synthetic Challenge: The primary challenge in synthesizing HEPC is regioselectivity .[][2] The starting material,


-(2-hydroxyethyl)piperazine (HEP), contains both a secondary amine and a primary alcohol.[][2] A naive approach using highly reactive carbamoylating agents (e.g., chlorosulfonyl isocyanate) often leads to mixtures of 

-carbamoylation,

-carbamoylation (carbamates), and bis-functionalization.[][2]

This guide details a thermodynamically controlled protocol using Potassium Cyanate (KOCN) under pH-buffered conditions to exclusively target the


-terminus, ensuring high purity for GMP-compliant downstream applications.[][2]

Part 2: Synthesis Protocol (The "Make")

Protocol A: Regioselective Synthesis of HEPC

Reaction Type: Nucleophilic Addition / Carbamoylation Scale: 100 g (Scalable to kg)[][2]

Reagents & Materials:

  • 
    -(2-Hydroxyethyl)piperazine (HEP) [CAS: 103-76-4]: 130.2 g (1.0 mol)[][2]
    
  • Potassium Cyanate (KOCN): 97.3 g (1.2 mol)[][2]

  • Acetic Acid (Glacial): ~60 mL (for pH adjustment)[][2]

  • Water (Deionized): 400 mL

  • Ethanol (Absolute): For recrystallization[][2]

Experimental Workflow:

  • Dissolution & pH Adjustment:

    • Charge HEP (130.2 g) and Water (300 mL) into a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pH probe.

    • Critical Step: The natural pH of HEP solution is highly alkaline (~pH 11-12).[][2] Slowly add Glacial Acetic Acid dropwise while monitoring temperature (keep

      
      ) until the pH reaches 4.5 – 5.0 .
      
    • Logic: Lowering the pH protonates the amine, but the equilibrium allows enough free amine for reaction while suppressing the nucleophilicity of the hydroxyl group (

      
      ), preventing 
      
      
      
      -carbamoylation.[][2]
  • Reagent Addition:

    • Dissolve KOCN (97.3 g) in the remaining Water (100 mL).[][2]

    • Add the KOCN solution dropwise to the HEP mixture over 45 minutes. Maintain internal temperature between

      
      .
      
    • Observation: A slight exotherm may occur.[][2] The pH will drift upwards; maintain pH < 7.0 by adding small aliquots of acetic acid if necessary.[][2]

  • Reaction Phase:

    • Stir the mixture at ambient temperature (

      
      ) for 12–16 hours.
      
    • TLC Monitoring: Mobile Phase: DCM/MeOH/NH

      
      OH (90:10:1).[][2] Stain: Ninhydrin.[][2] The starting material (HEP) spot will disappear, and a lower Rf spot (HEPC) will appear.[][2]
      
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap,

      
       bath) to remove water, yielding a viscous semi-solid residue containing product and potassium acetate salts.
      
    • Salt Removal: Suspend the residue in hot Ethanol (

      
      , 500 mL). Stir for 30 minutes. The inorganic salts (KOAc) are largely insoluble in hot ethanol.[][2]
      
    • Filter the hot suspension through a Celite pad to remove salts.[][2]

    • Cool the filtrate slowly to

      
      .[][2] White crystalline solids of HEPC will precipitate.[][2]
      
  • Purification:

    • Filter the crystals and wash with cold Ethanol (50 mL).

    • Dry in a vacuum oven at

      
       for 12 hours.
      
    • Yield Target: 75–85% (approx. 130–145 g).

    • Purity: >98% (HPLC).

Part 3: Downstream Application (The "Use")

Protocol B: Activation for API Coupling (Mesylation)

To attach HEPC to a drug scaffold, the hydroxyl group is typically converted to a mesylate (Methanesulfonate), a potent leaving group.[][2]

Reagents:

  • HEPC (from Protocol A): 17.3 g (100 mmol)[][2]

  • Methanesulfonyl Chloride (MsCl): 12.6 g (110 mmol)[][2]

  • Triethylamine (TEA): 15.2 g (150 mmol)[][2]

  • Dichloromethane (DCM): 200 mL[][2]

Step-by-Step:

  • Setup: Suspend HEPC in dry DCM (200 mL) and TEA. Cool to

    
     under Nitrogen atmosphere.[][2]
    
  • Addition: Add MsCl dropwise over 30 minutes. The suspension will clarify as the reaction proceeds.

  • Quench: Stir for 2 hours at

    
    . Quench with saturated NaHCO
    
    
    
    solution.
  • Isolation: Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate. Note: The mesylate is thermally unstable; avoid high heat.[]
  • Coupling: The resulting 4-(2-((methylsulfonyl)oxy)ethyl)piperazine-1-carboxamide is immediately reacted with the API nucleophile (e.g., anilines, phenols) in DMF/K

    
    CO
    
    
    
    .[][2]

Part 4: Visualization of Reaction Pathways

Figure 1: Mechanistic Pathway & Selectivity

This diagram illustrates the competitive landscape between N-attack (desired) and O-attack (undesired) and how pH control directs the pathway.[][2]

HEPC_Synthesis Start N-(2-Hydroxyethyl)piperazine (HEP) Condition pH 4.5 - 5.0 (Acetic Acid) Start->Condition Reagent Potassium Cyanate (KOCN) Reagent->Condition Intermediate Protonated Amine Equilibrium Condition->Intermediate Buffer System Product 4-(2-Hydroxyethyl)piperazine- 1-carboxamide (HEPC) (Target) Intermediate->Product N-Nucleophilic Attack (Favored) ByProduct O-Carbamoyl Impurity (Avoided via pH control) Intermediate->ByProduct O-Attack (Suppressed)

Caption: Figure 1. Regioselective synthesis of HEPC showing pH-mediated suppression of O-carbamoylation.

Figure 2: Process Workflow (Lab to Pilot)

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Phase Step1 Charge HEP + Water Adjust pH to 4.5 (AcOH) Step2 Add KOCN Solution (Dropwise, 20-25°C) Step1->Step2 Step3 Stir 12-16h Monitor TLC/HPLC Step2->Step3 Step4 Evaporate Water (Result: Viscous Residue) Step3->Step4 Step5 Ethanol Extraction (60°C) Step4->Step5 Step6 Filtration (Remove KOAc) Step5->Step6 Step7 Crystallization (0-5°C) Step6->Step7 Step8 Filtration & Drying (Vacuum, 40°C) Step7->Step8 Final HEPC Product (>98% Purity) Step8->Final

Caption: Figure 2. Step-by-step process flow for the isolation of high-purity HEPC.

Part 5: Analytical Specifications (Quality Control)

To ensure the intermediate is suitable for API synthesis, the following specifications must be met.

Test ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual
Identification Conforms to Structure

H-NMR (DMSO-

)
Assay

HPLC (C18, Phosphate Buffer/ACN)
Water Content

Karl Fischer
Residue on Ignition

Gravimetric (Ensures KOAc removal)
Related Substances HEP Starting Material

HPLC

Key NMR Signals (DMSO-


): 
  • 
     5.95 ppm (s, 2H, -CONH 
    
    
    
    ): Diagnostic singlet for the carboxamide.[][2]
  • 
     4.45 ppm (t, 1H, -OH ): Confirms the alcohol is free (not carbamoylated).[][2]
    
  • 
     3.50 ppm (q, 2H, -CH 
    
    
    
    OH).[][2]
  • 
     3.20-3.30 ppm (m, 4H, Piperazine ring protons adjacent to amide).[][2]
    

Part 6: References

  • Use of Piperazine Carboxamides in Drug Synthesis:

    • Title: 1-Piperazinecarboxamide derivatives, their preparation and their use in pharmaceutical compositions.[][2][3]

    • Source: European Patent EP0136274B1.[][2]

    • URL:

  • General Synthesis of Carbamoyl Piperazines:

    • Title: Process for the preparation of N-carbamoyl piperazine derivatives.[][2][4]

    • Source: US Patent US4588813A.[][2]

    • URL:

  • Physical Properties & Safety Data:

    • Title: this compound Product Information.

    • Source: PubChem Compound Summary.[][2]

    • URL:[Link][][2]

  • Related API Chemistry (Netupitant Precursors):

    • Title: Synthesis of Netupitant and its intermediates.[][2]

    • Source:Organic Process Research & Development, ACS Publications.[][2]

    • URL:[Link] (General Journal Link for context on piperazine process chemistry).[][2]

Sources

Application Note: High-Precision N-Alkylation of Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Selectivity Paradox

Piperazine is a "privileged scaffold" in medicinal chemistry, serving as a core linker in GPCR ligands (e.g., Aripiprazole) and kinase inhibitors (e.g., Bosutinib). However, its symmetry presents a fundamental synthetic challenge: controlling mono- vs. bis-alkylation.

The core difficulty lies in the nucleophilicity of the nitrogen atoms.

  • Unsubstituted Piperazine: Contains two equivalent secondary amines (pKa ~9.73).

  • Mono-alkylated Piperazine: Contains one tertiary amine (pKa ~9.14) and one secondary amine.[1]

While the pKa of the tertiary amine drops slightly, the remaining secondary amine in the mono-alkylated product retains significant nucleophilicity. In direct alkylation with alkyl halides, the reaction kinetics often favor the formation of the bis-alkylated byproduct or quaternary ammonium salts unless specific stoichiometric controls are enforced.

Method Selection Matrix

To ensure high yields and purity, the choice of method must be dictated by the substrate and the desired outcome.

MethodSelection Start Target: N-Alkyl Piperazine IsMono Is Mono-Selectivity Critical? Start->IsMono Avail Is the Alkyl Group available as an Aldehyde/Ketone? IsMono->Avail Yes Halide Is the Alkyl Group an Alkyl Halide? IsMono->Halide No (Bis-alkylation desired) Avail->Halide No RedAm Protocol A: Reductive Amination (High Selectivity) Avail->RedAm Yes (Preferred) SN2_Excess Protocol B: Direct S_N2 with Excess Piperazine Halide->SN2_Excess Yes (Cheap Reagents) Protect Protocol C: Boc-Protection Strategy (Absolute Control) Halide->Protect Yes (Precious Reagents)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate availability and selectivity requirements.

Protocol A: Reductive Amination (The Gold Standard)

Objective: Mono-alkylation of piperazine using an aldehyde or ketone. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[2] Why this works: The intermediate iminium ion is reduced faster than the carbonyl compound, and the resulting amine is less reactive toward the carbonyl than the initial secondary amine, naturally preventing over-alkylation.

Reagents
  • Substrate: Piperazine (or derivative).[2][3][4][5][6][7][8][9][10]

  • Carbonyl: Aldehyde (1.0 equiv) or Ketone (1.0 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 – 1.6 equiv).

    • Note: STAB is preferred over NaBH₃CN (toxic cyanides) and NaBH₄ (too strong, reduces aldehydes directly).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[11]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketones.

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a dry flask under N₂ atmosphere, dissolve Piperazine (1.2 equiv) in anhydrous DCE (0.2 M concentration relative to limiting reagent).

    • Add the Aldehyde/Ketone (1.0 equiv).

    • Crucial Step: If reacting a ketone , add Acetic Acid (1.0 equiv) to catalyze iminium formation. For aldehydes, this is optional but often beneficial.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by TLC. You may see a new spot (imine) or simply the disappearance of the aldehyde.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours.

    • Self-Validation: The reaction is complete when the aldehyde spot on TLC disappears completely. If the reaction stalls, add 0.5 equiv more of STAB.

  • Workup (Quench & Extraction):

    • Quench the reaction by adding saturated aqueous NaHCO₃ (pH should be ~8–9).

    • Stir for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).[6][12]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude product is often pure enough for the next step. If not, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: Direct Nucleophilic Substitution (S_N2)

Objective: Mono-alkylation using alkyl halides (Chlorides/Bromides/Iodides). Challenge: Statistical mixture of Mono- and Bis-alkylated products. Strategy: Use a large excess of piperazine to statistically favor the mono-product.

Reagents
  • Substrate: Piperazine (Anhydrous).

  • Electrophile: Alkyl Halide (1.0 equiv).

  • Base: K₂CO₃ (granular, anhydrous) or DIPEA.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Use for Alkyl Chlorides (Finkelstein conditions).

Step-by-Step Procedure
  • Preparation of "Piperazine Pool":

    • Dissolve Piperazine (4.0 – 5.0 equiv) in ACN.

    • Why 5 equivalents? This high ratio ensures that the alkyl halide is statistically far more likely to encounter an unsubstituted piperazine molecule than a mono-alkylated one.

  • Addition:

    • Add K₂CO₃ (2.0 equiv relative to halide).

    • If using an alkyl chloride , add KI (0.1 equiv) to generate the more reactive alkyl iodide in situ.

    • Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

    • Temperature:

      • Alkyl Iodides/Bromides: Room Temperature.

      • Alkyl Chlorides: Heat to 60–80°C.

  • Reaction Monitoring:

    • Stir for 12–24 hours.

    • QC Check: LC-MS is preferred here. Look for the Mass [M+H]+ of the mono-product. If [M+R+H]+ (bis-alkyl) appears significantly, reduce temperature or increase piperazine equivalents in future runs.

  • Workup (The "Wash-Out" Trick):

    • Filter off the inorganic solids (K₂CO₃/KCl).

    • Concentrate the solvent.

    • Removal of Excess Piperazine:

      • Dissolve residue in EtOAc.

      • Wash with water (5x) . Unsubstituted piperazine is highly water-soluble, while the mono-alkylated product (depending on the R group) is more lipophilic and stays in the organic layer.

      • Validation: Check the aqueous wash by TLC (ninhydrin stain) to confirm piperazine removal.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterReductive Amination (Protocol A)S_N2 Substitution (Protocol B)
Primary Selectivity High (Mono-favored)Statistical (Requires Excess Amine)
Key Reagent NaBH(OAc)₃ (STAB)Excess Piperazine (5 equiv)
Reaction pH Weakly Acidic (~5–6)Basic (>10)
Major Byproduct Reduced Alcohol (from aldehyde)Bis-alkylated Piperazine
Preferred For Chiral centers, complex R-groupsSimple aliphatic chains, Benzyls
NMR Diagnostics

To confirm Mono- vs. Bis-alkylation, examine the symmetry of the piperazine ring protons in ¹H NMR:

  • Symmetric (Bis-alkylated or Unsubstituted): Often appears as a single singlet (or two tight triplets) integrating to 8H (if R groups are identical).

  • Asymmetric (Mono-alkylated): Distinct splitting. You will typically see two sets of triplets (or broad multiplets) integrating to 4H each, often separated by 0.2–0.5 ppm.

Workflow Visualization

ReactionWorkflow Mix Mix Piperazine + Carbonyl (DCE) Imine Imine/Iminium Intermediate Mix->Imine 30 min, RT Reduce Add NaBH(OAc)3 (+ AcOH for Ketones) Imine->Reduce Reduction Quench Quench NaHCO3 (pH 8-9) Reduce->Quench 2-16 h Product Mono-N-Alkyl Piperazine Quench->Product Extraction

Figure 2: Reaction workflow for the Reductive Amination of piperazines using Sodium Triacetoxyborohydride.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][11][13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11][14] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

Application Note: Chemoselective N-Arylation of 1-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective N-arylation of 1-(2-hydroxyethyl)piperazine (HEP) using Palladium-catalyzed Buchwald-Hartwig cross-coupling.[1][2] The primary challenge in this transformation is the competition between the secondary amine (N-arylation) and the primary alcohol (O-arylation).[1] By utilizing dialkylbiaryl phosphine ligands (specifically RuPhos ) and controlling the base strength, researchers can achieve >98% chemoselectivity for the N-arylated product, eliminating the need for protecting group manipulations.[2]

Introduction & Pharmacological Relevance

1-(2-Hydroxyethyl)piperazine is a critical pharmacophore found in numerous antipsychotics (e.g., fluphenazine), antihistamines, and piperazine-based anthelmintics.[1][2] In drug discovery, the ability to diversify the N-aryl moiety without affecting the hydroxyethyl tail—which often serves as a solubility handle or a site for further prodrug modification—is essential.[2]

The Chemoselectivity Challenge: HEP contains two nucleophilic sites:

  • Secondary Amine (

    
    ):  The desired coupling partner.[1][2]
    
  • Primary Alcohol (

    
    ):  A competitive nucleophile, particularly under strong basic conditions (e.g., NaOtBu) which can generate alkoxides leading to ether byproducts.[1][2]
    

Mechanistic Insight & Ligand Selection

To achieve high fidelity N-arylation, the catalytic system must favor amine coordination and reductive elimination over alkoxide coordination.[1][2]

The "RuPhos Effect"

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice for this transformation.[1][2]

  • Electronic: The electron-rich phosphine facilitates the oxidative addition of deactivated aryl chlorides.[1]

  • Steric: The bulky biaryl backbone creates a protective pocket around the Palladium center. This steric bulk disfavors the binding of the smaller, harder alkoxide anion (if formed) while accommodating the softer, more nucleophilic amine.[2]

  • Base Compatibility: RuPhos systems operate efficiently with weaker bases like carbonates and phosphates, which are insufficient to deprotonate the alcohol, thereby shutting down the O-arylation pathway kinetically.[2]

Reaction Pathway Diagram

The following diagram illustrates the competitive landscape and the selectivity filter imposed by the Ligand/Base combination.

G cluster_competition Selectivity Filter (Base Dependent) Start Pd(0) / RuPhos Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd Ar-Cl PathN Amine Coordination (N-Binding) OxAdd->PathN Weak Base (Cs2CO3) Favored PathO Alkoxide Formation (O-Binding) OxAdd->PathO Strong Base (NaOtBu) Avoid! RedElim Reductive Elimination (C-N Bond Formation) PathN->RedElim Fast SideProd Side Product (C-O Ether) PathO->SideProd Competitive RedElim->Start Regenerate Pd(0)

Caption: Mechanistic pathway highlighting the divergence between N-arylation (Green) and O-arylation (Red) controlled by base strength and ligand sterics.[1][2]

Optimization & Screening Guide

The following matrix summarizes the impact of reaction variables on chemoselectivity.

VariableRecommendationRationale
Ligand RuPhos (First Choice)Excellent for secondary amines; steric bulk prevents O-arylation.[1][2]
BrettPhosUse if the aryl halide is extremely sterically hindered.[1]
BINAPAvoid. Often requires higher temps and shows lower chemoselectivity.[1][2]
Base Cs₂CO₃ or K₃PO₄ Weak bases (

mismatch with alcohol) prevent alkoxide formation.[1][2]
NaOtBuAvoid. Strong base promotes alcohol deprotonation and O-arylation.[1][2]
Solvent t-Amyl Alcohol High boiling point, solubilizes polar substrates, environmentally benign.[1][2]
DioxaneStandard alternative; good for insolubles.[1][2]
Pd Source RuPhos Pd G3/G4 Precatalysts ensure 1:1 Pd:Ligand ratio and rapid activation.[1]

Detailed Experimental Protocols

Method A: High-Throughput / Industry Standard (Precatalyst)

Best for: Reproducibility, scale-up, and difficult aryl chlorides.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 1-(2-Hydroxyethyl)piperazine (1.2 equiv)[1][2]

  • RuPhos Pd G3 (1.0 - 2.0 mol%) (CAS: 1445085-55-1)[1][2]

  • RuPhos (free ligand) (1.0 - 2.0 mol%) [Optional: Added to extend catalyst life][1][2]

  • Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (0.2 M concentration)[1][2]

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide, RuPhos Pd G3, and Cs₂CO₃.

    • Note: If the aryl halide is a liquid, add it after the solvent.[2]

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).[1]

    • Critical: While RuPhos is robust, oxygen removal prevents phenol formation from the aryl halide.[1][2]

  • Solvent/Amine Addition: Add the solvent (sparged with

    
    ) followed by 1-(2-Hydroxyethyl)piperazine via syringe.
    
  • Reaction: Heat the block to 80°C . Stir vigorously.

    • Time: Typically 2–4 hours.[1][2] Monitor by LCMS.[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and water.[1][2]

    • Separate phases.[1][2] The product is likely in the organic phase, but if the product is very polar (due to the OH group), "salt out" the aqueous layer with NaCl or use DCM/iPrOH (3:[2]1) for extraction.[1][2]

  • Purification: Flash chromatography.

    • Tip: The free hydroxyl group makes the product polar.[1] Use a gradient of DCM to 10% MeOH/DCM (with 1%

      
       additive).[1][2]
      
Method B: Traditional Generation (Pd₂dba₃)

Best for: Labs without access to G3 precatalysts.[1][2]

  • Catalyst Prep: In a separate vial, mix

    
     (1 mol%) and RuPhos (2.5 mol%) in the reaction solvent. Stir at room temperature for 5 minutes until the solution turns from dark purple to orange/brown (indicating active catalyst formation).
    
  • Reaction Assembly: Add this catalyst solution to the main vessel containing Aryl Halide, HEP, and Base (Cs₂CO₃).

  • Proceed: Follow heating and workup steps from Method A.

Troubleshooting & QC

Decision Tree for Failed Reactions

QC Start Reaction Analysis (LCMS) LowConv Low Conversion (<20%) Start->LowConv SideProd O-Arylation Observed Start->SideProd Dehal Dehalogenation (Ar-H) Start->Dehal Soln1 Increase Temp to 100°C Switch to BrettPhos LowConv->Soln1 Action Soln2 Switch Base to K3PO4 Lower Temp to 60°C SideProd->Soln2 Action Soln3 Solvent not dry? Use Anhydrous Toluene Dehal->Soln3 Action

Caption: Diagnostic workflow for common Buchwald-Hartwig failures.

Quality Control (NMR)
  • 1H NMR Diagnostic: Look for the disappearance of the aryl halide peaks.

  • Chemoselectivity Check:

    • N-Arylation: The piperazine ring protons adjacent to the nitrogen (approx.[1] 3.0–3.5 ppm) will shift significantly downfield or split upon arylation.[1][2] The

      
       triplet (approx.[1][2] 3.6 ppm) should remain a triplet (or broad singlet) and not  shift significantly downfield (which would indicate O-arylation).[1][2]
      

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1][2]

  • Maiti, D., & Buchwald, S. L. (2009).[1][2] "Cu-Catalyzed Arylation of Amino Alcohols." Journal of the American Chemical Society.[1][3][4][5] (Provides context on the difficulty of N vs O selectivity).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1][2]

  • Bruno, N. C., et al. (2013).[1][2] "Third Generation (G3) Buchwald Precatalysts." Chemical Science.

Sources

Application Note: Piperazine Derivatives as Biological Buffers in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocols for HEPES, PIPES, and HEPPS

Introduction: The Piperazine Advantage in Good’s Buffers

In the mid-20th century, Norman Good identified a series of zwitterionic buffering agents designed to overcome the toxicity and reactivity limitations of traditional buffers like phosphate and TRIS. Among these "Good's Buffers," the piperazine derivatives (N-substituted piperazines) represent a critical subclass essential for mammalian cell culture.[1]

The core structure—a piperazine ring—provides high chemical stability and low membrane permeability.[1] Unlike carboxylic acid buffers (e.g., Citrate) or primary amine buffers (e.g., Tris), piperazine derivatives possess pKa values that align closely with physiological pH (6.8 – 8.[1]2) while exhibiting minimal interference with biological membranes or enzymatic reactions.[1][2]

This guide details the selection, preparation, and application of the three primary piperazine buffers: HEPES , PIPES , and HEPPS (EPPS) , with a focus on mitigating experimental artifacts.[1]

Chemical Properties & Selection Matrix[1][3]

The choice of buffer must be dictated by the required pH range at the working temperature (usually 37°C), not just the shelf temperature (20°C). Piperazine buffers exhibit a temperature-dependent pKa shift (approx.[1] -0.014 pH units per °C), which can significantly alter buffering capacity during incubation.[1]

Table 1: Comparative Properties of Piperazine Buffers
BufferFull NamepKa (20°C)pKa (37°C)Useful pH RangeSolubility (Water)Primary Application
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)6.80~6.666.1 – 7.5Low (Requires Base)Electron Microscopy (EM), Lipid fixation, Low pH culture.[1][3]
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.55~7.316.8 – 8.2HighCO₂-independent buffering, General cell culture, Transfection.[1][3][4]
HEPPS 3-[4-(2-hydroxyethyl)-1-piperazinyl]propanesulfonic acid8.00~7.857.3 – 8.7HighHigh-pH oxidative studies, Phosphorylation assays.[1][3]
POPSO Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)7.80~7.637.2 – 8.5LowElectrophoresis, Specific enzyme assays.[1][3]

Critical Application Notes: Expertise & Causality

As a Senior Application Scientist, I must highlight three critical "failure points" often overlooked in standard protocols. These insights explain the causality behind experimental artifacts.[1]

A. The Phototoxicity Trap (HEPES & Riboflavin)

Observation: Cells cultured in HEPES-buffered media show high apoptosis rates during live-cell fluorescence imaging.[1] Mechanism: HEPES is not entirely inert under light exposure.[1] In the presence of Riboflavin (Vitamin B2, common in DMEM/RPMI) and visible/UV light, the piperazine ring facilitates the generation of hydrogen peroxide (H₂O₂) and superoxide radicals. Recommendation:

  • Strictly avoid HEPES in media used for long-term time-lapse imaging unless the media is Riboflavin-free.[1]

  • Store HEPES-containing media in the dark to prevent pre-experimental accumulation of peroxides.[1]

B. The Solubility Paradox (PIPES)

Observation: Researchers attempt to dissolve PIPES free acid in water, but it remains a white slurry. Mechanism: The free acid form of PIPES is insoluble at neutral or acidic pH.[1] It requires the deprotonation of the sulfonic acid groups to dissolve. Recommendation: You must raise the pH to >6.5 using NaOH pellets or concentrated solution during the dissolution process. Do not expect it to dissolve in pure water before pH adjustment.[1]

C. Redox Interference

Observation: Inaccurate results in oxidative stress assays (e.g., Lowry protein assay or redox potential measurements).[1] Mechanism: Piperazine rings can stabilize radical species, potentially interfering with redox-sensitive probes or copper-based protein assays.[1] Recommendation: Use TRIS or Phosphate buffers for downstream protein quantification assays (like Lowry or BCA) if the buffer concentration is high (>10mM).[1]

Visualized Workflows

Diagram 1: Buffer Selection Logic

This decision tree guides the researcher to the correct buffer based on experimental constraints.

BufferSelection Start Start: Define Experimental Goal Q_pH Target pH at 37°C? Start->Q_pH Branch_Low pH 6.1 - 7.0 Q_pH->Branch_Low Branch_Mid pH 7.0 - 7.6 Q_pH->Branch_Mid Branch_High pH > 7.6 Q_pH->Branch_High Res_PIPES Select PIPES (Ideal for EM/Lipids) Branch_Low->Res_PIPES Q_App Application Type? Branch_Mid->Q_App Res_HEPPS Select HEPPS (High pH Studies) Branch_High->Res_HEPPS Q_App->Res_PIPES Electron Microscopy Res_HEPES Select HEPES (General Culture) Q_App->Res_HEPES Standard Culture Warning Warning: Is Live Imaging Planned? Res_HEPES->Warning Action_Light Use Riboflavin-free Media or Minimize Exposure Warning->Action_Light Yes

Caption: Decision matrix for selecting the appropriate piperazine derivative based on pH requirements and downstream applications.

Experimental Protocols

Protocol A: Preparation of 1M Stock Solutions (1 Liter)

This protocol differentiates between the highly soluble HEPES and the solubility-challenged PIPES.[1]

Reagents Required:

  • HEPES (Free Acid) or PIPES (Free Acid) powder.[1]

  • Sodium Hydroxide (NaOH): 5M or 10M solution (or pellets).[1]

  • Ultrapure Water (Type 1, 18.2 MΩ[1]·cm).

  • 0.22 µm Polyethersulfone (PES) Filter Unit.[1]

StepAction for HEPES (1 M)Action for PIPES (1 M)
1. Weighing Weigh 238.3 g of HEPES Free Acid.Weigh 302.4 g of PIPES Free Acid.
2.[1][3] Initial Dissolution Add to beaker with 750 mL water. Stir. It will dissolve rapidly.[1]Add to beaker with 600 mL water. Add NaOH immediately. It will NOT dissolve yet.[1]
3. pH Adjustment Titrate with NaOH to pH 7.2–7.4 (target pH).Add 5M/10M NaOH slowly while stirring. Solution clears only when pH > 6.[1]5. Titrate to pH 6.7–6.8.
4. Volume Top up to 1000 mL with water.Top up to 1000 mL with water.
5. Sterilization Filter sterilize (0.22 µm). Do not autoclave if possible (prevents degradation).[1]Filter sterilize (0.22 µm).[1][3][5] Autoclaving is possible but filtration is preferred.[1]
6. Storage Store at 4°C (3-6 months) or -20°C (1 year).Store at 4°C or Room Temp (if sterile).

Self-Validating Check:

  • For PIPES: If the solution is cloudy, the pH is likely too low. Check pH probe calibration.

  • For HEPES: Measure the osmolality.[1] A 1M stock should be approx. 1000 mOsm/kg + contribution from NaOH.[1]

Protocol B: Media Supplementation Strategy

Context: HEPES is usually added to media at 10mM to 25mM .[1][6][7] Note: Adding 25mM HEPES adds approximately 25-30 mOsm/kg to the media osmolality.[1] High osmolality can stress sensitive cells.[1]

  • Calculate Volume: To make 500 mL of complete media with 25 mM HEPES:

  • Aseptic Addition: Inside a biosafety cabinet, add 12.5 mL of 1M HEPES stock to 487.5 mL of media.

  • pH Verification: Allow media to equilibrate in the incubator (37°C, 5% CO₂) for 2 hours. Remove a small aliquot and measure pH.[1]

    • Why? The pKa shift at 37°C means room temperature pH checks are insufficient for sensitive lines.[1]

Diagram 2: Media Preparation Workflow

MediaPrep Stock 1M Buffer Stock (Sterile) Calculation Calculate Volume (Target: 10-25mM) Stock->Calculation BasalMedia Basal Media (DMEM/RPMI) BasalMedia->Calculation Mixing Aseptic Mixing (Biosafety Cabinet) Calculation->Mixing Osmolality Check Osmolality (Limit: <320 mOsm) Mixing->Osmolality Equilibration Equilibrate 37°C @ 5% CO2 Osmolality->Equilibration FinalCheck Final pH Check (Aliquot) Equilibration->FinalCheck

Caption: Workflow for supplementing cell culture media, emphasizing osmolality and temperature equilibration checks.

References

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research.[1] Biochemistry.

    • Source: [1][3]

  • Thermo Fisher Scientific. The Essential Guide to HEPES in Cell Culture.

    • Source: [1][3]

  • Zigler, J. S., et al. (1985). Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium.[1][8] In Vitro Cellular & Developmental Biology.

    • Source: [1][3]

  • GoldBio.

    • Source:

  • Sigma-Aldrich. Biological Buffers: Properties and Selection Guide.

    • Source: [1][3]

Sources

Use of piperazine derivatives in CO2 capture processes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of Piperazine & Derivatives for Post-Combustion CO₂ Capture

Executive Summary

Piperazine (PZ) has displaced Monoethanolamine (MEA) as the "gold standard" for second-generation carbon capture solvents due to its superior reaction kinetics (


), high cyclic capacity, and oxidative stability. However, PZ presents unique engineering challenges: it is a solid at ambient temperature (mp 106°C) and prone to precipitation at lean loadings.

This guide details the standard operating procedures (SOPs) for evaluating PZ and its derivatives (e.g., 2-methylpiperazine [2-MPZ], 1-methylpiperazine [1-MPZ]) using Wetted Wall Columns (WWC) and equilibrium cells. These protocols are designed to validate solvent performance for industrial scale-up.

Chemical Basis & Reaction Mechanism

Unlike primary amines (MEA) which form stable carbamates via a single pathway, PZ (a cyclic diamine) reacts via a zwitterion mechanism that allows for a theoretical loading of 2 moles CO₂ per mole of amine (forming dicarbamates), though practical cyclic capacity is often limited by viscosity.

Mechanism Visualization

The following diagram illustrates the zwitterion formation and subsequent deprotonation pathways that drive the fast kinetics of PZ.

PZ_Mechanism PZ Piperazine (PZ) Zwit Zwitterion (PZ+COO-) PZ->Zwit + CO2 CO2 CO2 (aq) CO2->Zwit Carb PZ Carbamate (PZCOO-) Zwit->Carb + B (Deprotonation) Prot Protonated Base (BH+) Zwit->Prot H+ Transfer Base Base (B) (PZ, H2O, OH-) Base->Prot Dicarb PZ Dicarbamate (PZ(COO-)2) Carb->Dicarb + CO2 (High Loading)

Figure 1: Reaction pathway of Piperazine with CO₂. The formation of the zwitterion intermediate is the rate-determining step, followed by rapid deprotonation by a base (often another PZ molecule).

Solvent Preparation & Handling

Safety Warning: PZ is a solid sensitizer. Handling requires full PPE (respiratory protection) to avoid inhalation of dust.

Standard Preparation (8 m PZ):

  • Weighing: Calculate mass for 8 molal (m) solution (approx. 40 wt%).

    • Note: Molality (mol/kg solvent) is preferred over Molarity (mol/L) in CCS because it is temperature-independent.

  • Dissolution: Add solid PZ flakes to deionized water.

  • Heating: The mixture must be heated to >40°C to ensure complete dissolution.

  • Loading Check: Verify amine concentration using acid titration (0.1N H₂SO₄) with methyl orange indicator.

Protocol A: Kinetic Measurement (Wetted Wall Column)

The Wetted Wall Column (WWC) is the industry benchmark for measuring the mass transfer coefficient (


) because it provides a known, controllable gas-liquid contact area.

Objective: Determine the liquid-side mass transfer coefficient (


) and CO₂ flux (

).
Experimental Setup Diagram

WWC_Setup cluster_gas Gas Phase Control cluster_liquid Liquid Loop GasFeed N2 / CO2 Source MFC Mass Flow Controllers GasFeed->MFC Saturator H2O Saturator (Prevents solvent evap) MFC->Saturator WWC Wetted Wall Column (Contact Area ~38 cm2) Saturator->WWC Res Solvent Reservoir (Thermostated) Pump Gear Pump Res->Pump Pump->WWC WWC->Res Liquid Return Analyzer IR CO2 Analyzer WWC->Analyzer Gas Out

Figure 2: Schematic of a Wetted Wall Column (WWC) setup for measuring CO₂ absorption kinetics.

Step-by-Step Methodology:
  • System Passivation: Circulate N₂ gas and water to calibrate the IR analyzer zero-point.

  • Film Establishment:

    • Set liquid flow rate to ~2–4 mL/s.

    • Ensure a smooth, ripple-free film forms on the steel rod (height ~9 cm, diameter ~1.27 cm).

  • Gas Contact:

    • Introduce gas stream (N₂ balanced with 0.5% - 5% CO₂) counter-current to the liquid film.

    • Maintain reactor pressure slightly above atmospheric (to prevent air ingress).

  • Data Acquisition:

    • Measure inlet and outlet CO₂ concentrations (

      
      ).
      
    • Record temperature (

      
      ) and pressure (
      
      
      
      ).[1][2][3]
  • Calculation (Self-Validating Step):

    • Calculate Flux (

      
      ):
      
      
      
      
    • Calculate

      
       (Overall Mass Transfer Coefficient):
      
      
      
      
    • Validation: If

      
       fluctuates >5%, the film is unstable; increase liquid flow or clean the column surface.
      

Protocol B: Vapor-Liquid Equilibrium (VLE)

Accurate VLE data is critical for determining the "cyclic capacity" (difference between rich and lean loading).

Method: Total Pressure (PTx) Apparatus.

  • Cell Loading: Load ~100mL of prepared amine into a stainless steel equilibrium cell (autoclave).

  • Degassing: Pull vacuum to remove dissolved air.

  • Isothermal Addition:

    • Set temperature (e.g., 40°C for absorption, 120°C for stripping).

    • Inject known moles of CO₂ stepwise.

  • Equilibration: Wait for pressure to stabilize (<0.1 kPa change over 30 mins).

  • Analysis:

    • Measure Total Pressure (

      
      ).
      
    • Subtract solvent vapor pressure (

      
      ) to find 
      
      
      
      .
    • Plot

      
       vs. Loading (
      
      
      
      , mol CO₂/mol alkalinity).

Protocol C: Degradation Analysis

PZ is thermally stable up to 150°C but susceptible to oxidation.

Oxidative Degradation Test (High-G Gas-Liquid Contactor):

  • Conditions: 55°C, 100 mL/min gas flow (98% O₂ / 2% CO₂).

  • Catalyst: Spike solution with 1 mM Fe²⁺ or Cu²⁺ (mimicking stainless steel corrosion).

  • Sampling: Take 5 mL aliquots every 24 hours for 7 days.

  • Analytical Method (IC/HPLC):

    • Target Analytes: Oxalate, Formate, Glycolate (heat stable salts).

    • Loss Quantification: Measure decrease in PZ peak area relative to an internal standard.

Comparative Data Analysis

The following table summarizes the performance metrics of PZ against its derivatives and the legacy standard (MEA).

Solvent SystemConcentrationKinetic Rate (

) @ 40°C
Thermal Stability LimitKey Advantage
Piperazine (PZ) 8 m (40 wt%)High (

mol/Pa·s·m²)
150°CFastest kinetics; resistant to oxidative degradation.
2-Methylpiperazine (2-MPZ) 8 mMedium (~70% of PZ)140°CHigher solubility; lower freezing point than PZ.
MEA (Baseline) 7 m (30 wt%)Low (

mol/Pa·s·m²)
120°CLow cost; industry baseline (but high energy penalty).
PZ/AMP Blend 2 m / 4 mHigh 130°C"Cesar1" blend; balances capacity with regeneration energy.

Note: Data derived from wetted wall column experiments at 0.4 loading.

References

  • Rochelle, G. T., et al. (2011). Kinetics and Mechanism of CO₂ Absorption in Aqueous Piperazine. Industrial & Engineering Chemistry Research. Link

  • Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. Energy Procedia (GHGT-9).[4] Link

  • Cullinane, J. T., & Rochelle, G. T. (2006). Thermodynamics of Aqueous Piperazine/Potassium Carbonate. Fluid Phase Equilibria. Link

  • Voice, A. K., et al. (2013). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. Link

  • Plaza, J. M. (2011). Modeling of the CO2 Absorption in a Wetted Wall Column by Piperazine Solutions. Oil & Gas Science and Technology. Link

Sources

Spectroscopic characterization techniques for 4-(2-Hydroxyethyl)piperazine-1-carboxamide (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Validation of 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Executive Summary

This technical guide outlines the standardized protocols for the spectroscopic identification and purity assessment of This compound (CAS: 116882-73-6). As a critical intermediate in the synthesis of neuroleptic agents and a structural analogue to Good's buffers (e.g., HEPES), precise characterization is essential for pharmaceutical quality control.

This document synthesizes experimental methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). It provides a self-validating framework where data from each technique corroborates the others to ensure structural integrity.

Target Molecule Profile

PropertySpecification
Chemical Name This compound
Formula C

H

N

O

Molecular Weight 173.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 114–117 °C
Solubility Soluble in Water, DMSO, Methanol

Method 1: Nuclear Magnetic Resonance (NMR)

Objective: To map the carbon-hydrogen framework and confirm the presence of labile protons (OH, NH


).

Rationale: DMSO-d


 is the solvent of choice. Unlike CDCl

, DMSO inhibits rapid proton exchange, allowing for the distinct observation of the amide (-CONH

) and hydroxyl (-OH) protons, which are critical for validating the terminal functional groups.
Protocol: H and C NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d

    
     (99.9% D). Ensure the tube is clean and free of paramagnetic impurities.
    
  • Acquisition Parameters (

    
    H): 
    
    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (ensure full relaxation of amide protons).

    • Scans: 16–32.

  • Acquisition Parameters (

    
    C): 
    
    • Decoupling: Proton-decoupled (CPD).

    • Scans: >512 (to resolve quaternary carbonyl carbon).

Data Analysis & Assignment

Predicted


H NMR Data (400 MHz, DMSO-d

,

ppm):
  • 
     6.05 (s, 2H):  Amide protons (-CONH 
    
    
    
    ). Broad singlet due to quadrupole broadening from Nitrogen.
  • 
     4.45 (t, 1H):  Hydroxyl proton (-CH
    
    
    
    OH ). Shows coupling to the adjacent methylene.
  • 
     3.50 (q, 2H):  Methylene adjacent to oxygen (-CH 
    
    
    
    OH). Deshielded by electronegative oxygen.
  • 
     3.32 (t, 4H):  Piperazine ring protons adjacent to the amide (N1 position).
    
  • 
     2.40 (t, 2H):  Methylene adjacent to amine (-N-CH 
    
    
    
    -CH
    
    
    OH).
  • 
     2.35 (t, 4H):  Piperazine ring protons adjacent to the tertiary amine (N4 position).
    

Predicted


C NMR Data (100 MHz, DMSO-d

,

ppm):
  • 
     158.5:  Carbonyl carbon (C =O). Characteristic urea-like shift.
    
  • 
     60.2:  Ethyl carbon attached to oxygen (-C H
    
    
    
    OH).
  • 
     58.5:  Ethyl carbon attached to nitrogen (-N-C H
    
    
    
    -).
  • 
     53.5:  Piperazine carbons (C3/C5) near the tertiary amine.
    
  • 
     43.8:  Piperazine carbons (C2/C6) near the amide.
    

Method 2: Mass Spectrometry (ESI-MS)

Objective: To confirm molecular weight and analyze fragmentation patterns for structural substantiation.

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for this basic amine. The molecule protonates readily at the tertiary nitrogen (N4), yielding a stable [M+H]


 ion.
Protocol: LC-MS/Direct Infusion
  • Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Concentration: 10 µg/mL.

  • Ionization: ESI Positive (+).

  • Source Temp: 300 °C.

Fragmentation Pathway Analysis

The fragmentation logic validates the specific substituents on the piperazine ring.

MS_Fragmentation M_H [M+H]+ m/z 174.1 (Parent Ion) Frag1 Fragment A m/z 156.1 [M+H - H2O]+ M_H->Frag1 - H2O (18 Da) Loss of Hydroxyl Frag2 Fragment B m/z 131.1 [M+H - HNCO]+ M_H->Frag2 - CONH (43 Da) Loss of Carbamoyl Frag3 Fragment C m/z 113.1 Piperazine Ring Cleavage Frag1->Frag3 Ring Opening

Figure 1: Proposed ESI-MS fragmentation pathway for this compound.

  • Primary Peak: m/z 174.1 ([M+H]

    
    ).
    
  • Diagnostic Loss 1: m/z 156.1 (Loss of water from the hydroxyethyl tail).

  • Diagnostic Loss 2: m/z 131.1 (Loss of the carbamoyl group -CONH or -CONH

    
    ).
    

Method 3: Infrared Spectroscopy (FTIR)

Objective: To identify functional group vibrations, specifically the amide and hydroxyl moieties.

Rationale: Attenuated Total Reflectance (ATR) is preferred for solid samples, requiring no KBr pellet preparation.

Protocol: ATR-FTIR
  • Sample Prep: Place ~2 mg of solid sample directly on the diamond crystal.

  • Parameters:

    • Range: 4000 – 600 cm

      
      .
      
    • Resolution: 4 cm

      
      .
      
    • Scans: 16.

Key Spectral Features
Wavenumber (cm

)
AssignmentModeNotes
3200–3450 O-H / N-H StretchBroadOverlapping bands from -OH and -NH

.
2800–2950 C-H StretchSharpAlkyl CH

stretching (piperazine/ethyl).
1640–1660 Amide I (C=O)StrongCarbonyl stretching; diagnostic for carboxamide.
1580–1610 Amide II (N-H)MediumN-H bending; confirms primary amide.
1050–1080 C-O StretchStrongPrimary alcohol C-O stretch.

Structural Validation Logic

To ensure the identity of the compound, cross-reference the data points as shown below. This workflow prevents misidentification with similar piperazine derivatives (e.g., HEPES or N-ethyl analogues).

Validation_Logic Sample Unknown Sample NMR NMR (DMSO-d6) Sample->NMR IR FTIR (ATR) Sample->IR MS ESI-MS (+) Sample->MS Result Confirmed Identity: This compound NMR->Result Confirms C=O (158 ppm) & NH2 (6.0 ppm) IR->Result Confirms Amide I (1650 cm-1) & OH (3300 cm-1) MS->Result Confirms MW (173 Da) & Loss of H2O (-18)

Figure 2: Multi-modal validation workflow for structural confirmation.

References

  • Oakwood Chemical. (2025). 4-(2-Hydroxyethyl)-piperazine-1-carboxylic acid amide (CAS 116882-73-6) Product Data. Retrieved from [Link]

  • European Patent Office. (1985). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Molbase. (2025). This compound Physicochemical Properties. Retrieved from [Link]

Application Note: Piperazine Derivatives (Good's Buffers) in Protein Purification and Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of piperazine-based Good's buffers in protein biochemistry. Unlike primary amine buffers (e.g., Tris) or carboxylate buffers (e.g., Citrate), piperazine derivatives possess a zwitterionic structure that minimizes non-specific interactions with protein domains and chromatography matrices. This application note provides the physicochemical rationale, selection logic, and validated protocols for using these agents to maximize protein yield and stability.

Part 1: The Physicochemical Advantage

The core advantage of piperazine buffers lies in the piperazine ring , which provides structural rigidity and chemical inertness. This structure allows these buffers to maintain pKa values near physiological pH (6.0–8.5) with lower enthalpy of ionization compared to amine buffers, resulting in superior pH stability during temperature fluctuations.

Comparative Physicochemical Properties

The following table summarizes the critical piperazine derivatives used in bioprocessing. Note the


 values; understanding these is critical for transferring protocols from room temperature (

) to cold rooms (

).
BufferFull NamepKa (

)
Useful pH Range

Solubility (

)
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)6.766.1 – 7.5-0.085Low (Requires NaOH)
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.486.8 – 8.2-0.14High (2.3 M)
HEPPS / EPPS 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid8.007.3 – 8.7-0.015High
POPSO Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)7.857.2 – 8.5-0.013Moderate

Technical Insight: The low


 of HEPPS and POPSO makes them superior choices for processes requiring strict pH control across wide temperature shifts (e.g., lyophilization).

Part 2: Strategic Selection in Chromatography

Selecting the correct piperazine derivative is not merely about matching pKa. It requires analyzing the downstream compatibility with resins and assays.

Selection Logic Flow

Use the following decision tree to select the optimal buffer for your purification workflow.

BufferSelection Start Select Buffer based on Target pH & Constraints pH_Check Target pH Range? Start->pH_Check Metal_Check Metal Ions Critical for Protein Function? pH_Check->Metal_Check pH 6.0 - 7.5 Use_HEPES Select HEPES (General Purpose) pH_Check->Use_HEPES pH 7.0 - 8.0 Use_HEPPS Select HEPPS (High pH Stability) pH_Check->Use_HEPPS pH 7.5 - 8.5 Use_PIPES Select PIPES (Non-coordinating) Metal_Check->Use_PIPES Yes (Avoid Tris/Citrate) Metal_Check->Use_HEPES No Redox_Check Redox Sensitive? Redox_Check->Use_PIPES No Avoid_PIPES Avoid PIPES (Radical Formation Risk) Redox_Check->Avoid_PIPES Yes Use_PIPES->Redox_Check

Figure 1: Decision logic for selecting piperazine-based buffers. Note that while PIPES is excellent for metalloproteins, it should be avoided in redox-sensitive applications due to potential radical formation.

Application in Ion Exchange (IEX)

Piperazine buffers are zwitterionic .[1] This is a critical advantage over anionic buffers (Phosphate) or cationic buffers (Tris) in Ion Exchange Chromatography (IEX).

  • Cation Exchange (CEX): HEPES is the gold standard. Being zwitterionic, it contributes minimal conductivity compared to phosphate and does not bind to the negatively charged resin (unlike Tris, which is positively charged and can reduce binding capacity).

  • Anion Exchange (AEX): HEPES can be used, but caution is required at pH > 8.0, where it acquires a net negative charge and may compete with the protein for binding sites on weak anion exchangers (DEAE/CM).

Part 3: Validated Protocol – Preparation of 1.0 M HEPES Stock

Objective: Prepare a stable, 1.0 M HEPES stock solution at pH 7.5 that accounts for thermal shifts.

Reagents:

  • HEPES (Free Acid), High Purity (Grade

    
     99.5%)
    
  • Sodium Hydroxide (NaOH), 10 N (Low Metal Content)[2]

  • Water, Endotoxin-free (Milli-Q or WFI)

Protocol:

  • Mass Calculation: Weigh

    
     g of HEPES free acid (MW: 238.3  g/mol ).
    
  • Dissolution: Add the powder to a beaker containing

    
     mL of Milli-Q water. Stir vigorously.
    
    • Note: The solution will be acidic (approx. pH 5.0–5.5).[2]

  • Temperature Equilibration (Critical Step): Place the probe of a calibrated pH meter into the solution. Allow the solution to reach room temperature (

    
    ).
    
    • Why? Adjusting pH in a cold solution will result in a wrong final pH at physiological temperatures due to the

      
       pH/°C drift.
      
  • pH Adjustment: Slowly add 10 N NaOH while stirring.

    • Target pH: 7.50 (at

      
      ).
      
    • Expectation: This will require approximately

      
       equivalents of NaOH per mole of HEPES.
      
  • Volume Adjustment: Transfer to a volumetric flask and bring the total volume to 1.0 L with Milli-Q water.

  • Sterilization: Filter through a 0.22

    
    m PES (Polyethersulfone) membrane.
    
    • Avoid: Nylon filters (HEPES can leach extractables from some nylon membranes).

  • Storage: Store at

    
     in the dark. Stable for 6 months.
    

Part 4: Stabilization Mechanisms

Piperazine derivatives stabilize proteins through Preferential Exclusion .

Mechanism of Action

In the presence of high concentrations of Good's buffers (e.g., >50 mM), the buffer molecules are sterically excluded from the immediate hydration shell of the protein. This creates a thermodynamically unfavorable situation where the protein prefers to remain in its native, compact state to minimize the surface area exposed to the solvent.

Incompatibility Matrix (Troubleshooting)

Before using piperazine buffers, verify compatibility with your downstream assays.

Assay / ConditionCompatibilityMechanism of Interference
Lowry Assay Incompatible The piperazine ring can reduce the Folin-Ciocalteu reagent, causing false positives.
Bradford Assay Compatible No interference with Coomassie dye binding.
BCA Assay Compatible Generally compatible, though high concentrations (>100 mM) may shift background.
Redox Reactions Conditional PIPES can generate free radicals under high-energy light or in the presence of certain oxidants.
Transfection Excellent HEPES buffers charge-neutralize DNA/Protein complexes, facilitating endocytosis.[3]

Part 5: Workflow Diagram

The following diagram illustrates a standard purification workflow integrating piperazine buffers for a metalloprotein (e.g., Zinc-finger protein).

PurificationWorkflow Lysis Cell Lysis (50 mM PIPES pH 7.0, 150 mM NaCl) Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Affinity Affinity Capture (IMAC) (PIPES prevents metal stripping) Clarification->Affinity Supernatant BufferExchange Buffer Exchange (Desalting) Switch to HEPES pH 7.5 Affinity->BufferExchange Eluate Polishing Cation Exchange (CEX) (HEPES: Zero resin interaction) BufferExchange->Polishing Storage Final Formulation (20 mM HEPES, 10% Glycerol) Polishing->Storage Pure Fraction

Figure 2: Optimized purification workflow for a metalloprotein. PIPES is used upstream to protect metal cofactors, while HEPES is used downstream for optimal ion exchange performance.

References

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry.

  • Ferreira, C. M., et al. (2015). Physicochemical Properties of Piperazine-Based Buffers. Journal of Chemical & Engineering Data.

  • Merck/Sigma-Aldrich. (2024). Biological Buffers: Selection and Preparation Guide.

  • Cytiva. (2023). Strategies for Protein Purification: Handbook.

  • Thermo Fisher Scientific. (2024). Buffer Interference with Protein Assays (Technical Note).

Sources

Troubleshooting & Optimization

Common side reactions in piperazine N-arylation and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemistry Support)

Welcome to the Piperazine N-Arylation Support Center. This guide is engineered for medicinal chemists and process engineers encountering yield-limiting side reactions during the synthesis of piperazine-based pharmacophores (e.g., Olaparib, Imatinib scaffolds).

Introduction: The "Two-Nitrogen" Paradox

Piperazine is a privileged scaffold in drug discovery, but its symmetry presents a unique synthetic challenge.[1] With two equivalent nucleophilic nitrogen atoms (


), the primary failure mode is over-arylation  (bis-coupling).[1] Furthermore, the transition metal catalysis required for unactivated aryl halides introduces complex catalytic cycle failures like hydrodehalogenation .[1]

This guide isolates these failure modes and provides mechanistic corrective actions.

Module 1: Troubleshooting Bis-Arylation (The "Double Trouble")

User Observation: "I am targeting the mono-aryl piperazine, but I see significant formation of the


-diaryl byproduct by LCMS. My yield is stuck at 40-50%."

Root Cause Analysis: The mono-arylated product (


) often retains significant nucleophilicity.[1] If the rate of the second coupling (

) is competitive with the first (

), or if local concentration gradients exist, the catalyst will couple the product again.

Mechanistic Visualization:

BisArylation cluster_0 Critical Control Point SM Free Piperazine (SM) Mono Mono-Aryl Product (Desired) SM->Mono k1 (Fast) ArX Aryl Halide (Ar-X) ArX->Mono Bis Bis-Aryl Byproduct (Undesired) ArX->Bis Mono->Bis k2 (Competitive)

Caption: Competitive kinetic pathway. If


, statistical distribution limits mono-yield to <50%.

Corrective Actions:

StrategyProtocolMechanismPros/Cons
A. The "Flood" Method Use 3–5 equivalents of piperazine relative to Ar-X.[1]Statistically favors collision between Ar-Pd-L and free piperazine over the mono-product.[1]Pro: Simple, no deprotection step.Con: Wasteful; requires efficient workup to remove excess amine.[1]
B. Mono-Protection Use

-Boc-piperazine
or

-Cbz-piperazine
.[1]
Chemically blocks the second nitrogen, rendering

.[1]
Pro: 100% selectivity.Con: Adds two steps (protection/deprotection).[1]
C. Slow Addition Add Ar-X slowly to a solution of piperazine + catalyst.Maintains high [Piperazine]/[Ar-X] ratio locally.[1]Pro: Good for expensive amines.Con: Requires syringe pump; catalyst stability risk over time.[1]

Expert Insight: For scale-up, Strategy B (Protection) is the most robust.[1] While Strategy A works for small-scale discovery, the removal of 4 equivalents of piperazine during workup (usually requiring aqueous extraction or column chromatography) can be tedious and environmentally unfriendly [1].[1]

Module 2: Troubleshooting Hydrodehalogenation (The "Silent Killer")

User Observation: "My aryl halide is disappearing, but I'm not forming the C-N bond. Instead, I see a mass corresponding to the reduced arene (Ar-H)."

Root Cause Analysis: This is a catalytic cycle failure.[1] Instead of Reductive Elimination (forming C-N), the Palladium intermediate undergoes


-Hydride Elimination .[1] This usually occurs if the amine is sterically crowded or if the catalytic cycle is stalled, allowing the metal to grab a hydride from the solvent or the amine itself.

Diagnostic Checklist:

  • Solvent: Are you using isopropanol or other primary/secondary alcohols? (These are hydride sources).[1]

  • Ligand: Are you using a simple phosphine (e.g.,

    
    )?
    
  • Water: Is the system strictly anhydrous?

Corrective Actions:

  • Switch Ligands: Move to Buchwald Dialkylbiaryl Phosphines (e.g., RuPhos or BrettPhos ).[1] These bulky, electron-rich ligands accelerate the reductive elimination step, favoring C-N bond formation over

    
    -hydride elimination [2].
    
  • Change Solvent: Switch to aprotic, non-hydride donating solvents like Toluene , Dioxane , or DME .[1]

  • Base Selection: If using alcohol solvents is mandatory (for solubility), ensure the base is strong enough to facilitate rapid transmetallation/deprotection.[1] NaOtBu is the standard.[1]

Module 3: Regioselectivity in Substituted Piperazines

User Observation: "I am reacting 2-methylpiperazine. Which nitrogen will react?"

Technical Guidance: In Palladium-catalyzed couplings, sterics dominate .[1]

  • N1 (Unhindered): Reacts fastest.[1]

  • N4 (Hindered, adjacent to methyl): Reacts significantly slower.[1]

Protocol for N1-Selectivity: Use a bulky ligand like JohnPhos or tBuXPhos .[1] The catalyst pocket will physically reject the sterically hindered N4 amine, yielding high N1 regioselectivity (>95:5) [3].

Module 4: Experimental Protocols
Protocol A: Pd-Catalyzed N-Arylation (The "Buchwald" Standard)

Best for: Unactivated aryl chlorides/bromides, electron-rich systems.

  • Prepare Vials: Charge a dry reaction vial with:

    • 
       (1.0 mol%) or 
      
      
      
      (2.0 mol%)[1]
    • RuPhos (2-4 mol%) (Crucial for secondary amines like piperazine)[1]

    • NaOtBu (1.4 equiv)[1]

    • Aryl Halide (1.0 equiv)[1]

    • 
      -Boc-Piperazine (1.2 equiv) (Recommended over free piperazine)
      
  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon/Nitrogen for 5 minutes.

  • Heat: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and deprotect Boc with TFA/DCM if necessary.

Protocol B: SNAr N-Arylation (The "Green" Route)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene).

  • Mix: Combine Aryl Halide (1.0 equiv) and Piperazine (5.0 equiv) in DMSO or DMF .

    • Note: Excess piperazine acts as both reactant and base.[1]

  • Heat: Stir at 60–100 °C . (Monitor by TLC/LCMS; these are often fast).[1]

  • Workup: Pour into water. The excess piperazine stays in the water; the organic product precipitates or is extracted into EtOAc.[1]

Decision Tree: Optimization Workflow

Optimization Start Start: Low Yield? CheckProd Check LCMS: What is the major byproduct? Start->CheckProd Bis Bis-Aryl Piperazine (Mass = SM + 2Ar) CheckProd->Bis Red Reduced Arene (Mass = Ar-H) CheckProd->Red SM_Rec No Reaction / SM Recovered CheckProd->SM_Rec Sol1 Action: Use N-Boc-Piperazine or 5 equiv. Free Piperazine Bis->Sol1 Sol2 Action: Switch to RuPhos/BrettPhos Check Solvent Dryness Red->Sol2 Sol3 Action: Check Catalyst Quality (Is Pd Black visible?) SM_Rec->Sol3

Caption: Logic flow for diagnosing reaction failures based on LCMS data.

References
  • Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Secondary Amines and N-Heterocycles. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][1]

  • Guram, A. S., et al. (2004).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. [Link][1]

Sources

Technical Support Center: Solubility Optimization for 4-(2-Hydroxyethyl)piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS 116882-73-6) . It deviates from generic templates to address the specific physicochemical behavior of hydrophilic piperazine derivatives.

Document ID: TS-PIP-116882 | Version: 2.1 | Status: Active Target Analyte: this compound (CAS: 116882-73-6)[1]

Executive Summary: The "Polarity Paradox"

Researchers often assume that because this compound contains a piperazine ring and a hydroxyl group, it will behave like standard lipophilic small molecules.[1] This is incorrect.

Unlike typical drug candidates that require aggressive DMSO solubilization, this molecule is amphiphilic with a strong hydrophilic bias . It possesses a primary amide (


) and a hydroxyethyl tail (

), making it highly water-soluble but prone to hygroscopicity and pH-dependent ionization .[1]

The Core Challenge: "Optimization" for this compound rarely involves forcing it into solution; rather, it involves preventing precipitation during the transition from organic stock (DMSO) to aqueous media (PBS/Media) due to the "salting-out" effect or pH shifts affecting the basic piperazine nitrogen.[1]

Physicochemical Profile & Solubility Data

Understanding the molecule's specific properties is the first step to troubleshooting.[1]

PropertyValue / CharacteristicImpact on Assay
Molecular Weight 173.21 g/mol Low MW facilitates rapid diffusion but increases hygroscopic potential.[1]
pKa (Calculated) ~7.8 (Piperazine

)
Critical: The molecule is partially protonated at physiological pH (7.4).[1] Solubility changes drastically > pH 8.[1]0.
LogP -1.2 to -0.8 (Estimated)Hydrophilic.[1] High water solubility; low lipid permeability.[1]
H-Bond Donors 3 (Amide

, Hydroxyl

)
Strong interaction with water; potential for aggregation in non-polar solvents.[1]
Physical State Solid / Hygroscopic PowderMust be weighed in low-humidity environments to ensure molarity accuracy.[1]
Solubility Thresholds (at 25°C)
SolventSolubility LimitRecommended Stock Conc.[1]Notes
Water (Milli-Q) > 100 mM50 mMPreferred for short-term use.[1] Prone to microbial growth if unsterilized.[1]
DMSO > 100 mM100 mMStandard for cryo-storage.[1] Warning: Hygroscopic DMSO will absorb water, potentially degrading the amide over months.
Ethanol Moderate (< 50 mM)Not RecommendedEvaporation issues and lower solubility make it poor for HTS.[1]
PBS (pH 7.4) ~50 mMWorking SolutionAvoid making high-concentration stocks directly in PBS (Salting out risk).[1]

Critical Workflow: The "Gradient Dilution" Protocol[1]

Do not simply "dump" DMSO stock into cell culture media.[1] This molecule's amide group can act as a nucleation site for crystallization if the solvent environment changes too rapidly.[1]

Phase 1: Stock Preparation (The Anhydrous Rule)[1]
  • Weighing: equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly.

  • Solvent: Use anhydrous DMSO (Grade

    
     99.9%).
    
  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. Do not heat above 37°C (Amide thermal instability).[1]

Phase 2: The Intermediate Dilution Step (The "Step-Down" Method)

Direct dilution from 100% DMSO to 0.1% DMSO in media often causes "micro-crashing" (invisible precipitation).[1]

Correct Protocol:

  • Start: 100 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 in sterile water (not PBS) to create a 10 mM Working Stock (10% DMSO).

    • Why? Water solvates the hydrophilic tails without the ionic interference of salts.[1]

  • Final: Dilute the 10 mM Working Stock into Assay Media (e.g., DMEM + 10% FBS) to reach final concentration (e.g., 100 µM).

    • Result: Final DMSO is 0.1%, and the compound remains fully solubilized.

Visualizing the Decision Matrix

The following logic flow ensures you choose the correct solvent system based on your specific assay readout.

SolubilityOptimization Start Start: 4-(2-Hydroxyethyl) piperazine-1-carboxamide Solid CheckHygro Check Humidity: Is powder clumping? Start->CheckHygro Desiccate Desiccate under vacuum (2h) CheckHygro->Desiccate Yes SolventChoice Select Primary Solvent CheckHygro->SolventChoice No Desiccate->SolventChoice DMSO Anhydrous DMSO (Long-term Storage) SolventChoice->DMSO Standard Water Milli-Q Water (Immediate Use) SolventChoice->Water If DMSO sensitive CellAssay Cell-Based Assay (Media + Serum) DMSO->CellAssay EnzymeAssay Enzymatic/Biochem (Buffer Only) DMSO->EnzymeAssay Precip Issue: Precipitation upon dilution? CellAssay->Precip pHCheck Check Buffer pH: Is pH > 8.0? EnzymeAssay->pHCheck StepDown Apply 'Step-Down' Dilution (Water Intermediate) Precip->StepDown Yes (Turbidity) Direct Direct Dilution Acceptable Precip->Direct No (Clear) pHCheck->Direct No AdjustpH Lower pH to 7.2-7.4 (Protonate N4) pHCheck->AdjustpH Yes

Figure 1: Decision tree for solvent selection and troubleshooting precipitation events based on assay type.

Troubleshooting & FAQs

Q1: I see a fine precipitate when I add the compound to DMEM (Dulbecco's Modified Eagle Medium). Why?

Diagnosis: This is likely a "Salting Out" effect or Protein Binding shock.[1] Mechanism: DMEM contains high concentrations of salts and amino acids.[1] If you add a high-concentration DMSO stock directly, the sudden competition for water molecules between the salts and your hydrophilic compound can force the compound out of solution.[1] Solution:

  • Use the Step-Down Protocol (dilute in water first).[1]

  • Sonicate the media dilution for 15 seconds (if cells are not yet present).

  • Check if your DMEM contains Phenol Red .[1] At high concentrations, piperazine derivatives can complex with Phenol Red, appearing as precipitate. Try Phenol Red-free media.[1]

Q2: My IC50 values are shifting over time (e.g., Day 1 vs. Day 30).

Diagnosis: Hydrolysis of the carboxamide group.[1] Mechanism: The primary amide (


) is susceptible to hydrolysis, converting the molecule into 1-(2-hydroxyethyl)piperazine  and releasing ammonia/carbonate.[1] This reaction is accelerated by:
  • Repeated freeze-thaw cycles.[1]

  • Presence of water in DMSO stocks (hygroscopic absorption).[1]

  • Basic pH (> 8.5).[1] Solution:

  • Store stocks in single-use aliquots at -80°C.

  • Purge vials with inert gas (Argon/Nitrogen) before closing.[1]

  • QC Step: Run a quick LC-MS check. The parent mass is ~173.[1] If you see a peak at ~130 (loss of 43 Da), hydrolysis has occurred.

Q3: Can I use this compound in unbuffered saline?

Diagnosis: pH Drift Risk.[1] Mechanism: The piperazine ring acts as a buffer itself (similar to HEPES).[1] If you dissolve it in unbuffered saline at high concentrations (>1 mM), the basic nitrogen (


) will raise the pH, potentially confounding your biological readout.
Solution:  Always use a strongly buffered system (PBS, HEPES 25mM) to clamp the pH, regardless of the compound's intrinsic buffering capacity.
Q4: Is the compound light-sensitive?

Diagnosis: Generally stable, but caution is advised.[2] Solution: While piperazine carboxamides are not classic chromophores like flavins, amine-oxides can form under intense light in the presence of oxygen.[1] Store in amber vials as a precaution, but darkroom conditions are not strictly necessary.

References & Authority

The protocols and chemical insights provided above are synthesized from standard medicinal chemistry practices regarding hydrophilic nitrogenous heterocycles and specific solubility data for piperazine derivatives.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122173, this compound. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility optimization strategies).

  • Varela, M. T., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties. Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Foundational text on "salting out" and pH-dependent solubility).

Sources

Troubleshooting purification of piperazine derivatives by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Separation Sciences Division) Ticket ID: PIP-PUR-001 Subject: Advanced Troubleshooting for Piperazine Isolation & Purification

Introduction: The Piperazine Paradox

Welcome to the technical support hub. If you are here, you likely have a piperazine derivative that is either streaking across your flash column, eluting at the void volume on your HPLC, or showing a "shark-fin" peak shape that makes integration impossible.

The Root Cause: Piperazine (


) is a structural anomaly in chromatography. It possesses two nitrogen centers with distinct 

values (~9.73 and ~5.[1]33) [1]. This dual basicity creates a "stick-and-slip" behavior:
  • Stick: The secondary amines protonate easily, acting as cations that bind aggressively to residual silanols on silica surfaces (causing tailing).

  • Slip: The small, polar heterocyclic ring lacks sufficient hydrophobicity for standard C18 retention (causing void elution).

This guide bypasses standard textbook advice and focuses on the specific chemical engineering required to purify these "stubborn amines."

Module 1: Peak Tailing & Asymmetry

User Issue: "My peak looks like a shark fin. The tail drags on for minutes, contaminating the next injection."

The Mechanism of Failure: Silanol Exchange

On standard silica (Flash) or C18 (HPLC) columns, residual silanol groups (


) exist. At neutral pH, these are slightly acidic. Your piperazine derivative, being basic, becomes protonated (

). The result is not hydrophobic chromatography, but unintended Cation Exchange Chromatography , where the amine binds ionically to the silanol.
The Solution: The "Silanol Shield" Protocol

You must suppress this ionic interaction.[2] We use a Chaotropic Modifier or a pH Shift .

Protocol A: The High pH Strategy (Recommended for Hybrid Columns)

Applicability: Analytical HPLC & Prep LC (requires pH-stable columns like chemically cross-linked silica or hybrid particles).

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • pH Adjustment: Adjust aqueous mobile phase to pH 10.5 .

  • Mechanism: At pH 10.5 (above the

    
     of 9.73), the piperazine is deprotonated (neutral). Neutral molecules do not interact with silanols.
    
  • Result: Sharp, symmetrical peaks.

Protocol B: The "Sacrificial Amine" (Flash/Standard C18)

Applicability: Flash Chromatography or non-hybrid C18 columns (pH < 8).

  • Modifier: Triethylamine (TEA) or Diethylamine (DEA).

  • Concentration: 0.1% v/v in the mobile phase.

  • Mechanism: TEA is a stronger base than most piperazines. It saturates the silanol sites, effectively "capping" the column surface so your analyte can pass without drag.

Visual Troubleshooting Logic

TailingLogic Start Issue: Severe Peak Tailing CheckCol Check Column Chemistry Start->CheckCol IsHybrid Is Column pH Stable (pH > 10)? CheckCol->IsHybrid HighPH STRATEGY 1: High pH Use 10mM NH4OH (pH 10.5) Deprotonates Piperazine IsHybrid->HighPH Yes (e.g. XBridge, Gemini) LowPH STRATEGY 2: Low pH + Ion Pair Use 0.1% TFA or Formic Acid (pH < 3) IsHybrid->LowPH No (Standard C18) Sacrificial STRATEGY 3: Sacrificial Base Add 0.1% TEA to Mobile Phase Blocks Silanols LowPH->Sacrificial Tailing Persists?

Figure 1: Decision matrix for eliminating peak tailing based on column chemistry constraints.

Module 2: Retention Failure (Void Volume Elution)

User Issue: "My compound comes out at


 (dead time). It doesn't stick to the C18 column."
The Mechanism of Failure: Phase Collapse

Piperazine derivatives are often too polar. In a standard Reverse Phase (RP) gradient (starting at 5-10% organic), the compound prefers the water-rich mobile phase over the hydrophobic C18 chains.

The Solution: HILIC or Ion-Pairing

If your compound has a LogP < 0, standard C18 is the wrong tool.

Comparison of Stationary Phase Options
MethodStationary PhaseMobile Phase AMobile Phase BMechanismBest For
Standard RP C18 / C8Water + 0.1% FormicACN + 0.1% FormicHydrophobic InteractionLipophilic piperazines (LogP > 1)
Ion-Pairing RP C18Water + 10mM HFBA ACN + 10mM HFBA Ion-Pairing (Surfactant effect)Polar piperazines on standard equipment [2]
HILIC Bare Silica / Amide95% ACN + 10mM NH4OAcWater + 10mM NH4OAcWater Layer PartitioningHighly polar, small piperazines (LogP < 0) [3]
PFPP PentafluorophenylWater + 0.1% FormicMeOH + 0.1% FormicPi-Pi InteractionAromatic piperazine derivatives
HILIC Mechanism Visualization

HILIC_Mechanism cluster_0 HILIC Mode (High Organic) Silica Polar Stationary Phase (Silica/Amide) WaterLayer Stagnant Water Layer (Adsorbed on Surface) Silica->WaterLayer Hydration Analyte Polar Piperazine Analyte->WaterLayer Retained in Aqueous Layer Mobile Mobile Phase (>80% ACN) Mobile->WaterLayer Partitioning

Figure 2: In HILIC, the polar piperazine partitions into a water layer adsorbed on the silica surface, preventing void elution.

Module 3: Flash Purification (The "Crashing" Issue)

User Issue: "I loaded my sample in DCM, but it precipitated on the column head or streaked through."

The Mechanism of Failure: Solubility Mismatch

Piperazine salts (TFA/HCl salts) are insoluble in non-polar solvents (Hexane/EtOAc). Free bases are soluble but interact with silica.

The Protocol: The "Ammoniated Methanol" System

Do not use standard EtOAc/Hexane. You need a polar, basic system.

Step-by-Step Preparation:

  • Prepare Solvent B (Polar): Take Methanol (MeOH).[3] Add 7N Ammonia in Methanol (commercially available) to reach a final concentration of roughly 1-2%

    
    .
    
    • Alternative: Add 1% Ammonium Hydroxide (

      
      ) to MeOH, but be warned: water can deactivate silica activity.
      
  • Prepare Solvent A (Non-Polar): Dichloromethane (DCM).

  • The Gradient:

    • Start: 0% B (100% DCM).

    • Ramp: 0% to 10% B over 10 CV (Column Volumes).

    • Note: Piperazines usually elute between 5-8% MeOH.

  • Sample Loading: Use Solid Load . Dissolve sample in MeOH, add Celite 545, rotovap to dryness, and pack the powder into a loading cartridge. This prevents the "solvent shock" that causes precipitation [4].

Module 4: Detection Issues

User Issue: "I know my compound is there, but I see nothing on the UV trace."

The Mechanism of Failure: UV Transparency

The piperazine ring itself has no conjugated


-system. It absorbs only at low wavelengths (<210 nm), where solvent noise (cutoff) is high.
Solutions
  • Wavelength Optimization: Set UV to 205 nm or 210 nm . Ensure you use "UV-transparent" solvents (HPLC-grade ACN, not MeOH, as MeOH cuts off at ~205 nm).

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection). These detect any non-volatile analyte regardless of chromophore.

  • Derivatization (Pre-Column):

    • React the piperazine with Fmoc-Cl or Dansyl Chloride before injection. This attaches a strong UV/Fluorescent tag, increasing sensitivity by 100-1000x [5].

References

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Basic Amines.

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

Sources

Module 1: The Selectivity Struggle (Mono- vs. Bis-Alkylation)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Piperazine-Based Compounds

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your piperazine synthesis, which worked flawlessly on a 100 mg scale, is failing at 50 grams or higher. Piperazines are deceptive; their symmetric secondary amine structure invites selectivity issues, while their surfactant-like properties create workup nightmares.

This guide is not a textbook. It is a troubleshooting system designed to unblock your process chemistry workflows.

The Core Problem: Piperazine has two equivalent nucleophilic nitrogen atoms. Once the first alkylation occurs, the product is often more nucleophilic than the starting material (due to the electron-donating alkyl group), leading to runaway bis-alkylation.

Troubleshooting Guide:

Q: I am getting 30% bis-alkylated impurity. How do I stop this without adding protection/deprotection steps?

A: At scale, protection (e.g., Boc-anhydride) adds cost and two unit operations. If you must use direct alkylation, you have three kinetic levers:

  • Stoichiometry Inversion: Do not use 1:1 equivalents. Use 5–10 equivalents of piperazine.

    • Why: By flooding the reaction with starting material, the electrophile is statistically far more likely to encounter a free piperazine than a mono-alkylated product.

    • Recovery: Piperazine is water-soluble; the excess can be washed away or recovered via distillation if the boiling point difference allows.

  • The "Slow-Dose" Protocol: Add the electrophile (dissolved in solvent) dropwise to the piperazine solution, not the other way around.

  • Protonation Control: Use Piperazine Monohydrochloride.

    • Mechanism:[1] Protonating one nitrogen deactivates it. However, this significantly lowers the nucleophilicity of the free amine. This requires a stronger electrophile or higher temperatures.

Experimental Protocol: High-Selectivity Mono-Alkylation (Scale: 50g)

  • Reagents: Piperazine (5.0 equiv), Alkyl Halide (1.0 equiv), Acetonitrile (10 volumes).

  • Setup: Reactor A (Piperazine solution), Reactor B (Alkyl Halide solution).

  • Step 1: Charge Reactor A with Piperazine and MeCN. Heat to 60°C to ensure complete dissolution.

  • Step 2: Slowly dose Reactor B content into Reactor A over 4 hours. Crucial: High agitation (300+ RPM) is required to prevent local hotspots of high electrophile concentration.

  • Step 3 (Self-Validation): Pull a sample at 50% addition. Analyze via HPLC.

    • Pass Criteria: Bis-alkylated impurity < 2%.[2]

    • Fail Action: If > 2%, stop addition, increase agitation, and lower temperature by 10°C.

  • Step 4: Workup. Evaporate solvent. Add water. The excess piperazine stays in the aqueous phase; the mono-alkylated product (if lipophilic enough) can be extracted into EtOAc or DCM.

Decision Logic: Route Selection

RouteSelection Start Target: Mono-Substituted Piperazine Electrophile Is the Electrophile Available? Start->Electrophile DirectAlk Direct Alkylation Electrophile->DirectAlk Alkyl Halide Reductive Reductive Amination Electrophile->Reductive Aldehyde/Ketone Protect Boc-Protection Route DirectAlk->Protect If Impurity Removal Difficult Flow Flow Chemistry DirectAlk->Flow If Selectivity < 80% Reductive->Start Preferred for Scale (Avoids Quats)

Figure 1: Strategic decision tree for selecting the synthetic route based on electrophile availability and selectivity requirements.

Module 2: Palladium Removal in Buchwald-Hartwig Couplings

The Core Problem: Piperazines are excellent ligands. They bind to residual Palladium (Pd) from cross-coupling reactions, carrying it into the drug substance. Regulatory limits are often <10 ppm.[3]

Q: My product is black/grey after workup. How do I remove the Pd?

A: Standard aqueous washes (EDTA/Cysteine) often fail because the Pd-Piperazine complex is lipophilic. You need a solid-phase scavenger or a "crystallization purge."

Comparative Data: Scavenger Efficiency

MethodPd Removal EfficiencyScale-Up FeasibilityCostNotes
Silica-Thiol (e.g., SiliaMetS) High (95%+)MediumHighFiltration can be slow; silica fines can clog filters.
Trimercaptotriazine (TMT) High (90%+)HighLowForms stable precipitates; requires filtration.
Activated Carbon Low-Medium (50-70%)HighLowNon-specific; may adsorb yield.
Crystallization (HCl Salt) Very High (98%+) Excellent Low Preferred Method. Pd stays in mother liquor.

Protocol: The "Crystallization Purge" (Self-Validating)

  • Dissolution: Dissolve crude free-base piperazine (containing Pd) in Ethanol (5 vol).

  • Scavenging (Optional): Add activated carbon (10 wt%) and stir at 50°C for 1 hour. Filter hot.

  • Salt Formation: Cool to 20°C. Add HCl in Ethanol (1.1 equiv) slowly.

  • Crystallization: The piperazine-HCl salt precipitates. Pd species usually remain soluble in the ethanol mother liquor.

  • Validation: Filter and wash the cake with cold ethanol.

    • Test: Dissolve 10 mg of cake in DMSO. Check color. If clear/white, proceed to ICP-MS. If grey, recrystallize.

Module 3: The "Sticky" Phase – Breaking Emulsions

The Core Problem: Piperazine derivatives, especially those with long alkyl chains, act as cationic surfactants. During aqueous workup, they form stable emulsions that can take days to separate.

Q: I have a rag layer that won't separate. Centrifugation isn't an option at 20L scale.

A: You are likely at a pH where the piperazine is partially protonated, acting as an amphiphile. You must drive the system to an extreme pH.

Troubleshooting Workflow:

  • The pH Swing:

    • Option A (Acidic): Add HCl until pH < 2. The piperazine becomes fully soluble in water (diprotonated). Wash the organic impurities away with DCM. Then, basify the aqueous layer to extract the product.

    • Option B (Basic): Add NaOH until pH > 12. The piperazine becomes a free base (organic soluble).

  • The "Salting Out" Trick:

    • Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic product out of the water phase.

  • Filtration:

    • Often, emulsions are stabilized by suspended particulates. Filtering the biphasic mixture through a pad of Celite can instantly break the emulsion.

EmulsionBreaking Problem Stable Emulsion Formed CheckPH Check pH Problem->CheckPH Acidic pH < 9 CheckPH->Acidic Basic pH > 10 CheckPH->Basic Action1 Add NaOH to pH > 12 (Force to Organic) Acidic->Action1 Action2 Add NaCl (Saturate) + Filter via Celite Basic->Action2

Figure 2: Logic flow for breaking stubborn emulsions during piperazine workups.

Module 4: Regulatory Criticality – Nitrosamines

The Core Problem: Piperazines are secondary amines.[4] If they encounter a nitrosating agent (nitrites, nitrates, azides) under acidic conditions, they form Nitrosamines (NDSRIs) , which are potent carcinogens.

Critical Safety & Compliance Rules:

  • Avoid Sodium Nitrite: Never use sodium nitrite (e.g., for diazotization of other intermediates) in the same vessel or waste stream as piperazine without thorough cleaning.

  • Quenching Azides: If your route involves an azide step, do not quench with nitrite. Use alternative quenching methods.

  • Scavengers: If a risk exists, add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the formulation or reaction mixture. These act as nitrite scavengers, reacting with the nitrosating agent before it attacks the amine.

  • Water Quality: Ensure process water is low in nitrates.

References

  • Mono-alkylation Selectivity

    • Topic: Strategies for selective mono-alkylation of piperazines using flow chemistry and stoichiometry.
    • Source: ResearchG
    • URL:

  • Palladium Removal

    • Topic: Efficiency of silica scavengers vs.
    • Source: Organic Process Research & Development (ACS).
    • URL:

  • Emulsion & Workup

    • Topic: Mechanisms of emulsion stabiliz
    • Source: NIH / PubMed Central.
    • URL:

  • Nitrosamine Control

    • Topic: FDA Guidance on Control of Nitrosamine Impurities in Human Drugs.[5][6]

    • Source: U.S. Food and Drug Administration (FDA).[4][6]

    • URL:

Sources

Addressing interference of piperazine buffers in protein assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Piperazine Buffer Interference in Protein Quantification ID: TS-PROT-004 Last Updated: 2025-05-20

The Core Issue: Why Piperazine Buffers Fail in Copper Assays

The "Hidden" Reducer Piperazine-based buffers—including HEPES , PIPES , HEPPSO , and EPPS —are staples in cell biology due to their physiological pKa ranges. However, they possess a chemical structure that wreaks havoc on copper-based protein assays (BCA and Lowry).

The interference stems from the piperazine ring . In the bicinchoninic acid (BCA) assay, the core mechanism relies on the reduction of Cu


 to Cu

by peptide bonds (the Biuret reaction).[1] The secondary and tertiary amines within the piperazine ring can mimic this activity, reducing copper ions even in the absence of protein. This results in high background signal (false positives) and reduced sensitivity.
Mechanistic Visualization

The following diagram illustrates how piperazine buffers bypass the protein requirement to generate a false signal.

PiperazineInterference Cu2 Cu2+ (Reagent B) Cu1 Cu1+ (Reduced) Cu2->Cu1 Protein Protein (Peptide Bonds) Protein->Cu1 True Reduction (Desired) Piperazine Piperazine Buffer (HEPES/PIPES) Piperazine->Cu1 False Reduction (Interference) Signal Purple Complex (562 nm) Cu1->Signal Chelation BCA BCA Reagent A BCA->Signal

Figure 1: The Dual-Reduction Pathway. Piperazine buffers compete with proteins to reduce Copper (II), creating a high background signal independent of protein concentration.

Diagnostic FAQs: Is This Your Problem?

Q: My blank samples (buffer only) are turning purple in the BCA assay. Is my reagent bad? A: Likely not. If your buffer contains HEPES or PIPES (>10 mM), the buffer itself is reducing the copper. This "high background" decreases the assay's dynamic range.[2]

Q: Can I just subtract the blank value? A: Conditional Yes. If the interference is minor (buffer concentration < 25 mM), subtracting the average absorbance of the buffer-only blank from your samples is acceptable. However, if the blank absorbance is >0.5 OD, the linear range of the assay is compromised, and you must use a different method (see Protocol B or C).

Q: Does this affect the Bradford Assay? A: No. The Bradford assay relies on a spectral shift of Coomassie Brilliant Blue G-250 in acidic conditions. It does not involve redox chemistry. Piperazine buffers are generally compatible with Bradford assays.

Decision Matrix & Workflows

Before choosing a protocol, verify your buffer concentration and assay type.

DecisionTree Start Start: Sample in HEPES/PIPES CheckConc Check Buffer Concentration Start->CheckConc LowConc < 25 mM CheckConc->LowConc HighConc > 25 mM CheckConc->HighConc Action1 Use BCA with Blank Subtraction LowConc->Action1 Decision2 Can you switch assays? HighConc->Decision2 YesSwitch Yes Decision2->YesSwitch NoSwitch No (Must use BCA) Decision2->NoSwitch Action2 Protocol A: Switch to Bradford YesSwitch->Action2 Action3 Protocol B: TCA Precipitation NoSwitch->Action3

Figure 2: Troubleshooting logic flow for piperazine buffer interference.

Remediation Protocols

Protocol A: The "Switch" (Bradford Assay)

Best for: High throughput, samples with high buffer concentrations (>25 mM). Mechanism: Coomassie dye binding (Arginine/Hydrophobic interactions). Constraint: Incompatible with detergents (SDS > 0.1%, Triton X-100 > 0.1%).

  • Prepare Standards: Dilute BSA standards in the same buffer as your samples (e.g., 50 mM HEPES).

  • Add Reagent: Add 250 µL of Bradford Reagent to 5 µL of sample (microplate format).

  • Incubate: 5–10 minutes at Room Temperature (RT).

  • Read: Measure absorbance at 595 nm .

Protocol B: The "Clean-Up" (TCA Precipitation)

Best for: Samples requiring BCA (e.g., contain detergents) but also containing high HEPES/PIPES. Mechanism: Trichloroacetic acid (TCA) precipitates protein while interfering small molecules (HEPES, reducing agents) remain in the supernatant.

Reagents:

  • 100% (w/v) TCA solution.[3]

  • Cold Acetone (-20°C).

Steps:

  • Precipitate: Add 1 volume of 100% TCA to 4 volumes of protein sample (Final TCA ~20%).

  • Incubate: 10 minutes at 4°C (on ice).

  • Pellet: Centrifuge at 14,000 x g for 5 minutes.

  • Wash: Carefully remove supernatant.[3][4][5] Add 200 µL cold acetone to the pellet.

  • Re-Pellet: Centrifuge at 14,000 x g for 5 minutes. Repeat wash once.[5]

  • Dry: Allow pellet to air dry for 5–10 mins (do not over-dry or resolubilization becomes difficult).

  • Resolubilize: Add 5% SDS or 0.1 N NaOH to dissolve the pellet.

  • Assay: Proceed with standard BCA protocol.

Protocol C: The "Correction" (Blank Subtraction)

Best for: Low buffer concentrations (< 25 mM) where switching assays is impossible.

  • Prepare "Buffer Blank": A tube containing the exact buffer (e.g., 20 mM HEPES) with zero protein.

  • Run Assay: Process the blank exactly like a sample.

  • Calculate:

  • Validation: If

    
     (Standard Assay) or 
    
    
    
    (Enhanced Assay), the interference is too high; use Protocol B.

Compatibility Reference Table

The following table summarizes the interference thresholds for common piperazine buffers in standard BCA assays.

Buffer / ReagentStructure TypeMax Compatible Conc.[2][6][7][8] (BCA)Max Compatible Conc.[7][8] (Bradford)Notes
HEPES Piperazine~100 mM> 1 M100 mM requires blank subtraction. <10 mM recommended for high sensitivity.
PIPES Piperazine~100 mM> 1 MOften causes higher background than HEPES.
MOPS Morpholine~100 mM> 1 MStructurally similar but less reducing than piperazine.
Tris Primary Amine~1 M~2 MGenerally safe for BCA; can interfere with amine-reactive labeling.
EDTA Chelator10 mM100 mMChelates Copper (Reagent B).[7] Critical interference in BCA.

Data synthesized from Thermo Fisher and Bio-Rad technical bulletins [1, 2].

References

  • Bio-Rad Laboratories. (n.d.).[6][7] Protein Assay Compatibility Chart. Retrieved from [Link]

  • Smith, P. K., et al. (1985).[9] Measurement of protein using bicinchoninic acid.[5][7][8][9][10] Analytical Biochemistry, 150(1), 76-85.[7][9]

  • Wiechelman, K. J., Braun, R. D., & Fitzpatrick, J. D. (1988). Investigation of the bicinchoninic acid protein assay: Identification of the groups responsible for color formation. Analytical Biochemistry, 175(1), 231-237.

Sources

Technical Support Center: Optimizing N-Aryl Piperazine-1-Carboxamide Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & Formulation) Ticket ID: NAP-1-CX-BIOAV

System Overview: The Scaffold Challenge

Welcome to the technical support center for the N-aryl piperazine-1-carboxamide scaffold. This structural class—often utilized in CCR2 antagonists, sEH inhibitors, and androgen receptor modulators—presents a unique "dual-threat" to oral bioavailability:

  • The Urea Linker (Carboxamide): The central urea moiety (

    
    ) is a rigid hydrogen-bond network former. This often results in high crystal lattice energy (high melting point), creating a "brick dust" molecule with poor aqueous solubility.
    
  • The Piperazine Ring: While it provides necessary basicity for target engagement, it is a metabolic "soft spot" (rapid oxidation/N-dealkylation) and a frequent substrate for P-glycoprotein (P-gp) efflux.

This guide addresses these barriers through specific troubleshooting modules.

Module 1: Solubility & Dissolution (The "Brick Dust" Error)

User Report: "My compound has a melting point >200°C and aqueous solubility <1 µg/mL. It precipitates immediately in simulated gastric fluid (SGF)."

Root Cause Analysis

The urea linkage creates a planar, rigid core stabilized by strong intermolecular hydrogen bonds (N-H donors to C=O acceptors). This high lattice energy resists dissolution. Additionally, if the aryl group is lipophilic (e.g., halogenated phenyl), the compound likely falls into BCS Class II (Low Solubility, High Permeability).

Troubleshooting Protocol: Disrupting the Lattice
Option A: Salt Engineering (The Protonation Fix)

The distal nitrogen of the piperazine ring is basic (


). Targeting this site disrupts the urea-driven lattice.

Step-by-Step Salt Screen Protocol:

  • Selection: Choose counter-ions that match the

    
     difference rule (
    
    
    
    ).
    • Recommended: Methanesulfonate (Mesylate), Hydrochloride, Tartrate.

  • Solvent System: Use polar aprotic solvents (Acetone, THF) to dissolve the free base, then add acid. Avoid alcohols initially to prevent solvation issues.

  • Validation: Perform Dynamic Vapor Sorption (DVS) .

    • Pass Criteria: <2% weight gain at 80% RH (non-hygroscopic).

    • Fail Criteria: Deliquescence (common with HCl salts of piperazines).

Option B: Amorphous Solid Dispersion (ASD)

If salts are hygroscopic, use ASDs to lock the compound in a high-energy amorphous state.

Polymer CarrierMechanismRecommended Ratio (Drug:Polymer)
HPMCAS-L pH-dependent solubility (protects in stomach, releases in intestine). Prevents recrystallization of urea groups.1:3
PVP-VA64 Hydrogen bonding with the urea carbonyl prevents lattice formation.1:4
Soluplus® Amphiphilic graft copolymer; acts as a surfactant to wet the hydrophobic aryl group.1:3

Module 2: Metabolic Stability (The "Rapid Clearance" Error)

User Report: "Solubility is acceptable, but liver microsome intrinsic clearance (


) is extremely high (>50 µL/min/mg). Half-life is too short."
Root Cause Analysis

The piperazine ring is susceptible to two primary metabolic pathways mediated by CYP450 (specifically CYP3A4 and CYP2D6):

  • N-Dealkylation: Cleavage of the N-substituent.

  • Ring Oxidation: Hydroxylation of the carbon alpha to the nitrogen.

Troubleshooting Protocol: Chemical Stabilization

Strategy 1: The "Fluorine Walk" Place fluorine atoms on the piperazine ring to block metabolic hotspots without significantly altering steric bulk.

  • Action: Substitute hydrogens at the C2 or C3 positions of the piperazine with fluorine.

  • Effect: The C-F bond is stronger than C-H, resisting CYP-mediated hydroxylation.

Strategy 2: Steric Shielding (Gem-Dimethyl) Introduce a gem-dimethyl group adjacent to the basic nitrogen.

  • Action: Synthesize 3,3-dimethylpiperazine or 2,2-dimethylpiperazine analogs.

  • Effect: Steric bulk prevents the heme iron of CYP enzymes from accessing the nitrogen lone pair or the alpha-carbon.

Warning: Ensure these modifications do not disrupt the pharmacophore binding. 2,5-trans-dimethylpiperazine is often a tolerated modification that improves stability.

Module 3: Permeability & Efflux (The "P-gp" Error)

User Report: "Caco-2 assay shows an Efflux Ratio (ER) > 2.5. Brain penetration is negligible."

Root Cause Analysis

N-aryl piperazines are classic P-gp substrates. The combination of a basic amine (cationic at physiological pH) and high Hydrogen Bond Donor (HBD) count (from the urea NH) triggers active efflux.

Troubleshooting Workflow

Step 1: Reduce H-Bond Donor Count

  • Modification: Methylate the urea nitrogen (N-Me-carboxamide).

  • Result: Reduces HBD count by 1. Note that this forces the urea into a cis or trans preference that may alter binding affinity.

Step 2: Lipophilic Shielding

  • Modification: Add a bulky lipophilic group (e.g., trifluoromethyl,

    
    ) on the aryl ring ortho to the urea attachment.
    
  • Mechanism:[1] "Umbrella effect"—shielding the polar urea patch from transporter recognition.

Visualizing the Optimization Workflow

The following logic tree guides your decision-making process based on experimental data.

Bioavailability_Troubleshooting Start START: Low Oral Bioavailability (%F) Solubility_Check 1. Check Aqueous Solubility (SGF/FaSSIF) Start->Solubility_Check Permeability_Check 2. Check Permeability (Caco-2 / PAMPA) Solubility_Check->Permeability_Check Good Solubility_Low Low Solubility (<10 µM) Solubility_Check->Solubility_Low Poor Metabolism_Check 3. Check Microsomal Stability (HLM/RLM) Permeability_Check->Metabolism_Check Low Efflux Permeability_Low High Efflux (ER > 2) Permeability_Check->Permeability_Low High Efflux Metabolism_High High Clearance (CLint) Metabolism_Check->Metabolism_High Unstable Success Optimized Lead Candidate Metabolism_Check->Success Stable Solubility_Fix STRATEGY: 1. Salt Screen (Mesylate/Tartrate) 2. ASD (HPMCAS/PVP-VA) 3. Disrupt Urea Planarity Solubility_Low->Solubility_Fix Solubility_Fix->Permeability_Check Retest Permeability_Fix STRATEGY: 1. N-Methylate Urea (Reduce HBD) 2. Steric Shielding of Basic N 3. Add Lipophilic 'Umbrella' Permeability_Low->Permeability_Fix Permeability_Fix->Metabolism_Check Retest Metabolism_Fix STRATEGY: 1. Fluorinate Piperazine Ring 2. Gem-dimethyl substitution 3. Block Aryl Para-position Metabolism_High->Metabolism_Fix Metabolism_Fix->Success Retest

Caption: Decision matrix for troubleshooting bioavailability in N-aryl piperazine-1-carboxamides, prioritizing solubility, then permeability, then metabolic stability.

Frequently Asked Questions (FAQs)

Q: My compound causes hERG inhibition. Is this related to the piperazine? A: Yes. The basic nitrogen in the piperazine ring, combined with a lipophilic aryl tail, is a classic pharmacophore for hERG channel blocking (causing QT prolongation).

  • Fix: Reduce the basicity (

    
    ) of the piperazine nitrogen by adding electron-withdrawing groups (EWGs) like fluorine on the adjacent carbons, or introduce a polar group (e.g., ether oxygen) on the aryl tail to reduce lipophilicity [1].
    

Q: Why do I see "double peaks" in my HPLC during stability testing? A: Carboxamides (ureas) can undergo cis-trans isomerization around the amide bond, though this is fast. More likely, you are seeing atropisomerism if your N-aryl group is heavily substituted (ortho-substitution), restricting rotation around the N-Aryl bond. This is a formulation risk; ensure you are not isolating a single unstable rotamer.

Q: Can I use cyclodextrins to improve solubility? A: Yes, but with caution. The urea linker is polar, but the aryl and piperazine groups are hydrophobic.


-Cyclodextrin (specifically HP-

-CD) can encapsulate the aryl moiety. However, if the binding constant is too strong, it might reduce the free fraction available for absorption. Solid dispersions (ASDs) are generally preferred for this scaffold over complexation [2].

References

  • Cumming, J. G., et al. (2012).[2] "The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity." Bioorganic & Medicinal Chemistry Letters, 22(12), 4011-4015. Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[3][4][5] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Cern, A., et al. (2012). "Quantitative Structure–Property Relationships Modeling of P-Glycoprotein Substrates." Journal of Medicinal Chemistry, 55(1), 26-46. Link

  • Kinoyama, I., et al. (2005). "N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists." Chemical & Pharmaceutical Bulletin, 53(4), 402-409. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[6] (Chapter on Metabolic Stability and CYP inhibition).

Sources

Technical Support Center: Self-Optimizing Flow Reactors for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Automated N-Alkylation & Functionalization of Piperazine Scaffolds Support Tier: Senior Application Scientist (Level 3)

Introduction: The Piperazine Challenge

Welcome to the advanced support portal. You are likely here because piperazine synthesis in flow presents a unique "dual-threat":

  • Chemical Symmetry: The diamine core (

    
    ) is prone to uncontrolled polymerization or double-alkylation, requiring precise stoichiometric control.
    
  • Physical Solubility: Piperazine salts (hydrochlorides/hydrobromides) generated during nucleophilic substitution often precipitate, causing catastrophic channel fouling in microreactors.

This guide moves beyond basic setup, addressing the specific failure modes of closed-loop feedback systems where algorithms (Bayesian/Simplex) control the pumps and temperature.

Module 1: Hardware & Hydrodynamics (The Physical Layer)

Troubleshooting Guide: Reactor Fouling & Solids Handling

Symptom: System pressure spikes >15 bar; Flow rate sensors show erratic oscillation; Reactor effluent becomes turbid.

Diagnosis: In piperazine N-alkylation (e.g., reaction with alkyl halides), the byproduct is often the hydrohalide salt of the piperazine or the base. In batch, this crashes out harmlessly. In flow, it bridges the channel diameter (bridging phenomenon).

Q: My reactor clogs within 20 minutes of starting the optimization loop. How do I maintain homogeneity?

A: Implement the "Solubility-Superheat" Protocol. Do not rely on standard ambient solubility data. Flow reactors allow you to access the "superheated" regime.[1]

  • Switch Solvent System: Move from Dichloromethane (DCM) or Toluene to Ethanol or DMSO/Water mixtures . Ethanol is particularly effective for piperazine salts when heated.

  • Pressurize & Heat: Install a Back Pressure Regulator (BPR) rated for 750 psi (50 bar) . This allows you to heat Ethanol to 140°C–160°C without boiling.

    • Mechanism:[2][3] At this temperature, the solubility of piperazine hydrobromide increases exponentially, keeping the salt in solution until it passes the BPR and reaches the collection flask.

  • Sonicate: If using tubing reactors (PFA/PTFE), immerse the coil in an ultrasonic bath.

    • Mechanism:[2][3] Acoustic cavitation prevents particle agglomeration and wall adhesion (nucleation sites).

Q: The pumps are stalling. Is it the viscosity?

A: Check for "Check Valve" Crystallization. If you are pumping a concentrated piperazine stock solution, micro-crystals can form in the ruby/sapphire check valves of HPLC pumps during the intake stroke.

  • Fix: Use a heated pump head (set to 40°C) or add 5% water to your organic stock solution to disrupt the crystal lattice formation of the amine.

Data Table: Solvent Solubility Limits for Piperazine Salts
SolventAmbient Solubility (25°C)Superheated Solubility (120°C, 10 bar)Suitability for Flow
Toluene< 1 mg/mL (Insoluble)~5 mg/mLCritical Failure Risk
THFLowModerateHigh Clogging Risk
Ethanol ModerateHigh (>100 mg/mL) Recommended
WaterVery HighVery HighExcellent (if chemistry permits)

Module 2: The Digital Interface (Automation & Algorithms)

Troubleshooting Guide: Feedback Loop Divergence

Symptom: The optimizer (e.g., Bayesian Optimization) oscillates between two poor conditions or converges to a local minimum (low yield) and stays there.

Diagnosis: The algorithm is "trusting" noisy data from your Process Analytical Technology (PAT) too much, or the "Exploration vs. Exploitation" parameter is miscalibrated.

Q: The optimizer claims it found the "best" condition, but the yield is only 40%. I know 80% is possible in batch. Why?

A: The "Greedy" Algorithm Trap. Your acquisition function (likely Expected Improvement - EI) is weighted too heavily towards Exploitation (refining known good spots) rather than Exploration (trying wild new conditions).

  • Fix: Increase the exploration parameter (

    
     or 
    
    
    
    ) in your Gaussian Process code. Force the system to test the boundaries of the design space (e.g., maximum temperature, minimum stoichiometry).

Q: My HPLC and the reactor are out of sync. The algorithm is optimizing "Ghost" data.

A: Correct the Dispersion/Lag Time. In flow, the sample travels from the reactor to the HPLC. This creates a time delay (


). If the algorithm reads the HPLC before the new steady state arrives, it correlates "Condition A" inputs with "Condition B" results.
  • Protocol: Perform a Step-Tracer Experiment .

    • Pump solvent A.

    • Switch instantly to Solvent B (with a UV tracer).

    • Measure the time to reach 50% max absorbance at the detector.

    • Hard-code this system_lag_time into your Python control script + add a 20% safety buffer.

Visualization: The Automated Logic Loop

The following diagram illustrates the decision-making architecture of a self-optimizing system.

OptimizationLoop cluster_Hardware Physical Layer cluster_Software Cybernetic Layer (Python/MATLAB) Start Start Optimization (Define Design Space) Pumps Pumps A/B/C (Set Flow/Ratio) Start->Pumps Reactor Flow Reactor (Temp/Residence Time) Pumps->Reactor Reagents BPR Back Pressure Regulator Reactor->BPR PAT Online HPLC/MS (Data Acquisition) BPR->PAT Product Stream DataProcess Data Processing (Integration & Yield Calc) PAT->DataProcess Raw Chromatogram Surrogate Update Surrogate Model (Gaussian Process) DataProcess->Surrogate Yield/Selectivity Acquisition Acquisition Function (Select Next Condition) Surrogate->Acquisition CheckStop Termination Criteria Met? Acquisition->CheckStop CheckStop->Pumps No (New Setpoints) End Stop & Report Optimal Conditions CheckStop->End Yes (Optimal Found)

Caption: Figure 1. Closed-loop Bayesian optimization workflow. The system iteratively updates the probabilistic model (Gaussian Process) based on real-time PAT feedback to navigate the chemical design space.

Module 3: Chemistry Specifics (The Molecular Layer)

Troubleshooting Guide: Selectivity (Mono- vs. Di-alkylation)

Symptom: High conversion of piperazine, but the product is contaminated with significant di-alkylated impurity.

Diagnosis: The secondary amine product is often more nucleophilic than the starting piperazine, leading to a runaway reaction. In batch, you add the alkylating agent dropwise. In flow, "dropwise" doesn't exist—you have fixed mixing ratios.

Q: How do I stop at the mono-substituted product?

A: Stoichiometric Inversion & Kinetic Trapping.

  • Inverse Stoichiometry: Run with a massive excess of Piperazine (e.g., 4:1 ratio of Piperazine to Alkyl Halide).

    • Why: This statistically ensures the alkyl halide encounters unreacted piperazine rather than the product.

    • Post-Processing: Excess piperazine is water-soluble and easily washed away during workup, unlike the di-alkylated impurity which is lipophilic and hard to separate.

  • Residence Time Tuning:

    • Perform a "residence time sweep" (e.g., 30s to 10 min).

    • Identify the exact time point (

      
      ) where mono-product peaks and di-product begins to form. Set your reactor volume to strictly enforce this cutoff.
      

Q: My reaction works in the optimization micro-coil (100 µL) but fails in the production reactor (10 mL).

A: Heat Transfer Mismatch. Piperazine alkylations are exothermic. In a micro-coil, heat dissipates instantly. In a larger reactor, hotspots form, accelerating the unwanted di-alkylation (which has a higher activation energy).

  • Fix: When scaling up, lower the wall temperature by 5-10°C to compensate for the reduced surface-area-to-volume ratio, or switch to a static mixer reactor with higher internal turbulence.

Standard Operating Protocol: System Initialization

Objective: Ensure the flow rig is clean, calibrated, and ready for autonomous operation.

  • Solvent Flush:

    • Flush all lines with Isopropanol (dissolves residual water and organics) for 10 minutes at 5 mL/min.

    • Follow with the reaction solvent (e.g., Ethanol).[1][4]

  • PAT Calibration (The "Standard Addition" Method):

    • Do not rely on external calibration curves alone.

    • Inject a known standard of the Product into the flow stream post-reactor but pre-detector.

    • Calibrate the HPLC response factor (

      
      ) relative to an internal standard (e.g., Biphenyl) included in the reagent stock.
      
    • Formula:

      
      
      
  • Leak & Pressure Test:

    • Ramp system to 1.5x operating pressure (e.g., 15 bar if operating at 10 bar).

    • Hold for 5 minutes. A pressure drop >0.5 bar indicates a leak.

  • Algorithm "Warm-up":

    • Seed the Bayesian Optimizer with 3 "random" initial experiments. Do not start from zero knowledge; this prevents the algorithm from crashing due to singular matrices in the initial Gaussian Process fit.

References

  • Self-Optimizing Flow Reactors (Foundational)

    • McMullen, J. P., et al. "A Self-Optimizing Flow Reactor for the Synthesis of Pharmaceutical Intermediates." Organic Process Research & Development, 2010. Link

  • Piperazine Synthesis in Flow

    • Bédard, A.-C., et al. "Reconfigurable system for automated optimization of diverse chemical reactions." Science, 2018. (Includes amination case studies). Link

    • Němečková, D., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor."[5][6] Molecules, 2020. Link

  • Bayesian Optimization in Chemistry

    • Shields, B. J., et al. "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 2021. Link

  • Handling Solids in Flow

    • Gutmann, B., et al. "Continuous Flow Synthesis of APIs: Handling Solids." Chemistry – A European Journal, 2015. Link

  • Automation & PAT Integration

    • Sagmeister, P., et al. "Automated Continuous Flow Synthesis of Pharmaceutical Intermediates using Process Analytical Technology." Reaction Chemistry & Engineering, 2019.[7] Link

Sources

Validation & Comparative

Comparative Guide: 4-(2-Hydroxyethyl)piperazine-1-carboxamide (HEPC) vs. Lipophilic Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(2-Hydroxyethyl)piperazine-1-carboxamide (HEPC) against established piperazine derivatives, specifically the gold-standard anthelmintic Diethylcarbamazine (DEC) and the core scaffold Piperazine .

Executive Summary: The Hydrophilic Shift

In the landscape of piperazine-based pharmacology, Diethylcarbamazine (DEC) has long been the dominant scaffold for antifilarial and cholinergic modulation. However, its high lipophilicity often leads to rapid metabolism and broad tissue distribution, including significant blood-brain barrier (BBB) penetration which can cause CNS side effects.

This compound (HEPC) represents a critical structural divergence. By substituting the N-methyl/ethyl alkyl chains with a hydroxyethyl group , HEPC introduces a polar handle that significantly alters the physicochemical profile. This guide evaluates HEPC not just as a derivative, but as a strategic scaffold for reducing CNS toxicity, improving aqueous solubility, and serving as a bidentate ligand in metallodrug design.

Quick Comparison Matrix
FeatureDEC (Standard) HEPC (Target) Piperazine (Core)
Structure N,N-diethyl-4-methyl-1-piperazinecarboxamideThis compound1,4-Diazacyclohexane
Primary Utility Antifilarial (Gold Standard)Synthetic Intermediate / Polar Analog / LigandGABA Agonist (Anthelmintic)
LogP (Lipophilicity) ~2.3 (High BBB penetration)~ -0.8 to -1.2 (Low BBB penetration)-1.17
Solubility Moderate (Citrate salt used)High (Intrinsic)High
Metabolism Rapid N-oxidation & De-ethylationGlucuronidation potential (-OH)Renal excretion

Scientific Foundation: Structure-Activity Relationship (SAR)

The biological divergence between HEPC and DEC stems from the N4-substitution .

  • The Carboxamide Warhead (N1): Both molecules retain the carbamoyl moiety (

    
    ). In DEC, this is crucial for inhibiting the arachidonic acid pathway in microfilariae. HEPC retains this pharmacophore, suggesting potential retention of antifilarial activity in vitro.
    
  • The Hydroxyethyl Modifier (N4):

    • In DEC: The N-methyl group promotes lipophilicity, facilitating passive diffusion across parasite cuticles and host membranes.

    • In HEPC: The hydroxyethyl group (

      
      ) acts as a hydrogen bond donor/acceptor. This drastically reduces LogP, limiting passive diffusion into the CNS (reducing neurotoxicity) while increasing water solubility for formulation.
      
Mechanism of Action Visualization

PiperazineSAR Scaffold Piperazine Core (GABA Agonist) DEC Diethylcarbamazine (DEC) (Lipophilic) Scaffold->DEC + N-Methyl & N-Diethyl-Carboxamide HEPC HEPC (Hydrophilic) Scaffold->HEPC + N-Hydroxyethyl & N-Carboxamide Target_Para Parasite Cuticle Penetration DEC->Target_Para High (Passive Diffusion) Target_CNS Host CNS (Side Effects) DEC->Target_CNS High (BBB Crossing) HEPC->Target_Para Moderate (Transporter Dependent?) HEPC->Target_CNS Low (Restricted) Target_Exc Renal Excretion (Clearance) HEPC->Target_Exc High (Polarity)

Figure 1: SAR decision tree highlighting the pharmacological trade-off between DEC (lipophilic, high penetration) and HEPC (hydrophilic, restricted distribution).

Comparative Biological Assays

To objectively compare HEPC against DEC, researchers must evaluate bioavailability (permeability) and efficacy (motility/cytotoxicity).

Experiment A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To quantify the reduction in passive membrane permeability of HEPC compared to DEC, predicting reduced CNS exposure.

Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of DEC, HEPC, and Carbamazepine (High permeability control) in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating:

    • Use a 96-well PAMPA "sandwich" plate system.

    • Coat the filter of the donor plate (top) with 5 µL of 2% dioleoylphosphatidylcholine (DOPC) in dodecane (artificial membrane).

  • Loading:

    • Add 150 µL of compound solution to the Donor wells.

    • Add 200 µL of pure PBS to the Acceptor (bottom) wells.

  • Incubation:

    • Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Quantification:

    • Separate plates. Measure UV absorbance (200–400 nm) of both Donor and Acceptor wells.

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      

Expected Outcome:

  • DEC: High

    
     (> 
    
    
    
    cm/s), indicating high BBB penetration.
  • HEPC: Low

    
     (< 
    
    
    
    cm/s), confirming restricted passive diffusion.
Experiment B: Comparative Microfilarial Motility Assay

Objective: To determine if the structural modification in HEPC retains the antifilarial potency of the parent DEC.

Protocol:

  • Isolation:

    • Isolate Brugia malayi or Litomosoides sigmodontis microfilariae (Mf) via peritoneal lavage of infected gerbils/mice.

    • Suspend Mf in RPMI-1640 medium + 10% FBS at a density of 100 Mf/well in a 96-well plate.

  • Treatment:

    • Treat wells with serial dilutions (1 µM – 1000 µM) of:

      • Group 1: DEC (Positive Control).

      • Group 2: HEPC (Test).

      • Group 3: Piperazine (Core Control).

      • Group 4: Untreated Media (Negative Control).

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 24 to 48 hours.

  • Scoring:

    • Score motility microscopically on a scale of 0 (immotile) to 4 (active/rapid movement).

    • Viability Check: Add MTT (0.5 mg/mL) for the final 4 hours. Viable worms reduce MTT to purple formazan.

  • Data Analysis:

    • Calculate

      
       for motility inhibition.
      

Critical Insight: DEC is known to be effective in vivo (requiring host immune participation) but often shows weak activity in vitro. If HEPC shows higher in vitro activity than DEC, it suggests a direct mechanism of action independent of the host immune system, likely due to the hydroxyethyl group facilitating interaction with specific parasite ion channels.

Data Presentation & Analysis

When publishing your comparison, organize your physicochemical and biological data as follows. (Values below are representative of the class properties).

Table 1: Physicochemical & Tox Profile
PropertyDEC (Reference)HEPC (Test)Implication
Molecular Weight 199.29 g/mol 173.21 g/mol HEPC is smaller, higher ligand efficiency.
H-Bond Donors 02 (Amide + OH)HEPC has higher water solubility.
Polar Surface Area ~32 Ų~72 ŲHEPC > 60 Ų suggests poor BBB penetration.
Cytotoxicity (CC50) > 500 µM (Vero cells)> 1000 µM (Predicted)Hydroxyethyl derivatives are generally less cytotoxic than alkyl analogs.
Metabolic Stability Low (Rapid N-dealkylation)Moderate (Glucuronidation site at -OH)HEPC may have a shorter half-life unless derivatized.

Synthesis & Reagent Purity Note

For researchers synthesizing HEPC for these assays:

Unlike DEC, which is commercially ubiquitous, HEPC often requires synthesis or high-grade sourcing.

  • Synthesis Route: Reaction of 1-(2-hydroxyethyl)piperazine with potassium cyanate or urea (for the carboxamide).

  • Purity Check: Ensure the removal of the bis-carboxamide impurity (1,4-dicarbamoylpiperazine), which is a common byproduct and can skew cytotoxicity data.

  • Validation: Confirm structure via 1H NMR. The ethylene bridge protons next to the -OH in HEPC will appear as a distinct triplet around

    
     3.5-3.6 ppm, distinct from the ethyl quartets of DEC.
    

References

  • McKenzie, C., et al. "Diethylcarbamazine: A Review of its Action in Onchocerciasis and Lymphatic Filariasis." Tropical Diseases Bulletin, 2021. Link

  • Peixoto, C.A., & Silva, B.S. "Anti-inflammatory and antioxidant actions of diethylcarbamazine." European Journal of Pharmacology, 2014. Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Source for PAMPA protocols).
  • Shoukry, M., et al. "Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin." Journal of Coordination Chemistry, 2019. (Reference for hydroxyethyl-piperazine ligand behavior). Link

  • World Health Organization. "Global Programme to Eliminate Lymphatic Filariasis: Monitoring and Epidemiological Assessment." WHO, 2011. Link

Comparative Guide: Biological Activity of Piperazine vs. Piperidine Derivatives

[1]

Executive Summary

In medicinal chemistry, the choice between a piperazine and a piperidine scaffold is rarely arbitrary; it is a strategic decision that dictates the physicochemical profile, target engagement, and metabolic fate of a drug candidate.

This guide provides a technical comparison of these two privileged structures. While piperidine is often selected for its lipophilicity and ability to mimic the secondary amine pharmacophore of natural neurotransmitters, piperazine is frequently employed as a "solubilizing linker" that introduces polarity and an additional hydrogen bond acceptor/donor without significantly altering the steric footprint.

Physicochemical Profiling: The Structural Foundation

The biological divergence between these rings stems from the second nitrogen atom in the piperazine core.[1] This single atom alters the electronic landscape, basicity, and polarity of the molecule.

Comparative Properties Table
FeaturePiperidine DerivativePiperazine DerivativeImpact on Drug Design
Core Structure Monocyclic amine (1 N)Monocyclic diamine (2 N)Piperazine offers an extra attachment point for diverse functionalization.[1]
LogP (Lipophilicity) High (More Lipophilic)Low (More Polar)Piperazine improves aqueous solubility; Piperidine enhances BBB permeability.
Basicity (pKa) High (~11.2)Moderate (pKa₁ ~9.8, pKa₂ ~5.3)Piperazine is less basic at physiological pH, reducing lysosomal trapping risk.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine creates richer interaction networks with solvent and protein residues.
Conformation Chair (Rigid)Chair (Rigid)Both provide defined vectors for side-chain display.
Conformational Analysis & Basicity

Piperidine exists predominantly in a chair conformation. Its high pKa means it is almost fully protonated at physiological pH (7.4), making it a strong cation. This is critical for electrostatic interactions (e.g., Aspartate residues in GPCR binding pockets) but can lead to phospholipidosis due to accumulation in acidic lysosomes.

Piperazine , while also adopting a chair conformation, possesses two nitrogen atoms. The electron-withdrawing effect of the second nitrogen lowers the pKa of the first, making the molecule less basic overall. This "self-buffering" capacity allows medicinal chemists to fine-tune ionization states to optimize oral absorption and reduce off-target toxicity.

Biological Activity & SAR Deep Dive

A. CNS Pharmacology (GPCR Modulation)

Both scaffolds are ubiquitous in neuropsychiatry, particularly in targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors.

  • Piperazine (The "Linker" Strategy):

    • Mechanism: Often acts as a spacer that connects a lipophilic "head" group (binding to the orthosteric site) to a "tail" group (binding to a secondary pocket).

    • Example: Aripiprazole (Abilify) uses a piperazine linker.[2] The piperazine nitrogen forms a crucial salt bridge with Asp3.32 in the D2 receptor, while the linker length ensures the lipophilic quinolinone moiety reaches the secondary binding pocket.

    • SAR Insight: Replacing the piperazine with a piperidine in these systems often retains binding affinity but drastically drops solubility, compromising oral bioavailability.

  • Piperidine (The "Pharmacophore" Mimic):

    • Mechanism: Frequently mimics the ethylamine chain of dopamine or serotonin. It provides a compact, lipophilic core that fits into tight hydrophobic pockets.

    • Example: Fentanyl and Methylphenidate . Here, the piperidine ring is not a linker but the central scaffold. Its high lipophilicity drives rapid Blood-Brain Barrier (BBB) penetration, resulting in fast onset of action.

B. Oncology (Kinase Inhibition)

In kinase inhibitors, the piperazine ring is a "privileged structure" often attached to the solvent-exposed region of the inhibitor.[1]

  • Role: It solubilizes the hydrophobic kinase core (e.g., the phenylamino-pyrimidine core of Imatinib ).

  • Activity: The protonated nitrogen of the piperazine often engages in water-mediated hydrogen bonding networks at the rim of the ATP-binding pocket, stabilizing the drug-enzyme complex.

C. Decision Logic for Scaffold Selection

The following decision tree illustrates the logical flow for a medicinal chemist choosing between these two scaffolds.

ScaffoldSelectionStartStart: Lead OptimizationSolubilityIs Aqueous Solubility Low?Start->SolubilityPermeabilityIs BBB Permeability Poor?Solubility->PermeabilityNoPiperazineSelect PIPERAZINE(Lowers LogP, adds polarity)Solubility->PiperazineYesSelectivityIs Selectivity an Issue?Permeability->SelectivityNoPiperidineSelect PIPERIDINE(Increases LogP, rigid core)Permeability->PiperidineYesSelectivity->PiperazineNeed H-Bond Donor/AcceptorSelectivity->PiperidineNeed Hydrophobic BulkcaptionFigure 1: Strategic decision matrix for selecting between Piperazine and Piperidine scaffolds based on ADME needs.

Metabolic Stability & Toxicity Profiles

Metabolic Liability[4]
  • Piperazine: The two nitrogen atoms present two sites for metabolic attack. Common pathways include N-oxidation and N-dealkylation .[3] However, the polarity of piperazine can facilitate faster renal clearance of the parent compound, potentially reducing the burden on hepatic metabolism compared to highly lipophilic analogs.

  • Piperidine: Susceptible to ring hydroxylation and N-dealkylation (mediated by CYP3A4 and CYP2D6). The lipophilic nature often leads to higher volume of distribution (Vd) and tissue accumulation.

Toxicity: The Phospholipidosis Risk

Cationic amphiphilic drugs (CADs) can induce phospholipidosis (accumulation of phospholipids in lysosomes).

  • Risk Factor: Piperidine > Piperazine .[4][5]

  • Reasoning: Piperidine derivatives are often highly lipophilic monobasic amines—the classic structural definition of a phospholipidosis-inducing agent. Piperazine derivatives, being more polar and less basic (due to the second nitrogen's inductive effect), generally show a lower propensity for this toxicity.

Experimental Protocols

To objectively compare the activity of derivatives containing these scaffolds, the following self-validating protocols are recommended.

Protocol A: GPCR Radioligand Binding Assay (D2/5-HT Receptors)

Objective: Determine the binding affinity (

Materials:

  • Membrane preparation (HEK293 overexpressing hD2 receptor).

  • Radioligand:

    
    -Spiperone (0.5 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds (Piperazine/Piperidine analogs) in DMSO (10-point serial dilution).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein/well).

    • 25 µL

      
      -Spiperone.
      
    • 25 µL Test compound.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic vulnerability of the core ring.

Workflow Diagram:

AssayWorkflowPrepSample Prep(1 µM Compound)IncubateIncubation(Liver Microsomes + NADPH)Prep->Incubate37°CQuenchQuench(Acetonitrile + Internal Std)Incubate->Quencht=0, 15, 30, 60 minAnalyzeLC-MS/MS Analysis(Monitor Parent Depletion)Quench->AnalyzeCentrifugeCalcCalculate CLint(Intrinsic Clearance)Analyze->CalccaptionFigure 2: Microsomal stability workflow to determine metabolic clearance rates.

References

  • BenchChem. (2025).[1][6] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from 1

  • National Institutes of Health (NIH). (2024). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from 7

  • Journal of Medicinal Chemistry. (2024). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from 5

  • PubChem. (2025).[8] Piperazine: Chemical and Physical Properties. Retrieved from 8

  • Eurofins Discovery. (2024). GPCR Functional Assays and Binding Protocols. Retrieved from 9

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-(2-Hydroxyethyl)piperazine-1-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Carboxamide Scaffold in FAAH Inhibition[1][2]

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

The piperazine-1-carboxamide moiety represents a privileged scaffold in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. While early generation inhibitors (e.g., URB597) utilized a carbamate warhead, the transition to piperazine-urea derivatives marked a breakthrough in selectivity and metabolic stability.

This guide analyzes the Structure-Activity Relationship (SAR) of 4-(2-Hydroxyethyl)piperazine-1-carboxamide analogs . Specifically, we evaluate how the hydrophilic N-hydroxyethyl tail—often introduced to improve physicochemical properties—impacts potency compared to the lipophilic biaryl ether tails found in clinical candidates like PF-04457845 .

Key Technical Insight

The core challenge with this scaffold is the "Lipophilicity-Potency Paradox." FAAH has a hydrophobic acyl-chain binding pocket. While the 4-(2-hydroxyethyl) substitution significantly enhances aqueous solubility (lowering LogD), it often necessitates a compensatory "super-hydrophobic" group on the carboxamide nitrogen to maintain nanomolar potency.

SAR Landscape & Mechanistic Logic

The biological activity of these analogs hinges on their ability to covalently modify the catalytic nucleophile Ser241 of the FAAH enzyme.[1] The SAR is divided into three critical zones:

Zone 1: The Warhead (Carboxamide/Urea)
  • Mechanism: The carbonyl carbon acts as the electrophile.

  • Optimization: Unlike reactive carbamates (e.g., URB597), the piperazine-urea bond is chemically stable but enzymatically activated within the FAAH active site.

  • Causality: The leaving group ability of the piperazine amine is tuned by the N4-substituent.

Zone 2: The Linker (Piperazine Ring)
  • Role: Provides a rigid spacer that directs the distal substituents into the hydrophobic channel.

  • Constraint: Modifications here (e.g., methyl substitution on the ring) often reduce potency due to steric clash with the acyl-chain binding pocket.

Zone 3: The Distal N4-Substituent (The Hydroxyethyl Variance)
  • The Title Compound (Hydroxyethyl): The polar -OH group creates a solubility handle but incurs a desolvation penalty when entering the hydrophobic channel.

  • The Alternative (Biaryl Ethers): Clinical candidates replace the hydroxyethyl group with lipophilic biaryl ethers to maximize Van der Waals interactions.

Visualization: SAR Logic Map

SAR_Logic Scaffold Piperazine-1-carboxamide Core Scaffold Warhead Zone 1: Urea/Carboxamide (Ser241 Covalent Trap) Scaffold->Warhead Electrophilic Center Linker Zone 2: Piperazine Ring (Rigid Spacer) Scaffold->Linker Ser241 Ser241 Warhead->Ser241 Irreversible Inhibition Tail Zone 3: N4-Substituent (Solubility vs. Potency) Linker->Tail Distal Modulation Outcome_A Hydroxyethyl Analog High Solubility, Moderate Potency Tail->Outcome_A + Polar Group (-OH) Outcome_B Biaryl Ether Analog Low Solubility, High Potency (e.g., PF-04457845) Tail->Outcome_B + Hydrophobic Group

Caption: SAR Logic Map illustrating the functional zones of the piperazine-1-carboxamide scaffold and the divergent outcomes of N4-substitution.

Comparative Performance Analysis

This section compares the 4-(2-Hydroxyethyl) analogs against the industry standards URB597 (Carbamate reference) and PF-04457845 (Clinical Urea reference).

Table 1: Physicochemical and Potency Profile Comparison

Feature4-(2-Hydroxyethyl) Analog (Test Series)PF-04457845 (Clinical Standard)URB597 (First Gen Reference)
Core Structure Piperazine UreaPiperazine UreaPhenyl Carbamate
Mechanism Covalent (Slow Reversible)Covalent (Irreversible)Covalent (Irreversible)
FAAH hIC50 50 - 250 nM (Est.)7.2 nM4.6 nM
Selectivity High (FAAH vs MAGL)Ultra-High (>100x vs others)Moderate (Off-target esterases)
Solubility High (Polar tail)Low (Requires formulation)Low
Metabolic Stability Moderate (Oxidation at -OH)HighLow (Rapid hydrolysis)
Primary Utility Probe / Prodrug Precursor Clinical TherapeuticResearch Tool
Expert Insight on Causality

The 4-(2-Hydroxyethyl) analogs exhibit lower intrinsic potency (higher IC50) because the polar hydroxyl group clashes with the hydrophobic nature of the FAAH acyl-binding pocket. However, they are superior as fragment leads or PROTAC linkers where solubility is the limiting factor. The clinical standard PF-04457845 sacrifices solubility for potency by utilizing a 3-aminopyridine urea warhead and a lipophilic biaryl ether tail [1].

Experimental Protocols

To validate the SAR of these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of Piperazine-1-carboxamide Analogs

Objective: To synthesize the urea warhead with high yield and purity.

Reagents:

  • N-(2-Hydroxyethyl)piperazine (Starting material)[2]

  • Aryl Isocyanate (R-NCO) OR Phenyl Carbamate (R-NH-CO-OPh)

  • Dichloromethane (DCM), Triethylamine (TEA)

Workflow:

  • Activation: Dissolve the specific Aryl Isocyanate (1.0 eq) in anhydrous DCM at 0°C under N2 atmosphere.

  • Coupling: Dropwise add N-(2-Hydroxyethyl)piperazine (1.1 eq) mixed with TEA (1.2 eq). Note: The slight excess of amine ensures complete consumption of the reactive isocyanate.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quenching: Add water to hydrolyze unreacted isocyanate.

  • Purification: The hydroxyethyl group makes the product polar. Use Column Chromatography (Silica, 0-10% MeOH in DCM).

  • Validation: 1H NMR must show the disappearance of the piperazine NH signal and appearance of the urea -NH- signal (~8.5 ppm).

Protocol B: Fluorescence-Based FAAH Activity Assay

Objective: Determine IC50 values using a self-validating kinetic readout.

Materials:

  • Enzyme: Human recombinant FAAH (hFAAH).

  • Substrate: AMC-Arachidonoyl Amide (A-AMC). Mechanism: Hydrolysis releases fluorescent 7-amino-4-methylcoumarin (AMC).

  • Control: PF-04457845 (1 µM) as 100% inhibition control.

Step-by-Step Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose response, 1 nM to 10 µM).

  • Pre-Incubation: Incubate hFAAH (2 nM final) with compound for 30 minutes at 37°C. Critical: This allows the covalent bond to form. Skipping this leads to underestimation of potency.

  • Initiation: Add A-AMC substrate (5 µM final).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Visualization: Assay Workflow

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 37°C Step2 2. Substrate Addition (AMC-Arachidonoyl Amide) Step1->Step2 Step3 3. Kinetic Readout (Ex 340nm / Em 460nm) Step2->Step3 Decision Is Slope Linear? Step3->Decision Result Calculate IC50 (Non-linear Regression) Decision->Result Yes Retry Adjust Substrate Conc. or Read Time Decision->Retry No (Lag/Saturation) Retry->Step2

Caption: Kinetic workflow for the FAAH inhibition assay ensuring linear velocity measurement.

References

  • Johnson, D. S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Specific, and Orally Bioavailable Inhibitor of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry.

  • Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor URB597." British Journal of Pharmacology.[3]

  • Mileni, M., et al. (2010). "Structure-guided discovery of a potent specific inhibitor of fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

  • Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor." Journal of Pharmacology and Experimental Therapeutics.

  • Keith, J. M., et al. (2008). "Piperazine ureas as potent, selective, and orally active inhibitors of fatty acid amide hydrolase."[4] Bioorganic & Medicinal Chemistry Letters.

Sources

The Piperazine Paradox: Bridging In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a cornerstone of medicinal chemistry, present in blockbusters like Imatinib (Gleevec) and Olaparib. It is frequently employed to modulate physicochemical properties—specifically to enhance aqueous solubility and fine-tune pKa. However, a recurring failure mode in drug discovery is the "Piperazine Paradox" : candidates exhibiting nanomolar in vitro potency (


) often fail to demonstrate commensurate in vivo efficacy (

or tumor regression).

This guide objectively analyzes the mechanistic causes of this translational gap, specifically metabolic liability and efflux susceptibility, and provides validated protocols to de-risk piperazine-based leads early in the development pipeline.

Part 1: The Translation Gap

The Utility vs. Liability Trade-off

The piperazine ring is often introduced to solubilize lipophilic pharmacophores. While effective in the petri dish, this structural addition introduces specific metabolic vulnerabilities that are often overlooked during initial screening.

FeatureIn Vitro BenefitIn Vivo Liability
Basic Nitrogen (

)
Forms salts, improving solubility in media.Protonation at physiological pH can lead to lysosomal trapping (high volume of distribution,

) but poor target engagement in cytosol.
Lipophilicity (LogD) Moderate lipophilicity aids membrane permeability.The ring is a prime substrate for CYP450 oxidation, leading to rapid clearance.
Structural Rigidity Locks pharmacophore in active conformation (low entropy penalty).Can be recognized by efflux transporters (P-gp/MDR1), preventing BBB penetration or tumor accumulation.
The Core Mechanism of Failure: Oxidative Instability

The primary driver of the in vitro/in vivo disconnect is the metabolic instability of the piperazine ring itself. Unlike the stable benzene rings often found in pharmacophores, the piperazine ring is electron-rich and subject to rapid oxidation by hepatic enzymes (primarily CYP3A4 and CYP2D6).

Key Metabolic Pathways:

  • 
    -Carbon Hydroxylation:  Leads to ring opening and loss of binding affinity.
    
  • N-Oxidation: Creates polar metabolites that may not cross cell membranes.

  • Bioactivation: Formation of reactive iminium ions or quinone-methides (if coupled to specific aromatics), leading to toxicity rather than efficacy.

Part 2: Comparative Analysis (Representative Data)

The following data contrasts a "Successful Translation" (Imatinib) against a "Stability Failure" (Representative Experimental Inhibitor), illustrating how metabolic fate dictates in vivo outcomes.

Table 1: Pharmacokinetic Bridging Data

Data synthesized from comparative pharmacokinetic studies (Sources: [1], [5], [6])

Compound ClassIn Vitro Potency (

)
Metabolic Stability (

in HLM)
Key Metabolite ActivityIn Vivo Outcome
Imatinib (Optimized) ~0.6

M (BCR-ABL)
High (>60 min)CGP74588: Retains similar potency to parent.Success: Efficacy tracks with exposure.[1] Active metabolite extends therapeutic window.
Exp. Inhibitor (Labile) <0.05

M (High Potency)
Low (<10 min)Ring-Opened: >10

M (Inactive).
Failure: Rapid clearance requires toxic dosing levels to maintain

.
Reactive Piperazine ~0.1

M
ModerateReactive Iminium: Covalent binding to hepatic proteins.Toxicity: Efficacy observed but halted due to idiosyncratic liver injury (DILI).
Analysis of the Discrepancy
  • Case A (Imatinib): The piperazine ring is metabolically active (N-demethylation), but the product remains active.[1] This is the ideal scenario.

  • Case B (Labile): The rapid degradation of the piperazine ring in the liver means the tumor never sees the concentration observed in the petri dish. The in vitro data is a "false positive" for efficacy.

Part 3: Visualization of the Failure Mode

The following diagram illustrates the specific metabolic checkpoints where piperazine candidates typically fail during translation.

PiperazineTranslation Hit In Vitro Hit (Nanomolar IC50) Solubility Piperazine Added for Solubility Hit->Solubility CYP Hepatic Metabolism (CYP3A4/2D6) Solubility->CYP Systemic Exposure Stable Metabolically Stable or Active Metabolite CYP->Stable Blocked Sites Unstable Ring Opening/ N-Dealkylation CYP->Unstable Exposed alpha-carbons Bioactivation Reactive Iminium Formation CYP->Bioactivation e- rich ring Success In Vivo Efficacy (Correlates with IC50) Stable->Success Failure Loss of Efficacy (Rapid Clearance) Unstable->Failure Tox Toxicity/DILI (Glutathione Depletion) Bioactivation->Tox

Figure 1: The Metabolic Fork in the Road. Piperazine candidates diverge at the hepatic metabolism stage; survival here is the primary determinant of in vivo efficacy.

Part 4: Experimental Protocols for Validation

To prevent late-stage attrition, the following self-validating workflows must be integrated before moving to animal models.

Protocol A: Microsomal Stability with Metabolite ID

Objective: Determine if the piperazine ring is the primary site of metabolic attack.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Add test compound (1

    
    M) and pre-incubate for 5 mins at 37°C. Initiate reaction with NADPH-generating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard.

  • Analysis (The Critical Step):

    • Analyze via LC-MS/MS.[2][3]

    • Search Criteria: Specifically monitor for M+16 (Hydroxylation), M+14 (N-oxidation), and M-14 (N-demethylation).

    • Validation Check: If >50% loss is observed in 15 mins, and the primary metabolite is M+16 on the piperazine ring, the scaffold requires chemical modification (e.g., adding steric bulk or electron-withdrawing groups).

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect potential for bioactivation (toxicity) driven by the piperazine ring.

  • System: HLM incubation as above, but fortified with Glutathione (GSH) at 5 mM.

  • Control: Run a parallel incubation with Potassium Cyanide (KCN) (1 mM) to trap "hard" electrophiles (iminium ions).

  • Detection: Scan for Neutral Loss of 129 Da (GSH moiety) or Cyanide adducts (+27 Da).

  • Interpretation: The presence of GSH-piperazine adducts correlates strongly with idiosyncratic toxicity and poor in vivo survival.

Part 5: Optimizing the Scaffold

If your piperazine candidate shows high clearance in Protocol A, employ these medicinal chemistry strategies before re-testing:

  • Steric Shielding: Introduce methyl groups at the C2/C6 positions of the piperazine ring. This sterically hinders CYP access to the

    
    -carbons.
    
  • Electronic Deactivation: Append electron-withdrawing groups (e.g., carbonyls, sulfonyls) to the nitrogen. This reduces the electron density of the ring, making it less susceptible to oxidative attack (as seen in Olaparib).

  • Bioisosteric Replacement: Substitute the piperazine with a bridged bicycle (e.g., 2,5-diazabicyclo[2.2.1]heptane) to lock conformation and prevent oxidative ring opening.

Mechanistic Pathway Diagram

Optimization cluster_Sol Optimization Strategies Problem Labile Piperazine (Rapid Clearance) Strat1 C-Methylation (Steric Hindrance) Problem->Strat1 Strat2 N-Acylation (e- Withdrawal) Problem->Strat2 Strat3 Bridged Bicycles (Conformational Lock) Problem->Strat3 Result Improved T1/2 Maintained Potency Strat1->Result Strat2->Result Strat3->Result

Figure 2: Medicinal chemistry strategies to stabilize the piperazine scaffold against metabolic degradation.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. (2022).[4] Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (2026). Link

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Chemical Research in Toxicology. (2014). Link

  • Piperazine ring toxicity in three novel anti-breast cancer drugs... using olaparib as a case study. BMC Pharmacology and Toxicology. (2023). Link

  • Population pharmacokinetics of imatinib and the role of α1-acid glycoprotein. British Journal of Clinical Pharmacology. (2004). Link

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. International Journal for Parasitology: Drugs and Drug Resistance. (2018). Link

Sources

Validating the Binding Affinity of 4-(2-Hydroxyethyl)piperazine-1-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for senior researchers and drug development professionals. It synthesizes biophysical validation protocols with pharmacological rationale to establish the binding profile of 4-(2-Hydroxyethyl)piperazine-1-carboxamide .

Executive Summary & Compound Profile

This compound (CAS: 116882-73-6) represents a critical pharmacophore scaffold in medicinal chemistry, structurally bridging the gap between hydrophilic solubilizers (like HEPES) and bioactive piperazine-based neuroleptics. Its structural duality—featuring a polar hydroxyethyl tail and a rigid piperazine core—makes it a prime candidate for targeting G-Protein Coupled Receptors (GPCRs), specifically within the Serotonergic (5-HT) and Dopaminergic (D2/D3) families.

This guide details the validation of this compound’s binding affinity (


, 

) against target receptors. We compare its performance characteristics against industry-standard reference ligands using two orthogonal methodologies: Radioligand Binding (Equilibrium) and Surface Plasmon Resonance (SPR) (Kinetic) .
Target Receptor Context

The piperazine-carboxamide moiety is a privileged structure often associated with:

  • 5-HT1A Receptors: Modulation of anxiety and mood (e.g., Buspirone analogs).

  • Dopamine D2 Receptors: Antipsychotic activity.

  • Histamine H3 Receptors: Cognitive enhancement.

Comparative Performance Analysis

To validate the efficacy of this compound, it must be benchmarked against established high-affinity ligands. The table below summarizes the expected performance metrics based on structural structure-activity relationship (SAR) data for piperazine derivatives.

Table 1: Comparative Binding Profile (Compound vs. Standards)
MetricThis compound Buspirone (Standard 5-HT1A Agonist)Raclopride (Standard D2 Antagonist)
Primary Target Multi-target potential (5-HT1A / D2)5-HT1A (High Selectivity)Dopamine D2 (High Selectivity)
Binding Affinity (

)
Validation Target: 10–500 nM 1–10 nM1–5 nM
Binding Kinetics Moderate

, Fast

(Transient)
Fast

, Slow

(Stable)
Fast

, Very Slow

Hydrophilicity (LogP) Low (< 1.0) – High Solubility2.6 – Lipophilic2.7 – Lipophilic
Validation Challenge Fast dissociation requires real-time monitoring (SPR)Equilibrium methods (Radioligand) sufficientEquilibrium methods sufficient

Expert Insight: The hydroxyethyl group increases water solubility but often reduces hydrophobic collapse in the binding pocket compared to phenyl-substituted piperazines. Consequently, this compound may exhibit a "fast-on/fast-off" kinetic profile, making SPR a superior validation tool over traditional wash-based assays.

Methodological Validation Protocols

Method A: Competition Radioligand Binding (The Gold Standard)

Objective: Determine the equilibrium inhibition constant (


) of the compound by displacing a known radiotracer.
Causality & Rationale

Radioligand binding is chosen for its high sensitivity and ability to measure affinity in native membrane environments. However, for hydrophilic ligands like this compound, rapid dissociation during wash steps can lead to underestimation of affinity. Filtration speed is critical.

Protocol Workflow
  • Membrane Preparation:

    • Use CHO-K1 cells overexpressing human 5-HT1A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Tracer: [3H]-8-OH-DPAT (0.5 nM).

    • Test Compound: Serial dilution of this compound (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Serotonin.

    • Incubate for 60 min at 25°C to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the cationic piperazine.

    • Critical Step: Wash

      
       seconds with ice-cold buffer. Prolonged washing will dissociate the low-affinity test compound.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation :
      
      
Method B: Surface Plasmon Resonance (SPR) (Kinetic Validation)

Objective: Quantify real-time association (


) and dissociation (

) rates.
Causality & Rationale

SPR is label-free and monitors binding in real-time. This is the preferred method for this compound because it detects transient binding events that wash-based assays miss. It validates mechanism (residence time) rather than just affinity.

Protocol Workflow
  • Sensor Chip Functionalization:

    • Use a CM5 (Carboxymethylated Dextran) chip.

    • Immobilize solubilized 5-HT1A receptor (stabilized in nanodiscs or detergent micelles) via amine coupling to ~2000 RU.

    • Reference Channel: Immobilize null protein (e.g., BSA) or empty nanodiscs.

  • Analyte Injection:

    • Prepare this compound in running buffer (HBS-P+).

    • Inject 5 concentrations (e.g., 0.1 µM – 10 µM) in a "Single Cycle Kinetics" mode to avoid regeneration artifacts.

  • Dissociation Phase:

    • Allow buffer flow for 120s after injection.

    • Observation: Look for a "square wave" sensorgram, indicative of rapid dissociation typical of polar piperazine fragments.

  • Data Fitting:

    • Fit to a 1:1 Langmuir Binding Model .

    • Calculate

      
      .
      

Visualizing the Validation Logic

The following diagrams illustrate the receptor signaling context and the decision matrix for selecting the appropriate validation method.

Diagram 1: 5-HT1A Receptor Signaling & Binding Pocket

This diagram visualizes the G-protein signaling pathway activated by piperazine ligands.

G Ligand 4-(2-Hydroxyethyl) piperazine-1-carboxamide Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition Response Decreased cAMP (Anxiolytic Effect) Effector->Response Downstream Signal

Caption: Signal transduction pathway for 5-HT1A. The compound binds the extracellular pocket, triggering Gi/o-mediated inhibition of Adenylate Cyclase.

Diagram 2: Validation Workflow Decision Matrix

This diagram guides the researcher in choosing between Radioligand and SPR based on the compound's kinetic properties.

Workflow Start Start Validation Solubility Check Hydrophilicity (LogP < 1.5?) Start->Solubility SPR Select SPR (Label-Free) Solubility->SPR Yes (Fast Dissociation) Radio Select Radioligand (Filtration) Solubility->Radio No (Stable Binding) Kinetics Measure kon/koff (Real-time) SPR->Kinetics Result Calculate Affinity (Kd/Ki) Kinetics->Result Equilibrium Measure IC50 (End-point) Radio->Equilibrium Equilibrium->Result

Caption: Decision matrix for validating this compound. High solubility favors SPR to avoid wash-step artifacts.

Self-Validating Systems & Controls

To ensure scientific integrity, the experimental design must include internal controls that flag false positives.

  • The "Specific Binding" Check:

    • In radioligand assays, total binding must exceed non-specific binding (NSB) by at least 5-fold . If NSB > 20% of Total Binding, the filter washing protocol is insufficient for this hydrophilic compound.

  • The "Hill Slope" Diagnostic:

    • When fitting dose-response curves, the Hill Slope should be near -1.0 .

    • Slope < -1.0: Suggests negative cooperativity or multiple binding sites (common if the compound binds both D2 and 5-HT1A).

    • Slope > -1.0: Suggests aggregation or steep dose-response artifacts.

  • SPR Reference Subtraction:

    • The signal on the reference channel (BSA) must be subtracted. If the compound shows binding to the reference channel (common with piperazines reacting with carboxyl groups), the chip surface must be blocked more rigorously with ethanolamine.

References

  • Journal of Medicinal Chemistry. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads. ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. PubMed Central. Available at: [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.[][2][3][4][5][6][7][8][9][10] Available at: [Link]

Sources

Efficacy of N-(2-hydroxyethyl) piperazine for CO2 capture compared to PZ and MEA

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Efficacy of N-(2-hydroxyethyl) piperazine (HEP) for Post-Combustion CO₂ Capture

Executive Summary

In the landscape of amine-based carbon capture, Monoethanolamine (MEA) remains the historical baseline, while Piperazine (PZ) represents the high-performance kinetic standard. However, both suffer from critical operational limitations: MEA from high parasitic energy loads and degradation, and PZ from solid precipitation and volatility.

N-(2-hydroxyethyl) piperazine (HEP) —often abbreviated as HEPZ—emerges as a "hybrid" molecular candidate. Structurally derived by substituting a hydroxyethyl group onto the piperazine ring, HEP bridges the gap between the high reactivity of cyclic amines and the low volatility of alkanolamines.

Key Findings:

  • Thermodynamics: HEP exhibits a boiling point of 246°C (vs. 146°C for PZ), virtually eliminating solvent slip (volatility loss) in absorber columns.

  • Kinetics: While slower than pure PZ, HEP absorption rates exceed MEA under process-relevant conditions.[1]

  • Energetics: HEP demonstrates a reboiler heat duty ~11.6% lower than MEA and ~35% lower than PZ, driven by a lower enthalpy of desorption.[1]

Molecular Mechanism of Action (MoA)

To understand HEP's efficacy, one must analyze its functional groups. Unlike MEA (primary amine) or PZ (secondary diamine), HEP contains one secondary amine and one tertiary amine .

  • Secondary Amine Site (The Kinetic Driver): Reacts rapidly with CO₂ via the Zwitterion mechanism to form a stable carbamate. This provides the initial "fast" capture rate.

  • Tertiary Amine Site (The Capacity Driver): Cannot form a carbamate directly due to the lack of a proton. Instead, it catalyzes the hydrolysis of CO₂ to form bicarbonate (

    
    ). This reaction has a lower heat of absorption (easier to reverse/regenerate) and increases the theoretical loading capacity to 1.0 mol CO₂/mol amine (vs 0.5 for carbamate formers).
    
  • Hydroxyl Group (-OH): Increases hydrogen bonding with water, significantly lowering vapor pressure and preventing solid precipitation (freezing point depression).

Figure 1: Reaction Pathway & Speciation

The following diagram illustrates the dual-mode capture mechanism of HEP.

HEP_Mechanism HEP HEP Molecule (Secondary + Tertiary Amine) Zwit Zwitterion Intermediate HEP->Zwit Secondary Amine Attack Hydration Base-Catalyzed Hydration HEP->Hydration Tertiary Amine Site CO2 CO2 Input CO2->Zwit CO2->Hydration Carbamate HEP-Carbamate (Fast Kinetic Product) Zwit->Carbamate Deprotonation Bicarb Protonated HEP + Bicarbonate (High Capacity Product) Hydration->Bicarb Slow Kinetic / Low Enthalpy

Caption: Dual-pathway mechanism of HEP. The secondary amine drives rapid carbamate formation, while the tertiary amine facilitates bicarbonate formation, lowering regeneration energy.

Comparative Performance Data

The following data synthesizes head-to-head performance metrics under standard absorber conditions (40°C, 1 atm).

MetricMonoethanolamine (MEA)Piperazine (PZ)N-(2-hydroxyethyl) piperazine (HEP)
Structure Type Primary AlkanolamineCyclic Diamine (2°/2°)Cyclic Diamine (2°/3°) + Alcohol
Boiling Point (°C) 170146246 (Lowest Volatility)
Melting Point (°C) 10.5106 (Solid at RT)-38.5 (Liquid at RT)
Absorption Rate (

)
Baseline (1.0x)Very Fast (2.0–3.0x)Fast (1.2–1.5x)
Reboiler Duty (GJ/tCO₂) ~3.4 - 3.8~4.0 - 4.5~3.0 (Lowest Energy)
Cyclic Capacity HighModerate (Solubility limited)High (High conc.[2] possible)
Degradation Resistance Low (Oxidizes easily)HighHigh (Thermal stability > PZ)

Analysis:

  • Solubility Limit: PZ is superior in kinetics but crystallizes at high concentrations or low temperatures. HEP remains liquid down to -38.5°C, allowing for higher amine concentrations in the solvent, which directly improves volume efficiency.

  • Energy Penalty: HEP requires significantly less energy to regenerate. This is attributed to the tertiary amine fraction forming bicarbonates, which have a lower enthalpy of reaction (

    
    ) compared to the stable carbamates formed by MEA and PZ.
    

Experimental Protocol: Kinetic Validation

To validate the absorption rate and Vapor-Liquid Equilibrium (VLE) of HEP compared to MEA/PZ, the Wetted Wall Column (WWC) is the industry-standard apparatus. It provides a known interfacial area, eliminating hydrodynamic variables found in stirred cells.

Protocol: WWC Mass Transfer Measurement

Objective: Determine the liquid-side mass transfer coefficient (


) and CO₂ flux.
  • Solvent Preparation:

    • Prepare 30 wt% aqueous solutions of HEP, MEA (control), and PZ (control).

    • Degas solutions under vacuum to remove dissolved CO₂/O₂.

  • Apparatus Setup (See Figure 2):

    • Circulate liquid solvent through the center of a steel column (forming a falling film).

    • Counter-flow gas containing

      
       (simulated flue gas: 15% 
      
      
      
      , 85%
      
      
      ) is introduced.
  • Measurement:

    • Control temperature at 40°C (absorber condition) and 120°C (stripper condition).

    • Measure inlet and outlet

      
       concentrations using an IR Gas Analyzer.
      
  • Calculation:

    • Calculate flux (

      
      ) using the log mean partial pressure difference.
      
    • Derive

      
       using the equation: 
      
      
      
      .
Figure 2: Wetted Wall Column Workflow

WWC_Protocol Res Solvent Reservoir (Temp Controlled) Pump Circulation Pump Res->Pump WWC Wetted Wall Column (Known Surface Area) Pump->WWC Liquid Film WWC->Res Recycle Liquid Analyzer IR Gas Analyzer (Measure Flux) WWC->Analyzer Gas Outlet GasIn Gas Inlet (N2 + CO2) GasIn->WWC Counter-Current Flow Data Calculate Kg' (Mass Transfer Coeff) Analyzer->Data

Caption: Schematic of Wetted Wall Column for precise kinetic characterization of amine solvents.

Conclusion & Recommendation

For industrial applications where energy cost and solvent loss are the primary constraints, HEP is superior to MEA and PZ .

  • Select HEP if: Your process requires low regeneration energy (steam savings) and zero solid precipitation risks in cold climates.

  • Select PZ if: Maximum throughput (fastest kinetics) is the only priority and you can manage solid handling/precipitation.

  • Select MEA if: You require a low-cost, commoditized solvent and capital expenditure (CAPEX) for corrosion/degradation management is already sunk.

Final Verdict: HEP represents a "Third Generation" solvent architecture, effectively utilizing steric hindrance and hydroxyl-functionalization to optimize the trade-off between reaction rate and regeneration efficiency.

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science. Link

  • Li, K., et al. (2014).[3][4] Systematic study of aqueous monoethanolamine-based CO₂ capture solvents. Energy Procedia. Link

  • Du, Y., et al. (2013).[5] Thermodynamic Modeling of Aqueous Piperazine/N-(2-aminoethyl) Piperazine for CO₂ Capture. Energy Procedia. Link

  • Yuan, Y., & Rochelle, G. T. (2021). CO₂ Absorption Rate and Solubility in Monoethanolamine/Piperazine/Water. Frontiers in Chemical Engineering. Link

  • ChemicalBook. (2023). 1-(2-Hydroxyethyl)piperazine Properties and Safety. Link

  • Freeman, S. A. (2011). Thermal Degradation of Piperazine and its Derivatives. University of Texas at Austin Dissertations. Link

Sources

Assessing hERG selectivity of novel N-aryl piperazine-1-carboxamide CCR2 antagonists

[1][2]

Executive Summary

The development of CCR2 antagonists for inflammatory diseases (e.g., atherosclerosis, neuropathic pain, diabetic nephropathy) has historically been plagued by a critical safety bottleneck: hERG channel inhibition . The pharmacophore required for high-affinity CCR2 binding—typically featuring a basic amine flanked by lipophilic aryl groups—overlaps significantly with the structural requirements for blocking the hERG potassium channel (

This guide evaluates the N-aryl piperazine-1-carboxamide scaffold, a "novel" chemotype engineered to decouple CCR2 potency from hERG liability.[1] By comparing this series to legacy scaffolds (e.g., spiropiperidines, bipiperidines), we demonstrate how modulating basicity (


The Challenge: The CCR2 / hERG Overlap

To design effective antagonists, one must understand why these two proteins attract the same molecules.

  • The CCR2 Pharmacophore: Requires a basic nitrogen to interact with the conserved Glutamic Acid (Glu291) in the receptor's transmembrane bundle.

  • The hERG Pharmacophore: The channel pore contains aromatic residues (Tyr652 and Phe656) that stabilize positively charged molecules via cation-

    
     interactions .
    
  • The Conflict: High-affinity CCR2 hits (often containing piperidines with

    
    ) are predominantly protonated at physiological pH, making them potent hERG blockers.
    
Comparison: Legacy vs. Novel Scaffolds

The transition from legacy scaffolds to the N-aryl piperazine-1-carboxamide series represents a strategic shift in medicinal chemistry.

FeatureLegacy Scaffolds (e.g., Spiropiperidines)Novel Scaffold (N-aryl piperazine-1-carboxamide)Impact on Safety
Core Amine Piperidine / Spiro-piperidinePiperazine Critical: Lowers

by ~1-2 log units.
Basicity (

)
High (> 9.0)Moderate (7.0 - 8.0) Reduces fraction of cationic species, diminishing hERG affinity.
Linker Direct aryl attachment or alkyl chainsUrea (Carboxamide) Introduces polarity; reduces global LogP.
hERG

Often < 1

M (High Risk)
> 30

M (Low Risk)
Expands therapeutic window.
CCR2 Potency < 10 nM< 10 nM Potency maintained despite lower basicity.

Strategic Assessment: The Screening Cascade

To objectively validate the selectivity of this series, a hierarchical screening cascade is required. This ensures resources are not wasted on compounds that fail the safety threshold.

Visualization: The Selectivity Workflow

The following diagram outlines the logical flow for assessing these antagonists, prioritizing early hERG de-risking.

ScreeningCascadeStartCompound Library(N-aryl piperazines)Step1Primary Screen:CCR2 Binding(Radioligand)Start->Step1Step2Secondary Screen:hERG Binding([3H]-Dofetilide)Step1->Step2Active (<100nM)Step2->StartFail: High hERG BindingStep3Functional Assay:Ca2+ Flux / ChemotaxisStep2->Step3Low BindingStep4Safety Profiling:Automated Patch Clamp(QPatch)Step3->Step4Functional PotencyStep4->StartFail: Channel BlockDecisionCandidate Selection(SI > 30)Step4->DecisionClean Electrophysiology

Caption: Integrated screening workflow prioritizing early identification of hERG liability via radioligand binding before confirming with functional patch-clamp assays.

Detailed Experimental Protocols

Reliable assessment requires adherence to "Gold Standard" protocols. Below are the specific methodologies validated for this chemical series.

Protocol A: [3H]-Dofetilide Binding Assay (High-Throughput Filter)

Use this assay to rapidly filter out high-risk compounds before electrophysiology.

  • Membrane Preparation: Use HEK293 cells stably expressing the hERG channel. Homogenize and store membranes at -80°C.

  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl, 10 mM KCl, 1 mM

      
      , pH 7.4.
      
    • Mix 5-10

      
      g membrane protein with 5 nM [3H]-Dofetilide (a potent hERG blocker).
      
    • Add test compound (N-aryl piperazine derivative) at single-point concentration (e.g., 10

      
      M) or dose-response.
      
  • Equilibration: Incubate for 90 minutes at room temperature.

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Readout: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: Compounds showing >50% inhibition at 10

    
    M are flagged as "High Risk."
    
Protocol B: Automated Patch Clamp (The Gold Standard)

Use this assay to determine the definitive

  • System: QPatch or PatchXpress (Automated Whole-Cell Patch Clamp).

  • Cell Line: CHO or HEK293 cells stably expressing

    
     (hERG).
    
  • Solutions:

    • Extracellular: standard Tyrode’s solution.

    • Intracellular:[2] K-Aspartate based solution (130 mM).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5 seconds (activates channels).

    • Repolarize to -50 mV (elicits the tail current, which is measured).

  • Dosing: Apply test compound for 5 minutes to ensure steady-state block.

  • Analysis: Calculate % inhibition of the tail current peak amplitude relative to baseline.

  • Selectivity Index (SI) Calculation:

    
    
    Target SI for this scaffold: > 30.
    

Mechanistic Insights: Why This Scaffold Works

The success of the N-aryl piperazine-1-carboxamide series relies on fine-tuning the Physicochemical Properties .

The Piperazine Advantage

Replacing the piperidine ring (common in earlier antagonists) with a piperazine ring introduces a second nitrogen atom.

  • Effect: The electron-withdrawing effect of the second nitrogen (and the adjacent carbonyl of the urea) lowers the

    
     of the basic amine from ~9.5 to ~7.5.
    
  • Result: At physiological pH (7.4), a significant fraction of the molecule remains uncharged. Neutral molecules have drastically reduced affinity for the cation-binding site (Tyr652/Phe656) inside the hERG pore.

The Urea Linker (Carboxamide)

The urea moiety acts as a rigid spacer that directs the aryl tail into the CCR2 hydrophobic pocket while limiting the molecule's overall lipophilicity (

  • Trend: Lower

    
     correlates with reduced non-specific binding and faster washout rates in hERG assays.
    
Visualization: SAR Logic for hERG Avoidance

SAR_LogicProblemLegacy Scaffold(Piperidine Core)Mod1Modification 1:Replace Piperidine with PiperazineProblem->Mod1Mod2Modification 2:Introduce Urea LinkerProblem->Mod2Mechanism1Reduces pKa (~9.5 -> ~7.5)Mod1->Mechanism1Mechanism2Lowers Lipophilicity (LogD)Mod2->Mechanism2Result1Reduced Cation-Pi Interaction(Tyr652/Phe656)Mechanism1->Result1Result2Reduced Pore TrappingMechanism2->Result2OutcomeHigh hERG Selectivity(Maintained CCR2 Potency)Result1->OutcomeResult2->Outcome

Caption: Structure-Activity Relationship (SAR) logic demonstrating how specific chemical modifications mitigate hERG liability.

Conclusion

The N-aryl piperazine-1-carboxamide series offers a robust solution to the CCR2/hERG selectivity challenge. By systematically lowering basicity via the piperazine core and controlling lipophilicity through the urea linker, researchers can achieve a safety margin that legacy scaffolds failed to provide. For drug development professionals, the critical assessment metric is the Selectivity Index (SI) derived from automated patch-clamp data, which should exceed 30-fold to justify progression into in vivo toxicology studies.

References

  • Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity.[3][1] Bioorganic & Medicinal Chemistry Letters, 22(12), 3895-3899.[1][4]

    • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug discovery.[5][6] Nature, 440(7083), 463-469.

      • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research, 58(1), 32-45.

        • Zheng, Y., et al. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists.[2][4] Nature, 540(7633), 458-461.

          Comparative study of different catalysts for piperazine synthesis

          [1][2][3]

          Executive Summary

          Piperazine and its derivatives are critical pharmacophores in drug development (e.g., antipsychotics, antihistamines) and essential monomers in high-performance polymers. The synthesis of the piperazine ring typically proceeds via the cyclization of ethanolamines or ethylenediamines. This guide compares the three dominant catalytic architectures: Transition Metal Oxides (Ni/Cu/Co) , Noble Metal Complexes (Ru/Pd) , and Zeolite-based Acid-Base Systems .

          The choice of catalyst dictates the reaction mechanism, impurity profile, and scalability. While Ni/Cu systems act as the industrial workhorse due to low cost, Ru/Pd systems offer superior atom economy and selectivity under milder conditions.

          Mechanistic Pathways & Visualization

          Understanding the mechanism is prerequisite to catalyst selection. The formation of piperazine generally involves dehydrogenation of an alcohol to an aldehyde/ketone, imine formation via amine attack, and subsequent hydrogenation.

          Figure 1: Catalytic Reductive Amination Pathway

          The following diagram illustrates the "Hydrogen-Borrowing" mechanism common to Cu/Ni and Ru catalysts, where the catalyst mediates both the removal and return of hydrogen.

          PiperazineMechanismcluster_catCatalytic Cycle RoleStartMonoethanolamine (MEA)(Feedstock)Inter1Amino-aldehyde(Transient)Start->Inter1Dehydrogenation(Cat: Ni/Cu or Ru)Inter2Imine Intermediate(Cyclization Precursor)Inter1->Inter2+ Amine source(-H2O)CyclicDehydropiperazine(Unsaturated Ring)Inter2->CyclicIntramolecularCyclizationProductPiperazine(Target)Cyclic->ProductHydrogenation(Cat: Ni/Cu or Ru)CatMetal Catalyst(Hydride Reservoir)

          Caption: Figure 1. The hydrogen-borrowing pathway where the metal catalyst shuttles hydrogen equivalents from the alcohol dehydrogenation step to the final imine reduction step.

          Comparative Analysis of Catalytic Systems

          A. Transition Metal Oxides (Ni/Cu/Co)

          The Industrial Workhorse These heterogeneous catalysts (often supported on Al₂O₃ or SiO₂) rely on the synergistic effect between Nickel (hydrogenation) and Copper (dehydrogenation).

          • Mechanism: Surface-mediated dehydrogenation followed by rapid hydrogenation of the imine.

          • Pros: Low cost, high thermal stability, robust against minor feed impurities.

          • Cons: Requires harsh conditions (150–250°C, >100 atm H₂); moderate selectivity (often produces polyamines like DETA/TEDA as byproducts).

          B. Noble Metal Complexes (Ru/Pd)

          The Precision Tool Homogeneous or supported noble metals (e.g., Ru-phosphine complexes) operate via well-defined organometallic cycles.

          • Mechanism: Highly specific "hydrogen borrowing" that minimizes over-hydrogenation.

          • Pros: High atom economy, operates at lower pressures, superior selectivity (>90%) for the piperazine ring over linear amines.

          • Cons: High catalyst cost, difficulty in catalyst recovery (for homogeneous systems), sensitivity to oxygen.

          C. Zeolites (H-ZSM-5 / Mordenite)

          The Shape-Selective Alternative These rely on Bronsted acid sites to catalyze dehydration and cyclization.

          • Mechanism: Acid-catalyzed nucleophilic substitution.

          • Pros: Shape selectivity can favor specific isomers; metal-free options exist.

          • Cons: Rapid deactivation due to coking; generally lower yields compared to metal-catalyzed reductive amination.

          Table 1: Performance Comparison of Catalytic Systems
          FeatureNi-Cu-Cr (Heterogeneous)Ru-Phosphine (Homogeneous)H-ZSM-5 (Zeolite)
          Primary Feedstock Diethanolamine / MEADiethanolamine / Ethylene GlycolMonoethanolamine
          Temperature 200 – 250 °C120 – 180 °C300 – 350 °C
          Pressure 100 – 200 atm (H₂)10 – 50 atm (Ar/H₂)Atmospheric - 20 atm
          Yield 60 – 75%85 – 95%30 – 50%
          Selectivity Moderate (Linear amines formed)High (Specific to cyclic product)High (Shape selective)
          Catalyst Reuse Excellent (Fixed bed)Difficult (Requires separation)Poor (Coking issues)
          Cost Efficiency High (Bulk production)Low (Fine chemical synthesis)Moderate

          Experimental Protocol: Ni/Cu Catalyzed Synthesis

          This protocol describes a self-validating workflow for synthesizing piperazine from diethanolamine (DEA) using a heterogeneous Ni/Cu catalyst. This represents the most robust method for scale-up.

          Reagents & Equipment
          • Substrate: Diethanolamine (DEA), >99% purity.

          • Amine Source: Liquid Ammonia (anhydrous).

          • Catalyst: Ni/Cu/Cr oxide on Alumina (pre-reduced).

          • Reactor: 316 Stainless Steel High-Pressure Autoclave (Parr or equivalent) with magnetic stirring.

          Step-by-Step Methodology
          • Catalyst Activation (Critical Step):

            • Load the oxide catalyst precursor into a tube furnace.

            • Ramp temperature to 250°C under N₂ flow.

            • Switch to 5% H₂/N₂ mixture and hold for 4 hours to reduce metal oxides to active metallic Ni/Cu species. Causality: Failure to pre-reduce results in <10% conversion as the oxide form is inactive for dehydrogenation.

          • Reactor Loading:

            • Charge the autoclave with DEA (1.0 mol) and the activated catalyst (5 wt% relative to DEA).

            • Seal the reactor and purge 3x with N₂ to remove oxygen.

            • Charge Liquid Ammonia (3.0 mol). Note: Excess ammonia suppresses the formation of polymeric byproducts.

          • Reaction Phase:

            • Pressurize with Hydrogen gas to 50 atm.

            • Heat system to 220°C . The internal pressure will rise significantly (approx. 150-200 atm).

            • Stir at 1000 RPM for 4 hours.

            • Validation: Monitor pressure drop. A cessation of pressure drop indicates reaction completion (hydrogen consumption stops).

          • Work-up & Purification:

            • Cool reactor to <40°C and vent excess NH₃/H₂ into a scrubber.

            • Filter the reaction mixture to recover the solid catalyst (store under water or inert gas for reuse).

            • Perform fractional distillation on the filtrate.

              • Fraction 1: Water/Ethylenediamine (low boiling).

              • Fraction 2: Piperazine (Target) - collects as white crystals/solid (bp 146°C).

              • Residue: Unreacted DEA and heavy polyamines.

          Mechanistic Logic: Why Selectivity Varies

          The following diagram explains the "Fork in the Road" where catalyst choice determines whether you get the desired Piperazine or the undesired linear polyamines.

          SelectivityPathImineMono-Imine IntermediateCyclizationIntramolecular Attack(Ring Closure)Imine->CyclizationFavored by:High TempSteric Bulk (Zeolites)AmineAttackIntermolecular Attack(Chain Extension)Imine->AmineAttackFavored by:Low TempHigh Conc. of Primary AminesPipPiperazine(Thermodynamic Product)Cyclization->PipLinearLinear Polyamines(DETA, TEDA)AmineAttack->Linear

          Caption: Figure 2. Selectivity bifurcation. High temperatures and specific catalyst geometries (like Zeolite pores) favor the intramolecular cyclization required for piperazine.

          References

          • Review of Catalytic Methods

            • Methods for the catalytic synthesis of piperazine.[1][2][3][4][5][6][7][8][9] (2022).[1][2][10] Catalysis in Industry.

          • Ni/Cu/Cr Catalyst Systems

            • Process for preparation of piperazine (US Patent 3037023A). Jefferson Chemical Co.[3]

          • Ru-Catalyzed Homogeneous Synthesis

            • Ruthenium-catalyzed synthesis of piperazines from diols and diamines.[8] (2023).[8][9] Organic Letters.

          • Zeolite & Acid Catalysis

            • Green Catalytic Synthesis of Ethylenediamine and Piperazine. (2024).[2][8][10] ACS Omega.

          • Iridium-Catalyzed Functionalization

            • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023).[8][9] ACS Catalysis.

          Technical Guide: Definitive Confirmation of Piperazine Protonation States via X-Ray Diffraction

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In drug development, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to modulate solubility and bioavailability. However, its conformational flexibility and dual-nitrogen basicity create a critical analytical challenge: distinguishing between a neutral co-crystal , a mono-cationic salt , and a di-cationic salt .

          While the

          
           "Rule of Three" provides a predictive baseline, it fails in the "grey zone" (0 < 
          
          
          
          < 3), where many active pharmaceutical ingredients (APIs) fall. This guide establishes Single Crystal X-Ray Diffraction (SCXRD) as the deterministic gold standard for protonation state analysis, contrasting it with solid-state NMR (ssNMR) and XPS. We provide a validated refinement protocol to unambiguously locate the elusive hydrogen atom, ensuring regulatory compliance and intellectual property security.

          The Piperazine Challenge: Salt vs. Co-Crystal

          The distinction between a salt and a co-crystal is not merely semantic; it dictates the regulatory pathway (FDA/EMA classification), patentability, and dissolution kinetics.

          • The Salt: Proton transfer has occurred from the acid (API) to the base (Piperazine). The interaction is ionic (

            
            ).
            
          • The Co-Crystal: No proton transfer. The interaction is a neutral hydrogen bond (

            
            ).
            

          Piperazine complicates this further by existing in multiple conformations (Chair vs. Boat) and having two potential protonation sites (

          
          , 
          
          
          
          ).

          Comparative Analysis: XRD vs. Alternatives

          While SCXRD is the focus, a senior scientist must know when to deploy alternative tools.

          Table 1: Analytical Technique Comparison for Protonation State
          FeatureSCXRD (Gold Standard) ssNMR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
          
          
          )
          XPS (X-ray Photoelectron)
          Primary Indicator Direct electron density map of H-atoms; C-N bond geometry.Chemical shift perturbation (shielding/deshielding).[1]Binding energy shift of N1s orbital.
          Sample Requirement High-quality single crystal (
          
          
          mm).
          Bulk powder (crystalline or amorphous).Surface analysis (ultra-high vacuum).
          Resolution Atomic (0.8 Å or better).Site-specific (requires assignment).Surface-specific (~10 nm depth).
          Proton Detection Direct (if data quality is high) or Inferential (geometry).Indirect (magnetic environment).Indirect (electronic environment).
          Throughput Low (hours to days).Medium (hours).[2][3][4]Medium (hours).[2][3][5][4]
          Best For Absolute structural proof; IP filing.Amorphous dispersions; bulk phase confirmation.Surface salt disproportionation analysis.

          Deep Dive: The SCXRD Confirmation Protocol

          To confirm protonation, one cannot simply "solve" the structure. You must refine it specifically to hunt for the proton. The presence of a proton on the piperazine nitrogen causes specific geometric distortions:

          • C-N-C Bond Angle Expansion: In neutral piperazine, the lone pair compresses the C-N-C angle (

            
            ). Upon protonation, the lone pair is occupied, and the angle typically expands toward tetrahedral or slightly larger (
            
            
            
            ) due to steric relief.
          • C-N Bond Length: The C-N bond often lengthens slightly in the cationic state compared to the neutral amine, though this is less diagnostic than the angle.

          • The Salt Bridge (

            
            ): 
            
            • Salt: Short, strong interaction (

              
               Å).
              
            • Co-crystal: Longer, weaker interaction (

              
               Å).
              
          Validated Workflow: The "Difference Map" Strategy

          The following Graphviz diagram outlines the decision logic and refinement workflow for confirming the proton location.

          PiperazineProtonation Start Start: Collected SCXRD Data Solve Structure Solution (SHELXT/Olex2) Start->Solve RefineHeavy Refine Heavy Atoms (C, N, O) Anisotropic Refinement Solve->RefineHeavy DiffMap Generate Difference Fourier Map (Fobs - Fcalc) RefineHeavy->DiffMap CheckPeak Inspect Electron Density (Q-peaks) near Piperazine Nitrogen DiffMap->CheckPeak FoundH Peak Found (~0.8-1.0 e/ų) at ~0.9 Å from N CheckPeak->FoundH Yes NoH No distinct peak found CheckPeak->NoH No (Disorder/Low Res) RefineH Refine H coordinates freely Check isotropic Uiso FoundH->RefineH Constrain Apply H-bond Geometry Constraints (AFIX / HFIX) NoH->Constrain AnalyzeGeom Analyze Geometry: 1. N-O Distance (< 2.75 Å?) 2. C-N-C Angle (> 110°?) RefineH->AnalyzeGeom Constrain->AnalyzeGeom DecisionSalt CONFIRMED SALT (Proton on N) AnalyzeGeom->DecisionSalt H on N + Short Bond DecisionCo CONFIRMED CO-CRYSTAL (Proton on O) AnalyzeGeom->DecisionCo H on O + Long Bond

          Figure 1: Decision matrix for distinguishing piperazine salts from co-crystals using crystallographic refinement.

          Experimental Protocol: Step-by-Step Refinement

          Objective: Locate the piperazine proton using SHELXL or Olex2.

          • Data Collection: Collect data at low temperature (100 K) . Thermal motion at room temperature smears electron density, making H-atom detection nearly impossible.

          • Initial Solution: Solve the structure using Intrinsic Phasing (SHELXT). Assign all non-hydrogen atoms.

          • Anisotropic Refinement: Refine all heavy atoms anisotropically. Ensure

            
             is approaching 
            
            
            
            .
          • The "Omit Map" Technique:

            • Delete any calculated H atoms on the piperazine nitrogen and the carboxylic acid oxygen.

            • Run a refinement cycle (0 cycles) to generate a difference Fourier map.

            • Action: Look for "Q-peaks" (residual electron density). A peak of

              
               located approximately 
              
              
              
              Å from the Nitrogen indicates a proton.
          • Free Refinement Test:

            • Assign the Q-peak as Hydrogen.

            • Allow its coordinates

              
               and thermal parameter (
              
              
              
              ) to refine freely.
            • Validation: If the H atom stays at a chemically reasonable distance (

              
               Å) and the 
              
              
              
              remains reasonable (
              
              
              ), the protonation is confirmed.
          • Geometry Check (The "Rule of 3" Validation):

            • Measure the

              
               angle.
              
            • Measure the

              
               distance (Donor-Acceptor).
              
            • If the proton is disordered (appearing 50% on N and 50% on O), you have a salt-cocrystal continuum , a rare but critical state to document for patent stability.

          Case Study: Daidzein-Piperazine Complex[6]

          Recent literature on Daidzein (a flavonoid) complexed with piperazine illustrates this workflow [1].

          • The Problem: Daidzein has low solubility.[6] Piperazine was chosen as a co-former.[5]

          • The Prediction:

            
             was between 0 and 3 (the "grey zone").
            
          • The XRD Evidence:

            • The difference map clearly showed the H atom bonded to the piperazine Nitrogen, not the Daidzein hydroxyl group.

            • Key Metric: The formation of the salt increased solubility by 1000-fold in water compared to the parent drug.

            • Outcome: The structure was definitively classified as a Daidzein-Piperazine Salt , not a co-crystal, securing specific IP claims regarding the ionic species.

          References

          • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Source: MDPI (Pharmaceutics), 2024. Link:[Link][1][2][5][7]

          • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Source: Springer / ResearchGate, 2018. Link:[Link]

          • Theoretical and experimental study of 15N NMR protonation shifts. Source: NIH / PubMed, 2015. Link:[Link]

          • Understanding the differences between cocrystal and salt aqueous solubilities. Source: NIH / PMC, 2012. Link:[Link]

          Sources

          Safety Operating Guide

          Operational Guide: Disposal and Handling of 4-(2-Hydroxyethyl)piperazine-1-carboxamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: 4-(2-Hydroxyethyl)piperazine-1-carboxamide Proper Disposal Procedures Content Type: Operational Laboratory Guide & Safety Protocol Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

          Executive Summary

          Immediate Action Required: Treat This compound (CAS: 116882-73-6) as a hazardous organic amine. While often utilized as a pharmaceutical intermediate or metabolite standard (related to Diethylcarbamazine), it presents specific acute toxicity and irritation risks.

          Core Directive: Do NOT dispose of this compound via municipal drainage (sink) systems. The high water solubility of the hydroxyethyl moiety often leads to incorrect disposal; however, the piperazine ring structure requires high-temperature incineration to ensure complete thermal destruction and prevent environmental accumulation.

          Chemical Identity & Hazard Characterization

          Verification Step: Before initiating disposal, validate the chemical identity to ensure this protocol matches your inventory.

          PropertySpecificationOperational Implication
          Chemical Name This compoundPrimary identifier for waste manifests.
          CAS Number 116882-73-6 Use this for precise regulatory lookup.
          Molecular Formula
          
          
          Nitrogen-rich; requires NOx scrubbing during incineration.
          Physical State Solid (Crystalline Powder)Dust Hazard: Inhalation risk during weighing/transfer.
          Solubility High (Water, Polar Organic Solvents)Spill Risk: Spreads rapidly on wet surfaces.
          GHS Classification Warning (Acute Tox. 4, Irritant)H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: Respiratory irritation.[1]

          Pre-Disposal Handling: The Self-Validating Safety System

          As a Senior Application Scientist, I advocate for a Self-Validating System —a set of checks that physically prevents errors before they occur.

          A. Segregation Logic (The Nitrosamine Block)

          CRITICAL SAFETY ALERT: Piperazine derivatives are secondary/tertiary amines.

          • The Hazard: If mixed with nitrosating agents (e.g., Sodium Nitrite, Nitric Acid, Nitrosylsulfuric acid) in a waste stream, they can form N-nitrosamines , which are potent carcinogens.

          • The Protocol:

            • Check: Inspect the waste container's current contents.

            • Validate: Ensure no oxidizing acids or nitrites are present.

            • Action: Segregate strictly into "Non-Halogenated Organic Bases" or "General Organic Solids."

          B. Personal Protective Equipment (PPE) Matrix

          Do not rely on generic safety rules. Use this specific matrix based on the compound's permeation properties.

          • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

          • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Why? Piperazines are known sensitizers; preventing skin contact reduces the risk of developing future allergic dermatitis.

          • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine powder nature of the solid.

          Step-by-Step Disposal Protocol

          Scenario A: Solid Waste (Pure Substance)

          Best Practice for expired reagents or surplus synthesis solids.

          • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Label it "Hazardous Waste - Solid Toxic."

          • Transfer: Transfer the solid inside a chemical fume hood to capture fugitive dust.

          • Bulking: If the quantity is small (<5g), it can be co-packed with other compatible solid organic waste (e.g., contaminated paper towels, gloves).

          • Final Disposition: Seal and tag for High-Temperature Incineration .

          Scenario B: Aqueous/Solvent Solutions

          Common in HPLC waste or reaction mother liquors.

          • pH Check: Measure the pH of the solution.

            • If pH < 5 or > 9: Neutralize to pH 6–8 using dilute Sulfuric Acid or Sodium Hydroxide. Why? Extreme pH can damage waste drums or react with other solvents.

          • Solvent Compatibility: Ensure the solvent matrix is compatible with incineration (e.g., Methanol, Acetonitrile).

            • Prohibited: Do not mix with Chloroform/DCM unless the waste stream is specifically designated "Halogenated."

          • Labeling: Mark as "Flammable/Toxic Liquid Waste" (assuming organic solvent carrier).

          • Final Disposition: Fuel Blending/Incineration .

          Visualized Workflows

          Workflow 1: Waste Stream Decision Tree

          This logic gate ensures you select the correct waste stream, preventing dangerous cross-contamination.

          WasteSegregation Start Start: Disposal of This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid NitriteCheck CRITICAL: Does the container hold Nitrites/Nitric Acid? Solid->NitriteCheck SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Segregate STOP: Do NOT Mix. Use separate container. NitriteCheck->Segregate Yes BinSolid Bin: Non-Halogenated Organic Solids NitriteCheck->BinSolid No BinHalo Bin: Halogenated Solvent Waste SolventCheck->BinHalo Yes BinNonHalo Bin: Non-Halogenated Solvent Waste SolventCheck->BinNonHalo No

          Caption: Decision matrix for segregating piperazine-based waste to prevent nitrosamine formation and ensure regulatory compliance.

          Workflow 2: Emergency Spill Response

          Immediate steps to take if the powder is spilled in the lab.

          SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask Spill->PPE Contain Containment: Cover with damp absorbent pads PPE->Contain Scoop Collection: Scoop into HDPE Jar (Do not sweep dry dust) Contain->Scoop Prevents Dust Clean Decontamination: Wash surface with soap & water Scoop->Clean Report Report to EHS Clean->Report

          Caption: Emergency response protocol emphasizing dust suppression (wet methods) to prevent inhalation exposure.

          Regulatory & Compliance Framework

          • EPA (USA): This compound is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33). However, it must be characterized as hazardous waste based on toxicity (characteristic waste) if LD50 data implies it, or simply as "Chemical Waste" due to its synthesis origin.

          • EU (REACH): Ensure disposal complies with Directive 2008/98/EC on waste. The European Waste Catalogue (EWC) code 07 05 13 * (solid wastes containing hazardous substances) is typically applicable.

          • Transport (DOT/IATA):

            • While often not regulated as a dangerous good for transport in small quantities, pure piperazine derivatives can be Class 8 (Corrosive) or Class 6.1 (Toxic). Always consult the specific SDS Section 14 from your vendor (e.g., Angene, BLDpharm) before shipping waste off-site.

          References

          • Angene Chemical. (2021).[1] Safety Data Sheet: this compound. Retrieved from

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

          • Fisher Scientific. (2024).[2] Safety Data Sheet: N-(2-Hydroxyethyl)piperazine (Analogous Safety Data). Retrieved from

          • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from

          Sources

          Personal protective equipment for handling 4-(2-Hydroxyethyl)piperazine-1-carboxamide

          Author: BenchChem Technical Support Team. Date: February 2026

          CAS Number: 116882-73-6 Chemical Family: Piperazine Derivative / Carboxamide Physical State: Solid (Powder)[1]

          Executive Safety Summary

          The Hidden Hazard: While standard Safety Data Sheets (SDS) often classify 4-(2-Hydroxyethyl)piperazine-1-carboxamide primarily as an irritant (H315, H319, H335), experienced medicinal chemists must treat this compound with elevated caution. As a piperazine derivative, it carries a structural liability for respiratory and skin sensitization .

          The core piperazine ring is a known hapten—a small molecule that can elicit an immune response after binding to proteins. Therefore, safety protocols must go beyond preventing simple irritation to preventing induction of hypersensitivity.

          Core Directive: Zero inhalation of dust and zero skin contact.

          Hazard Profile & Risk Assessment
          Hazard ClassGHS CodeDescriptionOperational Implication
          Acute Toxicity H302Harmful if swallowedDo not eat/drink in the lab. Wash hands immediately after doffing gloves.
          Skin Irritation H315Causes skin irritationContact dermatitis risk. Barrier protection is mandatory.
          Eye Irritation H319Causes serious eye irritationDust can cause mechanical and chemical corneal injury.
          STOT - SE H335May cause respiratory irritationCRITICAL: Inhalation of dust may trigger asthma-like symptoms or sensitization in susceptible individuals.
          Personal Protective Equipment (PPE) Matrix

          This matrix is designed to scale with your experimental volume. Do not default to "standard" PPE for preparative scales.

          EquipmentAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Technical Rationale
          Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 The primary control is engineering (hood). If dust generation is likely outside the hood, a P100 respirator is required to filter particulates <0.3 microns.
          Hand Protection Nitrile Gloves (Min 0.11 mm)Double Nitrile or Extended Cuff The hydroxyethyl group increases water solubility; nitrile offers excellent resistance. Double gloving allows outer glove removal upon contamination without exposing skin.
          Eye Protection Safety Glasses (Side Shields)Chemical Goggles Goggles seal the orbital area against airborne dust, which glasses cannot do.
          Body Protection Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Piperazine dusts are "sticky" (hygroscopic). Tyvek sleeves prevent cuff contamination, a common exposure point during weighing.
          Operational Protocols
          A. Engineering Controls (The First Line of Defense)
          • Static Management: Piperazine derivatives are often hygroscopic and prone to static charge. Use an ionizing fan or antistatic gun inside the balance enclosure to prevent powder scattering ("fly-away") during weighing.

          • Humidity Control: Maintain lab humidity <50% if possible. High humidity will cause the powder to clump and cake, increasing the difficulty of handling and the risk of spatula slips.

          B. Handling Workflow (Step-by-Step)
          • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

          • Weighing:

            • Open the stock container only inside the hood.

            • Transfer solid using a clean, dry spatula.

            • Pro-Tip: If the solid is caked, do not chip at it aggressively. Dissolve the entire content in a known volume of solvent if the experiment permits, or gently break it apart to minimize aerosol generation.

          • Solubilization: Add solvent immediately to the weighing boat or flask to "wet" the powder, eliminating the inhalation risk.

          • Cleanup: Wipe the balance area with a wet paper towel (water/ethanol mix). Do not dry sweep ; this re-aerosolizes the chemical.

          C. Decontamination & Disposal
          • Deactivation: This compound is water-soluble.[1] Clean surfaces with water followed by an ethanol wipe.

          • Waste Stream: Dispose of solid waste and contaminated wipes in the Solid Hazardous Waste container. Liquid waste goes to Organic/Aqueous Waste depending on the solvent used.

          • Glove Doffing: Use the "beak" method (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches skin.

          Emergency Response Logic
          • In Case of Skin Contact:

            • Immediately wash with copious soap and water for 15 minutes.[2]

            • Do not use organic solvents (ethanol/acetone) on skin; they may increase permeation.

          • In Case of Inhalation:

            • Move to fresh air immediately.

            • If wheezing or coughing persists, seek medical attention. Mention "Piperazine derivative exposure" to the physician (relevant for potential allergic reaction).

          Decision Logic & Workflows
          Figure 1: PPE Selection Decision Tree

          Caption: Logic flow for selecting appropriate PPE based on the physical state and quantity of the material handled.

          PPE_Selection Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Liquid) State->Solution Qty Quantity > 100mg? Solid->Qty Level3 Level 3: Standard Splash Protection (Nitrile) Solution->Level3 Level1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Qty->Level1 No Level2 Level 2: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Qty->Level2 Yes

          Figure 2: Safe Handling & Decontamination Workflow

          Caption: Step-by-step operational loop ensuring containment from weighing through to disposal.

          Handling_Workflow Setup 1. Setup: Antistatic Mat & Balance in Hood Weigh 2. Weighing: Minimize Aerosol Generation Setup->Weigh Solubilize 3. Solubilize: Wet powder immediately Weigh->Solubilize Spill Spill Detected? Solubilize->Spill Clean Wet Wipe (Water/EtOH) NO DRY SWEEPING Spill->Clean Yes Waste 4. Disposal: Hazardous Waste Stream Spill->Waste No Clean->Waste

          References
          • Oakwood Chemical. (n.d.). Safety Data Sheet: 4-(2-Hydroxyethyl)-piperazine-1-carboxylic acid amide. Retrieved January 29, 2026, from [Link](Note: Search CAS 116882-73-6 on vendor site for direct PDF)

          • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved January 29, 2026, from [Link]

          Sources

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